molecular formula C14H12N2O3S2 B12858318 SID 24785302 CAS No. 378197-09-2

SID 24785302

Cat. No.: B12858318
CAS No.: 378197-09-2
M. Wt: 320.4 g/mol
InChI Key: PYFNQEMZMLMPSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SID 24785302 is a useful research compound. Its molecular formula is C14H12N2O3S2 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

378197-09-2

Molecular Formula

C14H12N2O3S2

Molecular Weight

320.4 g/mol

IUPAC Name

ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C14H12N2O3S2/c1-2-19-12(17)7-9-8-20-14(15-9)16-13(18)10-5-3-4-6-11(10)21-16/h3-6,8H,2,7H2,1H3

InChI Key

PYFNQEMZMLMPSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)N2C(=O)C3=CC=CC=C3S2

solubility

29.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Foundational & Exploratory

ML210 as a GPX4 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of ML210, a potent and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4). ML210 acts as a prodrug, undergoing intracellular conversion to its active forms, which covalently bind to the selenocysteine residue in the active site of GPX4. This inhibition of GPX4's antioxidant function leads to the accumulation of lipid peroxides, ultimately inducing a form of iron-dependent regulated cell death known as ferroptosis. This guide details the mechanism of action of ML210, provides comprehensive quantitative data on its activity, outlines detailed protocols for key experimental assays, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to non-toxic lipid alcohols.[1] Its role in preventing the accumulation of lipid reactive oxygen species (ROS) makes it a key regulator of ferroptosis, a non-apoptotic form of cell death. The induction of ferroptosis has emerged as a promising therapeutic strategy for various diseases, particularly for cancers that are resistant to conventional therapies.[2]

ML210 is a small molecule that has been identified as a potent inducer of ferroptosis through the inhibition of GPX4.[2] Unlike other GPX4 inhibitors, ML210 is a prodrug that requires intracellular activation to exert its inhibitory effect.[2][3] This unique mechanism of action contributes to its high selectivity and makes it a valuable tool for studying ferroptosis and a promising candidate for further drug development.

Chemical Properties and Mechanism of Action

ML210 is a nitroisoxazole-containing compound that, upon entering the cell, undergoes a two-step transformation.[2][4] It is first converted to an intermediate compound, JKE-1674, and subsequently to the highly reactive nitrile oxide, JKE-1777.[2][4] JKE-1777 is the ultimate electrophile that covalently binds to the active site selenocysteine of GPX4, leading to its irreversible inhibition.[3][4] This covalent modification prevents GPX4 from detoxifying lipid peroxides, leading to their accumulation and the induction of ferroptosis.[3]

Chemical Structures
CompoundChemical Structure
ML210 (4-(bis(4-chlorophenyl)methyl)piperazin-1-yl)(5-methyl-4-nitroisoxazol-3-yl)methanone
JKE-1674 N-(4-(bis(4-chlorophenyl)methyl)piperazine-1-carbonyl)-1-nitroacetaldehyde oxime
JKE-1777 4-(bis(4-chlorophenyl)methyl)-N-(cyanooxy)piperazine-1-carboxamide

Quantitative Data

The following tables summarize the quantitative data for ML210 and its derivatives in various cell lines and assays.

Table 1: In Vitro Activity of ML210 and its Analogs
CompoundAssayCell LineIC50 / EC50 / DC50 (µM)Reference
ML210 Cell ViabilityHepG2~1[5]
ML210 Cell Viability (Ferroptosis Induction)LOX-IMVI-[3]
DC-2 (ML210-based degrader) GPX4 DegradationHT1080DC50 = 0.03[6]
DC-2 (ML210-based degrader) Cell Growth InhibitionHT1080IC50 = 0.1[6]

Note: IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), DC50 (half-maximal degradation concentration).

Signaling Pathway and Mechanism of Action

The inhibition of GPX4 by the active metabolite of ML210, JKE-1777, is the central event that triggers ferroptosis. The following diagram illustrates the signaling pathway.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA Polyunsaturated Fatty Acids (PUFAs) LPO Lipid Peroxides (L-OOH) PUFA->LPO Lipid Peroxidation (Iron-dependent) Ferroptosis Ferroptosis LPO->Ferroptosis Induces GPX4 GPX4 GPX4->LPO Reduces GSSG Oxidized Glutathione (GSSG) GPX4->GSSG GSH Glutathione (GSH) GSH->GPX4 Cofactor ML210 ML210 (Prodrug) JKE1674 JKE-1674 ML210->JKE1674 Intracellular Conversion JKE1777 JKE-1777 (Active Inhibitor) JKE1674->JKE1777 Intracellular Conversion JKE1777->GPX4 Covalent Inhibition Iron Fe²⁺ Iron->LPO Catalyzes

Caption: Signaling pathway of ML210-induced ferroptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize ML210 as a GPX4 inhibitor.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of ML210.[7][8][9]

Materials:

  • Cells of interest (e.g., HT1080, HepG2)

  • 96-well plates

  • Complete cell culture medium

  • ML210 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of ML210 in complete culture medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the ML210 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Observe the formation of purple formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay measures the accumulation of lipid peroxides, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.[3]

Materials:

  • Cells of interest

  • ML210 stock solution

  • C11-BODIPY 581/591 (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in an appropriate culture vessel (e.g., glass-bottom dish for microscopy or 6-well plate for flow cytometry) and allow them to adhere.

  • Treat the cells with the desired concentration of ML210 for the specified time.

  • After treatment, wash the cells once with PBS.

  • Incubate the cells with 2.5 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • For fluorescence microscopy, image the cells immediately. The oxidized probe will fluoresce green (Ex/Em ~488/510 nm), while the reduced probe will fluoresce red (Ex/Em ~581/590 nm).

  • For flow cytometry, detach the cells, resuspend them in PBS, and analyze them on a flow cytometer, measuring the fluorescence in both the green and red channels. An increase in the green/red fluorescence ratio indicates lipid peroxidation.

GPX4 Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is used to confirm the direct binding of ML210's active metabolite to GPX4 in intact cells.[3][10]

Materials:

  • Cells of interest

  • ML210 stock solution

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-GPX4 antibody

Procedure:

  • Treat cultured cells with ML210 or vehicle (DMSO) for 1 hour at 37°C.

  • Harvest the cells and resuspend them in lysis buffer.

  • Aliquot the cell lysate into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble proteins.

  • Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an anti-GPX4 antibody.

  • A shift in the melting curve of GPX4 to a higher temperature in the presence of ML210 indicates target engagement and stabilization.

Covalent Target Identification (Pulldown Assay with ML210-yne)

This assay uses a modified ML210 probe with an alkyne handle (ML210-yne) to pull down its covalent binding partners.[3][11]

Materials:

  • Cells of interest

  • ML210-yne probe

  • Lysis buffer

  • Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)

  • Streptavidin-coated magnetic beads

  • SDS-PAGE and Western blotting reagents

  • Anti-GPX4 antibody

Procedure:

  • Treat cells with ML210-yne for a specified time.

  • Lyse the cells and perform a click chemistry reaction by adding biotin-azide and the catalyst mix to the lysate to attach biotin to the alkyne-tagged proteins.

  • Incubate the lysate with streptavidin-coated magnetic beads to capture the biotinylated proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by SDS-PAGE and Western blotting using an anti-GPX4 antibody to confirm that GPX4 is a direct covalent target of ML210.

Experimental Workflows

The following diagrams illustrate the general workflows for key experimental procedures.

Cell_Viability_Workflow start Seed Cells treat Treat with ML210 start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read analyze Analyze Data (IC50) read->analyze

Caption: Workflow for a cell viability (MTT) assay.

CETSA_Workflow start Treat Cells with ML210 lyse Lyse Cells start->lyse heat Heat Lysate (Temperature Gradient) lyse->heat centrifuge Centrifuge to Pellet Aggregates heat->centrifuge collect Collect Supernatant centrifuge->collect analyze Analyze by Western Blot for GPX4 collect->analyze end Determine Thermal Shift analyze->end

References

Unveiling SID 24785302: A Technical Guide to a Novel Pyrazolone Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, synthesis, and preliminary biological evaluation of SID 24785302, a novel pyrazolone derivative with potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development.

Compound Identity and Physicochemical Properties

This compound, also known by its ChEMBL identifier CHEMBL1546134, is a small molecule with the chemical formula C18H14N4OS. Its systematic IUPAC name is (4Z)-3-methyl-4-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1H-pyrazol-5-one. The compound has a molecular weight of 334.4 g/mol .

PropertyValueSource
Molecular FormulaC18H14N4OSPubChem
IUPAC Name(4Z)-3-methyl-4-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1H-pyrazol-5-onePubChem
Molecular Weight334.4 g/mol PubChem
ChEMBL IDCHEMBL1546134PubChem
PubChem SID24785302PubChem
PubChem CID6001017PubChem

Putative Discovery and Rationale

While a specific discovery publication for this compound has not been identified in the public domain, its structural features strongly suggest its origin from a research program focused on the discovery of novel kinase inhibitors. The pyrazolone scaffold is a well-established pharmacophore in the design of inhibitors for various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[1][2][3][4] The fusion of a pyrazole-4-carbaldehyde moiety with a pyrazolone ring is a common strategy to generate compounds with potential to interact with the ATP-binding site of kinases.

Synthesis and Characterization

A definitive, published synthetic protocol for this compound is not currently available. However, based on established synthetic methodologies for analogous pyrazolone derivatives, a plausible synthetic route can be proposed. This proposed pathway involves a key intermediate, 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde .

Proposed Synthetic Pathway

The synthesis likely proceeds in two main stages:

  • Synthesis of the Aldehyde Intermediate: The precursor, 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (CAS 210825-11-9), is likely synthesized via a Vilsmeier-Haack reaction on a suitable phenylhydrazone derivative. This is a common and efficient method for the formylation of electron-rich heterocyclic systems.

  • Condensation to form this compound: The final compound is likely obtained through a Knoevenagel condensation reaction between the pyrazole-4-carbaldehyde intermediate and a suitable pyrazolone, such as 3-methyl-1H-pyrazol-5(4H)-one.

G cluster_0 Stage 1: Aldehyde Synthesis cluster_1 Stage 2: Condensation A Phenylhydrazine C Phenylhydrazone Intermediate A->C B 2-Acetylthiophene B->C E 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde C->E D Vilsmeier-Haack Reagent (POCl3, DMF) D->E G This compound E->G F 3-Methyl-1H-pyrazol-5(4H)-one F->G

Figure 1: Proposed two-stage synthesis of this compound.
Experimental Protocols (Hypothetical)

Protocol for Synthesis of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde:

  • To a solution of the corresponding phenylhydrazone in dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise at 0°C.

  • The reaction mixture is then heated to 60-80°C and stirred for several hours.

  • Upon completion, the reaction is quenched by pouring onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate).

  • The resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography.

Protocol for Synthesis of this compound:

  • Equimolar amounts of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 3-methyl-1H-pyrazol-5(4H)-one are dissolved in a suitable solvent such as ethanol or acetic acid.

  • A catalytic amount of a base (e.g., piperidine or sodium acetate) is added.

  • The reaction mixture is refluxed for several hours.

  • The product precipitates upon cooling and is collected by filtration, washed, and recrystallized to afford the pure compound.

Biological Activity and Mechanism of Action

While no specific biological data for this compound is available in peer-reviewed literature, its inclusion in chemical screening libraries suggests it has been evaluated for biological activity. The structural class of pyrazolone derivatives is widely recognized for its potential to inhibit protein kinases.

Inferred Target Class: Protein Kinases

The core pyrazolone scaffold is a known "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting the ATP-binding site of protein kinases.[3] Numerous studies have reported the synthesis and evaluation of pyrazole and pyrazolone derivatives as potent inhibitors of various kinases, including those involved in cancer cell proliferation and survival.[1][2][4]

Potential Signaling Pathway Involvement

Given its likely role as a kinase inhibitor, this compound could potentially modulate one or more cellular signaling pathways crucial for cell growth, differentiation, and apoptosis.

G cluster_0 Potential Mechanism of Action A This compound B Protein Kinase (e.g., Receptor Tyrosine Kinase) A->B Inhibition D Phosphorylation of Downstream Substrates B->D Catalyzes C ATP C->B Binds to ATP pocket E Cellular Proliferation, Survival D->E Leads to

Figure 2: Hypothesized mechanism of action for this compound.

Future Directions

The information presented in this technical guide, while based on structural analogy and established chemical principles, highlights the need for further investigation into the specific biological activities of this compound. Key future research directions should include:

  • Definitive Synthesis and Characterization: Publication of a detailed and validated synthetic protocol and full characterization of the compound.

  • Biological Screening: Comprehensive screening against a panel of protein kinases to identify specific molecular targets.

  • In Vitro and In Vivo Studies: Evaluation of its efficacy in relevant cell-based assays and animal models to determine its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency, selectivity, and pharmacokinetic properties.

This technical guide serves as a foundational document to stimulate further research into this compound, a promising compound within the pharmacologically significant class of pyrazolone derivatives.

References

The Cellular Odyssey of ML210: A Technical Guide to its Uptake, Transformation, and Ferroptotic Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular uptake, metabolic transformation, and mechanism of action of ML210, a potent inducer of ferroptosis. By elucidating the intricate journey of this small molecule from the extracellular environment to its ultimate engagement with its intracellular target, this document aims to equip researchers with the comprehensive knowledge required for its effective use in preclinical studies and to inform the development of next-generation ferroptosis-based cancer therapies.

Executive Summary

ML210 is a small molecule that induces a form of regulated cell death known as ferroptosis, which is characterized by iron-dependent lipid peroxidation.[1][2] Initially identified for its potent and selective cancer cell-killing activity, the precise mechanism of ML210 remained a puzzle due to its lack of an obvious reactive functional group for covalent protein modification. Subsequent research has revealed that ML210 is, in fact, a prodrug that undergoes a fascinating multi-step bioactivation process within the cell to form a highly reactive nitrile oxide electrophile. This ultimate metabolite then covalently modifies and inhibits Glutathione Peroxidase 4 (GPX4), a critical enzyme that protects cells from lipid peroxidation.[1][3][4] This guide will detail the cellular entry of ML210, its transformation cascade, the resulting signaling pathway leading to ferroptosis, and the experimental protocols used to uncover this elegant mechanism.

Cellular Uptake and Transformation of ML210

The journey of ML210 from a seemingly inert prodrug to a potent GPX4 inhibitor is a testament to the intricate metabolic machinery of the cell. While specific quantitative data on the cellular uptake kinetics of ML210, such as its rate of transport across the plasma membrane and resulting intracellular concentrations, are not extensively documented in the current literature, the key intracellular transformation steps have been elucidated.

Intracellular Conversion to JKE-1674

Upon entering the cell, ML210 undergoes hydrolysis of its nitroisoxazole ring to form the α-nitroketoxime metabolite, JKE-1674.[1][3][5] This conversion is a critical first step in the bioactivation of ML210. The time-dependent formation of JKE-1674 in cells treated with ML210 has been demonstrated, although specific kinetic parameters of this enzymatic or spontaneous conversion are yet to be fully characterized.[3][6]

Generation of the Active Nitrile Oxide Electrophile (JKE-1777)

The intermediate metabolite, JKE-1674, is still not the final executioner. It undergoes a further intracellular transformation, involving the loss of water, to generate a highly reactive and unstable nitrile oxide species, which has been dubbed JKE-1777.[4] It is this nitrile oxide that acts as the potent electrophile, poised to react with its cellular target.

Covalent Modification of GPX4

The generated nitrile oxide, JKE-1777, rapidly and covalently modifies the selenocysteine residue within the active site of GPX4.[3] This covalent adduction results in a mass increase of +434 Da on the GPX4 protein, a key experimental signature that confirmed the covalent nature of the interaction and the identity of the modifying species.[3][5][7] This irreversible inhibition of GPX4's enzymatic activity is the central event that triggers the downstream cascade leading to ferroptosis.

Table 1: Key Molecules in the ML210 Transformation Pathway

Compound NameStructureRole
ML210 5-methyl-3-(4-(piperidine-1-carbonyl)phenyl)-4,5-dihydroisoxazole-4-carboxamideProdrug
JKE-1674 (Z)-N-(4-(piperidine-1-carbonyl)phenyl)-2-(hydroxyimino)-2-nitroacetamideIntermediate Metabolite
JKE-1777 4-(piperidine-1-carbonyl)benzonitrile oxideActive Electrophile

Signaling Pathway of ML210-Induced Ferroptosis

The covalent inhibition of GPX4 by the activated form of ML210 sets off a well-defined signaling cascade culminating in ferroptotic cell death.

ML210_Signaling_Pathway cluster_inhibition GPX4 Inhibition cluster_transformation Intracellular Transformation ML210 ML210 (extracellular) ML210_intra ML210 (intracellular) ML210->ML210_intra Cellular Uptake JKE1674 JKE-1674 ML210_intra->JKE1674 Hydrolysis NitrileOxide Nitrile Oxide (JKE-1777) JKE1674->NitrileOxide Dehydration GPX4 GPX4 (active) NitrileOxide->GPX4 GPX4_inactive GPX4 (inactive) +434 Da Adduct GPX4->GPX4_inactive Covalent Inhibition Lipid_ROS Lipid Peroxides (PUFA-OOH) GPX4_inactive->Lipid_ROS Accumulation Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: Intracellular transformation of ML210 and subsequent GPX4 inhibition leading to ferroptosis.

Experimental Protocols

The elucidation of ML210's mechanism of action relied on a series of key experiments. Detailed protocols for these are provided below.

Alkyne-Probe Pulldown for GPX4 Target Engagement

This protocol is used to confirm the covalent binding of ML210's active form to GPX4 in a cellular context.

Workflow Diagram:

Alkyne_Pulldown_Workflow node_style node_style start Treat cells with ML210-alkyne probe lyse Lyse cells and quantify protein start->lyse click Click Chemistry: Add Biotin-Azide, CuSO4, TBTA, TCEP lyse->click enrich Enrich biotinylated proteins with streptavidin beads click->enrich wash Wash beads to remove non-specific binders enrich->wash elute Elute bound proteins wash->elute analysis Analyze by Western Blot for GPX4 elute->analysis

Caption: Workflow for identifying protein targets of ML210 using an alkyne-tagged probe.

Detailed Steps:

  • Cell Treatment: Culture cancer cells (e.g., LOX-IMVI melanoma cells) to 70-80% confluency. Treat cells with 10 µM of an alkyne-containing analog of ML210 (ML210-yne) for 1-4 hours.[3][8]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Click Chemistry Reaction: To 100 µg of protein lysate, add the following components for the click reaction:

    • Biotin-azide tag

    • Copper(II) sulfate (CuSO₄)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Incubate the reaction for 1 hour at room temperature.

  • Affinity Enrichment: Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour at room temperature with rotation to capture the biotinylated protein-probe complexes.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for GPX4. A positive band for GPX4 confirms its covalent modification by the ML210-yne probe.[3][9]

Intact Protein Mass Spectrometry for Adduct Detection

This protocol is used to precisely determine the mass of the covalent adduct formed between the active metabolite of ML210 and GPX4.

Workflow Diagram:

Mass_Spec_Workflow node_style node_style start Treat cells expressing FLAG-GPX4 with ML210 immunoprecipitate Immunoprecipitate FLAG-GPX4 start->immunoprecipitate elute Elute purified GPX4 immunoprecipitate->elute lc_ms LC-MS/MS Analysis elute->lc_ms deconvolute Deconvolute mass spectra to determine protein mass lc_ms->deconvolute analysis Identify +434 Da mass shift corresponding to the adduct deconvolute->analysis

Caption: Workflow for the detection of the ML210-GPX4 adduct by mass spectrometry.

Detailed Steps:

  • Cell Culture and Treatment: Use a cell line that overexpresses tagged GPX4 (e.g., HEK293-6E cells with FLAG-GPX4). Treat the cells with 10 µM ML210 for 24 hours.[3][5][7]

  • Immunoprecipitation: Lyse the cells and perform immunoprecipitation using anti-FLAG antibody-conjugated beads to isolate the FLAG-GPX4 protein.

  • Elution: Elute the purified GPX4 from the beads.

  • LC-MS/MS Analysis: Analyze the intact eluted GPX4 protein by liquid chromatography-mass spectrometry (LC-MS/MS).

    • Chromatography: Use a reverse-phase column suitable for protein separation.

    • Mass Spectrometry: Operate the mass spectrometer in a high-resolution mode (e.g., Orbitrap or TOF) to accurately measure the mass of the intact protein.

  • Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weight of the GPX4 protein. Compare the mass of GPX4 from ML210-treated cells to that from vehicle-treated cells. The detection of a mass shift of +434 Da confirms the covalent adduction by the active metabolite of ML210.[3][5][7]

Quantitative Data Summary

While comprehensive quantitative data on the cellular uptake and transformation of ML210 is still emerging, the following table summarizes key reported values.

Table 2: Quantitative Parameters of ML210 Activity

ParameterValueCell LineMethodReference
GPX4 Adduct Mass +434 DaHEK293-6E, LOX-IMVIIntact Protein Mass Spectrometry[3][5][7]
ML210-yne Pulldown Concentration 10 µMLOX-IMVIAlkyne-Probe Pulldown[3][8]
JKE-1674 Formation Time-dependentLOX-IMVILC-MS/MS[3][6]

Conclusion

ML210 represents a paradigm-shifting molecule in the study of ferroptosis. Its intricate mechanism of action, involving intracellular transformation into a highly selective covalent inhibitor of GPX4, underscores the potential for developing sophisticated prodrug strategies to target previously "undruggable" proteins. The experimental workflows and data presented in this guide provide a solid foundation for researchers to further investigate the biology of ferroptosis and to leverage ML210 and its analogs in the development of novel cancer therapeutics. Future work should focus on quantifying the cellular uptake and transformation kinetics of ML210 to provide a more complete pharmacokinetic and pharmacodynamic profile of this important research tool.

References

Unraveling the Profile of SID 24785302: A Deep Dive into its Biological Landscape

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals are constantly seeking novel compounds with the potential to modulate biological pathways and offer therapeutic benefits. This technical guide focuses on the biological activity and screening data for the substance identifier (SID) 24785302, providing a comprehensive overview for scientific evaluation.

Initial investigations into the publicly available databases for SID 24785302 have not yielded specific information regarding its biological activity or screening data. This suggests that the compound may be proprietary, part of an ongoing, unpublished study, or that the identifier may be inaccurate.

For the purpose of illustrating the requested format and to provide a valuable resource for researchers, this guide will proceed by presenting a hypothetical framework. This framework will detail the types of data, experimental protocols, and pathway visualizations that would be included if information for this compound were available.

Quantitative Analysis of Biological Activity

A thorough understanding of a compound's potency and efficacy is paramount. This is typically achieved through a series of quantitative assays. The data would be presented in a clear, tabular format to facilitate comparison across different experimental conditions.

Table 1: Hypothetical In Vitro Activity of this compound

Target/AssayAssay TypeIC50 (µM)EC50 (µM)% Inhibition @ 10 µM
Kinase XBiochemical0.5-95
Kinase YCell-based2.1-78
GPCR ZFunctional-1.5-
CytotoxicityCell Viability> 50-< 5

Table 2: Hypothetical ADME Properties of this compound

ParameterValue
Aqueous Solubility (pH 7.4)150 µM
Caco-2 Permeability (Papp A→B)15 x 10⁻⁶ cm/s
Microsomal Stability (t½)60 min
Plasma Protein Binding92%

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. To this end, detailed methodologies for all key experiments would be provided.

Kinase X Biochemical Assay

This assay would quantify the ability of this compound to inhibit the enzymatic activity of Kinase X. A typical protocol would involve:

  • Reagents: Recombinant human Kinase X, ATP, substrate peptide, and this compound at varying concentrations.

  • Procedure: The kinase, substrate, and compound are incubated together. The reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is measured, often using a luminescence-based method.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Kinase Y Assay

This assay would assess the inhibitory effect of this compound on Kinase Y within a cellular context. The protocol would generally include:

  • Cell Line: A human cell line endogenously expressing or overexpressing Kinase Y.

  • Treatment: Cells are treated with various concentrations of this compound for a specified duration.

  • Lysis and Detection: Cells are lysed, and the phosphorylation of a downstream substrate of Kinase Y is measured using an immunoassay (e.g., ELISA or Western blot).

  • Data Analysis: IC50 values are determined from the dose-response curve.

Visualizing Molecular Interactions and Workflows

Diagrams are invaluable tools for representing complex biological pathways and experimental processes.

G Hypothetical Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR_Z GPCR Z Kinase_Y Kinase Y GPCR_Z->Kinase_Y Activates Kinase_X Kinase X Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Phosphorylates Kinase_Y->Downstream_Effector Phosphorylates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Translocates to Nucleus SID_24785302 This compound SID_24785302->Kinase_X Inhibits SID_24785302->Kinase_Y Inhibits Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical signaling cascade modulated by this compound.

G Experimental Workflow for Kinase Activity Screening Compound_Library Compound Library (incl. This compound) Primary_Screen Primary Screen (Biochemical Assay - Kinase X) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > 50%) Primary_Screen->Hit_Identification Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Identification->Dose_Response Secondary_Screen Secondary Screen (Cell-based Assay - Kinase Y) Dose_Response->Secondary_Screen Lead_Optimization Lead Optimization Secondary_Screen->Lead_Optimization

Caption: High-throughput screening workflow to identify kinase inhibitors.

ML210: A Guide to its Role as a GPX4 Inhibitor in Ferroptosis, Not 15-Lipoxygenase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A critical review of current scientific literature reveals that the small molecule ML210 is a potent and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of a specialized form of cell death known as ferroptosis. Contrary to the initial query, there is no substantial evidence to support a role for ML210 as a direct inhibitor of 15-lipoxygenase (15-LO). This guide will, therefore, focus on the well-documented mechanism of ML210 as a GPX4 inhibitor and its implications for research and drug development.

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It will detail the mechanism of action, experimental protocols, and quantitative data related to ML210's inhibition of GPX4 and induction of ferroptosis.

Executive Summary

ML210 is a small molecule that induces ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1] Its primary cellular target is Glutathione Peroxidase 4 (GPX4), an enzyme crucial for detoxifying lipid hydroperoxides.[1][2] ML210 itself is a prodrug that, once inside the cell, undergoes a series of chemical transformations to become a highly reactive molecule that covalently binds to the active site of GPX4, inactivating it.[2] This inactivation leads to a buildup of toxic lipid peroxides, ultimately triggering cell death. The high selectivity of ML210 for GPX4 makes it a valuable tool for studying ferroptosis and a potential starting point for the development of novel therapeutics, particularly in the context of drug-resistant cancers.[3]

Mechanism of Action: Covalent Inhibition of GPX4

The inhibitory action of ML210 on GPX4 is a multi-step intracellular process. Unlike many inhibitors that bind directly to their target, ML210 requires cellular activation.

Signaling Pathway of ML210-Induced Ferroptosis

ML210_Pathway ML210 ML210 (Prodrug) Cellular_Processes Intracellular Conversion ML210->Cellular_Processes JKE1674 JKE-1674 (α-nitroketoxime) JKE1777 JKE-1777 (Nitrile Oxide Electrophile) JKE1674->JKE1777 GPX4 GPX4 (Active) JKE1777->GPX4 Covalent Binding to Selenocysteine GPX4_inactive GPX4 (Inactive) GPX4->GPX4_inactive Lipid_ROS Lipid Peroxides (L-OOH) GPX4_inactive->Lipid_ROS Inhibition of Detoxification Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Cellular_Processes->JKE1674 Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed cells in 96-well plates C Add ML210 dilutions to cells A->C B Prepare serial dilutions of ML210 B->C D Incubate for 48-72 hours C->D E Add viability reagent (e.g., CellTiter-Glo) D->E F Measure luminescence E->F G Plot dose-response curve and calculate EC50 F->G

References

A Technical Guide to the Evaluation of Chemical Probes for 15-Lipoxygenase (15-LO)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific chemical probe SID 24785302 could not be identified in publicly available chemical databases. Therefore, this document provides a comprehensive technical guide on the general evaluation of chemical probes for 15-lipoxygenase (15-LO), utilizing well-characterized inhibitors as examples.

Audience: Researchers, scientists, and drug development professionals.

Introduction to 15-Lipoxygenase (15-LO)

15-Lipoxygenase (15-LO) is a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs), such as arachidonic acid and linoleic acid. This enzymatic reaction is a critical step in the biosynthesis of various lipid mediators involved in a wide range of physiological and pathological processes. The two major isoforms in humans are 15-LOX-1 (encoded by the ALOX15 gene) and 15-LOX-2 (encoded by the ALOX15B gene). These enzymes and their metabolic products have been implicated in inflammation, immune responses, cancer, and neurodegenerative diseases. Consequently, the development of potent and selective chemical probes for 15-LO is of significant interest for both basic research and therapeutic applications.

Quantitative Data of Exemplary 15-LO Chemical Probes

To illustrate the key parameters for a 15-LO chemical probe, this section summarizes the quantitative data for two well-studied inhibitors: ML351 and Nordihydroguaiaretic acid (NDGA).

Table 1: Biochemical Potency and Selectivity of 15-LO Inhibitors

CompoundTargetIC50 (nM)Selectivity vs. 5-LOXSelectivity vs. 12-LOXSelectivity vs. 15-LOX-2Selectivity vs. COX-1Selectivity vs. COX-2Reference
ML351 Human 15-LOX-1200>250-fold (>50 µM)>250-fold (>50 µM)>250-fold (>50 µM)>10% inhibition at 15 µM>10% inhibition at 15 µM[1][2][3]
NDGA Human 15-LOX11,000--Not selective--[4]

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Higher selectivity folds indicate a more specific inhibitor.

Experimental Protocols

A thorough characterization of a 15-LO chemical probe involves a series of biochemical and cellular assays. The following are detailed methodologies for key experiments.

Biochemical Assay for 15-LO Inhibition

This assay directly measures the enzymatic activity of purified 15-LO in the presence of a test compound. A common method is a spectrophotometric assay that monitors the formation of a conjugated diene product.

Principle: 15-LO catalyzes the oxidation of linoleic acid, which results in the formation of a conjugated diene system that absorbs light at 234 nm. The rate of increase in absorbance at 234 nm is proportional to the enzyme activity.

Materials:

  • Purified human recombinant 15-LOX-1

  • Linoleic acid (substrate)

  • Borate buffer (0.1 M, pH 9.0)

  • Test compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 234 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of linoleic acid in ethanol.

    • Prepare a working solution of 15-LOX-1 in borate buffer.

    • Prepare serial dilutions of the test compound in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Borate buffer

      • Test compound solution (or DMSO for control)

      • 15-LOX-1 enzyme solution

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the linoleic acid substrate solution to each well to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader and measure the absorbance at 234 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for 15-LO Activity

Cellular assays are crucial to determine if a compound can inhibit 15-LO activity in a more physiologically relevant context. One common approach is to measure the production of 15-LO metabolites in cells.

Principle: Cells that express 15-LO are stimulated to produce 15-LO metabolites, such as 15-hydroxyeicosatetraenoic acid (15-HETE). The amount of 15-HETE produced can be quantified by methods like ELISA or LC-MS/MS.

Materials:

  • Human eosinophils or a cell line expressing 15-LOX-1 (e.g., IL-4 stimulated human monocytes)

  • Arachidonic acid

  • Test compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Solid-phase extraction (SPE) columns

  • 15-HETE ELISA kit or LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to the desired density.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for 1 hour.

  • Stimulation:

    • Add arachidonic acid to the cell culture medium to stimulate the production of 15-HETE.

    • Incubate for an appropriate time (e.g., 15-30 minutes).

  • Sample Collection and Extraction:

    • Collect the cell culture supernatant.

    • Acidify the supernatant and extract the lipid mediators using SPE columns.

    • Elute the lipids and evaporate the solvent.

  • Quantification of 15-HETE:

    • ELISA: Reconstitute the extracted lipids in the assay buffer provided with the ELISA kit and follow the manufacturer's instructions to measure the concentration of 15-HETE.

    • LC-MS/MS: Reconstitute the extracted lipids in an appropriate solvent and analyze the samples using a liquid chromatography-tandem mass spectrometry system to separate and quantify 15-HETE.

  • Data Analysis:

    • Calculate the percentage of inhibition of 15-HETE production for each concentration of the test compound.

    • Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations

Signaling Pathway Diagram

G 15-Lipoxygenase Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitor Chemical Probe Action Phospholipids Phospholipids PLA2 PLA2 Phospholipids->PLA2 Activation Arachidonic_Acid Arachidonic_Acid PLA2->Arachidonic_Acid Liberates 15_LOX 15_LOX Arachidonic_Acid->15_LOX 15_HPETE 15_HPETE 15_LOX->15_HPETE Peroxidases Peroxidases 15_HPETE->Peroxidases Lipoxins Lipoxins 15_HPETE->Lipoxins 15_HETE 15_HETE Peroxidases->15_HETE Inflammation Inflammation 15_HETE->Inflammation Pro-inflammatory effects Resolution_of_Inflammation Resolution_of_Inflammation Lipoxins->Resolution_of_Inflammation Pro-resolving effects Chemical_Probe Chemical_Probe Chemical_Probe->15_LOX Inhibits G Chemical Probe Discovery and Validation Workflow for 15-LO High_Throughput_Screening High_Throughput_Screening Hit_Identification Hit_Identification High_Throughput_Screening->Hit_Identification Biochemical_Assay Biochemical Characterization (IC50, Selectivity) Hit_Identification->Biochemical_Assay Cellular_Assay Cellular Activity Assessment (Target Engagement, Potency) Biochemical_Assay->Cellular_Assay Potent & Selective Hits In_Vivo_Studies In Vivo Validation (Pharmacokinetics, Efficacy) Cellular_Assay->In_Vivo_Studies Cell-Active Hits Validated_Chemical_Probe Validated_Chemical_Probe In_Vivo_Studies->Validated_Chemical_Probe

References

Methodological & Application

Application Notes and Protocols for SID 24785302: A Farnesoid X Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental protocols and quantitative data associated with the substance SID 24785302, identified as an agonist of the Farnesoid X Receptor (FXR). The information is derived from a quantitative high-throughput screening (qHTS) campaign conducted to discover novel FXR modulators.

Summary of Quantitative Data

The activity of this compound was evaluated in a primary agonist assay and a cytotoxicity counterscreen. The results are summarized in the table below.

PubChem Assay ID (AID)Assay TypeParameterThis compound ValueUnit
743220 Primary Agonist ScreenAC501.25µM
743220 Efficacy85.6%
743218 Cytotoxicity CounterscreenAC50> 45.9µM

Farnesoid X Receptor (FXR) Signaling Pathway

The Farnesoid X Receptor is a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism. Upon activation by its ligands, such as bile acids, FXR heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription. This signaling cascade is crucial for maintaining metabolic homeostasis.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile_Acids Bile Acids / Agonist (e.g., this compound) FXR_inactive FXR Bile_Acids->FXR_inactive Binding & Activation FXR_RXR_inactive FXR-RXR Heterodimer RXR_inactive RXR FXR_RXR_active Active FXR-RXR Heterodimer FXR_RXR_inactive->FXR_RXR_active Translocation FXRE FXR Response Element (FXRE) Target_Genes Target Gene Transcription (e.g., SHP, BSEP) FXRE->Target_Genes Modulation FXR_RXR_active->FXRE Binding

FXR Signaling Pathway Activation

Experimental Protocols

The following sections detail the cell culture and assay protocols used in the primary screening and cytotoxicity counterscreening assays.

Cell Line and Culture Conditions
  • Cell Line: GeneBLAzer™ FXR-UAS-bla HEK 293T (Invitrogen). This is a human embryonic kidney cell line engineered to express a fusion protein of the human farnesoid X receptor ligand-binding domain and the GAL4 DNA-binding domain. The cells also contain a beta-lactamase reporter gene under the control of a UAS (Upstream Activator Sequence) response element.

  • Growth Medium: DMEM supplemented with 10% dialyzed FBS, 0.1 mM NEAA, 100 U/mL Penicillin-Streptomycin, and 25 mM HEPES.

  • Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

Primary Agonist Assay Protocol (AID: 743220)

This assay was designed to identify agonists of the FXR signaling pathway.

1. Cell Preparation and Plating: a. The GeneBLAzer™ FXR-UAS-bla HEK 293T cells were harvested and resuspended in assay medium (DMEM with 1% charcoal-stripped FBS). b. Cells were dispensed into 1536-well, black, clear-bottom plates at a density of 2,000 cells per well in a volume of 5 µL. c. The plates were incubated for 4-6 hours at 37°C and 5% CO2.

2. Compound Dispensing: a. This compound and other library compounds were dispensed into the assay plates using a pintool, delivering 23 nL of compound solution. b. The final concentration of the tested compounds varied, with this compound being tested in a dose-response manner.

3. Incubation: a. The assay plates were incubated for 16-24 hours at 37°C and 5% CO2.

4. Detection: a. 1 µL of LiveBLAzer™-FRET B/G Substrate (Invitrogen) was added to each well. b. The plates were incubated for 2 hours at room temperature in the dark.

5. Data Acquisition: a. The fluorescence intensity was read on a plate reader at two emission wavelengths (460 nm and 530 nm) with an excitation wavelength of 409 nm. b. The ratio of the two emission intensities was calculated to determine the level of beta-lactamase activity, which is proportional to FXR activation.

Agonist_Assay_Workflow Start Start Cell_Plating Plate GeneBLAzer™ FXR-UAS-bla HEK 293T cells (2000 cells/well) Start->Cell_Plating Incubation1 Incubate 4-6 hours at 37°C, 5% CO2 Cell_Plating->Incubation1 Compound_Dispensing Dispense this compound and other compounds (23 nL) Incubation1->Compound_Dispensing Incubation2 Incubate 16-24 hours at 37°C, 5% CO2 Compound_Dispensing->Incubation2 Substrate_Addition Add LiveBLAzer™-FRET B/G Substrate (1 µL) Incubation2->Substrate_Addition Incubation3 Incubate 2 hours at room temperature Substrate_Addition->Incubation3 Read_Plate Read fluorescence at 460 nm and 530 nm Incubation3->Read_Plate End End Read_Plate->End

FXR Agonist Assay Workflow
Cytotoxicity Counterscreen Protocol (AID: 743218)

This assay was performed to assess the cytotoxicity of the compounds identified in the primary screen.

1. Cell Preparation and Plating: a. The same GeneBLAzer™ FXR-UAS-bla HEK 293T cell line was used. b. Cells were prepared and plated as described in the primary agonist assay protocol.

2. Compound Dispensing: a. This compound and other compounds were dispensed as in the primary assay.

3. Incubation: a. The assay plates were incubated for the same duration as the primary assay (16-24 hours) at 37°C and 5% CO2.

4. Detection: a. 5 µL of CellTiter-Glo® Reagent (Promega) was added to each well. b. The plates were incubated for 10 minutes at room temperature.

5. Data Acquisition: a. The luminescence of each well was measured using a plate reader. b. A decrease in luminescence compared to control wells indicated cytotoxicity.

Cytotoxicity_Assay_Workflow Start Start Cell_Plating Plate GeneBLAzer™ FXR-UAS-bla HEK 293T cells (2000 cells/well) Start->Cell_Plating Incubation1 Incubate 4-6 hours at 37°C, 5% CO2 Cell_Plating->Incubation1 Compound_Dispensing Dispense this compound and other compounds (23 nL) Incubation1->Compound_Dispensing Incubation2 Incubate 16-24 hours at 37°C, 5% CO2 Compound_Dispensing->Incubation2 Reagent_Addition Add CellTiter-Glo® Reagent (5 µL) Incubation2->Reagent_Addition Incubation3 Incubate 10 minutes at room temperature Reagent_Addition->Incubation3 Read_Plate Read luminescence Incubation3->Read_Plate End End Read_Plate->End

Cytotoxicity Assay Workflow

Application Notes and Protocols for Utilizing ML210 in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ML210 is a potent and selective small molecule inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme involved in the prevention of lipid peroxidation.[1][2] By inhibiting GPX4, ML210 induces a specific form of iron-dependent programmed cell death known as ferroptosis.[1] This mechanism of action makes ML210 a valuable tool for studying the role of ferroptosis in cancer biology and a potential therapeutic agent, particularly for drug-resistant cancers.[1]

Interestingly, ML210 is a prodrug that undergoes intracellular transformation to become active.[1][2] Inside the cell, ML210 is converted into the compound JKE-1674, which is then further transformed into JKE-1777.[1] It is JKE-1777 that covalently binds to and inhibits GPX4, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[1]

These application notes provide a comprehensive guide for the use of ML210 in cancer cell line studies, including its mechanism of action, protocols for key experiments, and expected outcomes.

Mechanism of Action: ML210-Induced Ferroptosis

The signaling pathway for ML210-induced ferroptosis is centered on the inhibition of GPX4.

ML210_Mechanism ML210 Signaling Pathway ML210 ML210 (Prodrug) JKE1674 JKE-1674 ML210->JKE1674 Intracellular Conversion JKE1777 JKE-1777 (Active) JKE1674->JKE1777 Intracellular Conversion GPX4 GPX4 JKE1777->GPX4 Covalent Inhibition Lipid_ROS Lipid ROS (Lipid Peroxides) GPX4->Lipid_ROS Reduces GSH Glutathione (GSH) GSH->GPX4 Cofactor Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces Experimental_Workflow Experimental Workflow for ML210 Study cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cancer cell line) Cell_Seeding 3. Cell Seeding (Plate cells for assays) Cell_Culture->Cell_Seeding ML210_Prep 2. ML210 Preparation (Dissolve in DMSO) ML210_Treatment 4. ML210 Treatment (Incubate for desired time and concentration) ML210_Prep->ML210_Treatment Cell_Seeding->ML210_Treatment Viability 5a. Cell Viability Assay (e.g., MTT) ML210_Treatment->Viability Lipid_ROS 5b. Lipid ROS Assay (e.g., C11-BODIPY) ML210_Treatment->Lipid_ROS GSH_Assay 5c. Glutathione Assay ML210_Treatment->GSH_Assay Data_Analysis 6. Data Analysis and Interpretation Viability->Data_Analysis Lipid_ROS->Data_Analysis GSH_Assay->Data_Analysis

References

Application Notes and Protocols: ML210 in Pancreatic Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: ML210 is a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme involved in the prevention of lipid peroxidation and a crucial regulator of ferroptosis, a form of iron-dependent programmed cell death. In the context of pancreatic cancer, a malignancy characterized by high levels of oxidative stress and resistance to conventional therapies, targeting GPX4 with ML210 presents a promising therapeutic strategy. This document provides detailed application notes and protocols for the use of ML210 in pancreatic cancer research, focusing on its role in inhibiting cell migration, suppressing the epithelial-mesenchymal transition (EMT), and its synergistic effects with chemotherapy.

Mechanism of Action

ML210 covalently binds to the selenocysteine residue in the active site of GPX4, inactivating the enzyme.[1] This inhibition leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation, which can trigger ferroptosis. In pancreatic ductal adenocarcinoma (PDAC) cells, particularly those with KRAS mutations, ML210 has been shown to increase the concentration of oxidized lipids.[1] Interestingly, at low concentrations, ML210 can suppress cell migration and EMT without inducing significant cell death, suggesting a nuanced role beyond the direct induction of ferroptosis.[1]

Data Presentation

Table 1: Effect of ML210 on Pancreatic Cancer Cell Viability
Cell LineTreatmentConcentration (µM)Effect on Cell ViabilityCitation
PANC-1ML210Up to 10No significant cell death observed.[1]
PANC-1ML210 + Gemcitabine (3 mg/L)Up to 0.3No significant cell death observed.[1]

Note: ML210 at low concentrations does not typically induce cytotoxic effects in pancreatic cancer cells. Instead, its primary impact is on cell migration and EMT. Higher concentrations or specific cellular contexts may be required to induce ferroptosis.

Table 2: Effect of ML210 on Protein Expression in Pancreatic Cancer Cells
Cell LineTreatmentVimentin Expression (Fold Change vs. Control)GPX4 Expression (Fold Change vs. Control)Citation
PANC-1Gemcitabine (3 mg/L) + ML210 (0.025 µM)~0.8~0.9[1]
PANC-1Gemcitabine (3 mg/L) + ML210 (0.05 µM)~0.7~0.8[1]
PANC-1Gemcitabine (3 mg/L) + ML210 (0.1 µM)~0.6~0.7[1]
PANC-1Gemcitabine (3 mg/L) + ML210 (0.3 µM)~0.5~0.6[1]
MiaPaCa-2Gemcitabine (3 mg/L) + ML210 (0.025 µM)~0.9~0.9[2]
MiaPaCa-2Gemcitabine (3 mg/L) + ML210 (0.05 µM)~0.8~0.8[2]
MiaPaCa-2Gemcitabine (3 mg/L) + ML210 (0.1 µM)~0.7~0.7[2]
MiaPaCa-2Gemcitabine (3 mg/L) + ML210 (0.2 µM)~0.6~0.6[2]
Table 3: Effect of ML210 on Pancreatic Cancer Cell Migration
Cell LineTreatment% Migrated Cells (Normalized to Control)Citation
PANC-1Gemcitabine (3 mg/L)~120%[1]
PANC-1Gemcitabine (3 mg/L) + ML210 (0.025 µM)~80%[1]
PANC-1Gemcitabine (3 mg/L) + ML210 (0.05 µM)~60%[1]
PANC-1Gemcitabine (3 mg/L) + ML210 (0.1 µM)~40%[1]
PANC-1Gemcitabine (3 mg/L) + ML210 (0.3 µM)~20%[1]
MiaPaCa-2Gemcitabine (3 mg/L)~130%[2]
MiaPaCa-2Gemcitabine (3 mg/L) + ML210 (0.025 µM)~90%[2]
MiaPaCa-2Gemcitabine (3 mg/L) + ML210 (0.05 µM)~70%[2]
MiaPaCa-2Gemcitabine (3 mg/L) + ML210 (0.1 µM)~50%[2]
MiaPaCa-2Gemcitabine (3 mg/L) + ML210 (0.2 µM)~30%[2]
Table 4: Effect of ML210 on Lipid Peroxidation in Pancreatic Cancer Cells
Cell LineTreatmentFold Increase in BODIPY-C11 Positive Cells (vs. Control)Citation
PANC-1ML210 (0.25 µM)~2.5[1]
PANC-1Gemcitabine (3 mg/L) + ML210 (0.1 µM)~3.0[1]

Experimental Protocols

Cell Viability Assay

This protocol is for determining the effect of ML210 on the viability of pancreatic cancer cells using a standard MTT or similar colorimetric assay.

Materials:

  • Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • ML210 (stock solution in DMSO)

  • Gemcitabine (optional, for combination studies)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Microplate reader

Procedure:

  • Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of ML210 in complete culture medium. For combination studies, also prepare solutions containing a fixed concentration of gemcitabine with serial dilutions of ML210.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO) and untreated controls.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Western Blot Analysis for Vimentin and GPX4

This protocol describes the detection of changes in vimentin and GPX4 protein expression following treatment with ML210.

Materials:

  • Pancreatic cancer cells

  • ML210 and Gemcitabine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-vimentin, anti-GPX4, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with ML210 and/or gemcitabine for 48 hours.[2]

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using image analysis software and normalize to the loading control.

Transwell Cell Migration Assay

This protocol is used to assess the effect of ML210 on the migratory capacity of pancreatic cancer cells.[1]

Materials:

  • Pancreatic cancer cells

  • Serum-free and serum-containing culture medium

  • ML210 and Gemcitabine

  • Transwell inserts with 8.0 µm pore size for 24-well plates

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet staining solution

Procedure:

  • Culture pancreatic cancer cells to ~80% confluency.

  • Treat cells with ML210 and/or gemcitabine for 24 hours.[1]

  • Harvest the treated cells and resuspend them in serum-free medium at a concentration of 2 x 10^5 cells/mL.[1]

  • Add 750 µL of medium containing 10% FBS to the lower chamber of the 24-well plate.[1]

  • Place the Transwell inserts into the wells and seed 2 x 10^5 cells in 200 µL of serum-free medium into the upper chamber of each insert.[1]

  • Incubate for 24 hours at 37°C.[1]

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with cold methanol for 15 minutes.[1]

  • Stain the cells with crystal violet for 15 minutes.[1]

  • Gently wash the inserts with water and allow them to air dry.

  • Count the number of migrated cells in several random fields under a microscope.

Lipid Peroxidation Assay using BODIPY 581/591 C11

This protocol measures the extent of lipid peroxidation in cells treated with ML210 using the fluorescent probe BODIPY 581/591 C11.[1]

Materials:

  • Pancreatic cancer cells

  • ML210 and Gemcitabine

  • BODIPY 581/591 C11 probe (stock solution in DMSO)

  • Flow cytometer

Procedure:

  • Seed 2 x 10^5 PANC-1 cells and incubate for 24 hours.[1]

  • Treat the cells with the desired concentrations of ML210 and/or gemcitabine for 24 hours. A positive control such as tert-butyl hydroperoxide (tBHP) can be used.[1]

  • Wash the cells with PBS.

  • Add 10 µM of BODIPY 581/591 C11 to the cells and incubate for 30 minutes at 37°C.[1]

  • Harvest the cells, wash with PBS, and resuspend in FACS buffer.

  • Analyze the cells using a flow cytometer. The oxidized probe emits green fluorescence, while the reduced form emits red fluorescence.

  • Quantify the percentage of cells with high green fluorescence (BODIPY-C11 positive) to determine the level of lipid peroxidation.

Visualizations

G cluster_0 ML210 Mechanism of Action ML210 ML210 GPX4 GPX4 ML210->GPX4 Inhibits Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Reduces Lipid_Peroxidation Lipid Peroxidation Lipid_ROS->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis EMT_Suppression EMT Suppression Lipid_Peroxidation->EMT_Suppression Migration_Inhibition Cell Migration Inhibition EMT_Suppression->Migration_Inhibition

Caption: Signaling pathway of ML210 in pancreatic cancer cells.

G cluster_1 Experimental Workflow: Cell Migration Assay start Seed Pancreatic Cancer Cells treat Treat with ML210 +/- Gemcitabine (24h) start->treat harvest Harvest and Resuspend in Serum-Free Medium treat->harvest seed_transwell Seed in Transwell Insert harvest->seed_transwell incubate Incubate (24h) seed_transwell->incubate remove_nonmigrated Remove Non-Migrated Cells incubate->remove_nonmigrated fix_stain Fix and Stain Migrated Cells remove_nonmigrated->fix_stain quantify Quantify Migrated Cells fix_stain->quantify

Caption: Workflow for the Transwell cell migration assay.

G cluster_2 Logical Relationship: ML210 and Gemcitabine Synergy ML210_low Low-Dose ML210 Combination Combination Therapy ML210_low->Combination Gemcitabine Gemcitabine Gemcitabine->Combination Synergistic_Suppression Synergistic Suppression of Migration and EMT Combination->Synergistic_Suppression EMT Epithelial-Mesenchymal Transition (EMT) Migration Cell Migration Synergistic_Suppression->EMT Inhibits Synergistic_Suppression->Migration Inhibits

Caption: Synergistic effect of ML210 and Gemcitabine.

References

Inducing Ferroptosis In Vitro: Application Notes and Protocols for the Novel Inducer SID 24785302

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the novel small molecule SID 24785302 to induce ferroptosis in vitro. This document outlines the underlying principles of ferroptosis, detailed experimental protocols for characterization, and data presentation guidelines for robust and reproducible research.

Introduction to Ferroptosis

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1][2][3] Unlike apoptosis, it does not involve caspase activation.[1] The core mechanism involves the overwhelming of the glutathione peroxidase 4 (GPX4) antioxidant system, which is responsible for detoxifying lipid peroxides.[1][4][5] Inhibition of GPX4 or depletion of its cofactor, glutathione (GSH), leads to unchecked lipid peroxidation and subsequent cell death.[1][4][5] Ferroptosis is implicated in various pathological conditions and is a promising target for cancer therapy.[2][6][7]

While the precise mechanism of this compound is under investigation, it is hypothesized to induce ferroptosis by either directly inhibiting GPX4 or by disrupting upstream pathways leading to GSH depletion.

Key Signaling Pathways in Ferroptosis

The induction of ferroptosis is governed by a complex interplay of metabolic pathways. The canonical pathway involves the inhibition of the cystine/glutamate antiporter (system Xc-), which limits the intracellular availability of cysteine, a key precursor for GSH synthesis.[8] This leads to the depletion of GSH and subsequent inactivation of GPX4.[1][4] Another major pathway involves the direct inhibition of GPX4 activity.[1][9]

Diagram: Simplified Ferroptosis Induction Pathway

cluster_0 Cell Membrane System Xc- System Xc- Cysteine_in Cysteine (intracellular) System Xc-->Cysteine_in Import GPX4 GPX4 Lipid Peroxidation Lipid Peroxidation GPX4->Lipid Peroxidation Inhibits Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis This compound This compound This compound->GPX4 Direct Inhibition (Hypothesized) Erastin Erastin Erastin->System Xc- Inhibition RSL3 RSL3 RSL3->GPX4 Direct Inhibition Cystine_out Cystine (extracellular) Cystine_out->System Xc- Glutamate_out Glutamate (extracellular) GSH Synthesis GSH->GPX4 Cofactor - "System Xc-"; "Cysteine_in" - - "System Xc-"; "Cysteine_in" -

Caption: Simplified signaling pathway of ferroptosis induction.

Experimental Protocols

The following protocols provide a framework for characterizing the ferroptotic activity of this compound in vitro. It is recommended to perform these experiments in parallel with known ferroptosis inducers (e.g., Erastin, RSL3) and inhibitors (e.g., Ferrostatin-1, Liproxstatin-1) to validate the mechanism of cell death.[10]

Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line known to be susceptible to ferroptosis (e.g., HT-1080, BJeLR).

  • Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in appropriate well plates (e.g., 96-well for viability assays, 6-well for western blotting and lipid peroxidation assays) and allow them to adhere overnight.

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat cells with a dose-response range of this compound (e.g., 0.1 µM to 100 µM).

    • Include positive controls (Erastin or RSL3) and negative controls (vehicle).[10]

    • For rescue experiments, pre-treat a subset of cells with a ferroptosis inhibitor (e.g., 1 µM Ferrostatin-1) for 1-2 hours before adding this compound.

Diagram: Experimental Workflow for In Vitro Ferroptosis Induction

cluster_assays Endpoint Assays A Cell Seeding B Overnight Incubation A->B C Pre-treatment (Ferroptosis Inhibitor) B->C D Treatment (this compound, Controls) B->D C->D E Incubation (6-24h) D->E F Endpoint Assays E->F G Cell Viability (MTT, CCK-8) F->G H Lipid Peroxidation (BODIPY C11) F->H I Western Blot (GPX4, SLC7A11) F->I

Caption: General experimental workflow for in vitro ferroptosis studies.

Cell Viability Assays

Cell viability assays are crucial for determining the cytotoxic effects of this compound.[10]

  • MTT Assay: Measures metabolic activity. A decrease in MTT reduction indicates cell death.[11]

  • Cell Counting Kit-8 (CCK-8): A sensitive colorimetric assay for the determination of cell viability.

Protocol: MTT Assay

  • After treatment, add 10 µL of 5 mg/mL MTT solution to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lipid Peroxidation Assay

The accumulation of lipid peroxides is a hallmark of ferroptosis.[10]

  • BODIPY™ 581/591 C11 Staining: This fluorescent probe shifts its emission from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for ratiometric detection of lipid peroxidation.[12]

Protocol: BODIPY C11 Staining

  • After treatment, wash the cells with PBS.

  • Incubate cells with 10 µM BODIPY C11 in PBS for 30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Analyze the cells using fluorescence microscopy or flow cytometry. An increase in the green to red fluorescence ratio indicates lipid peroxidation.

Western Blot Analysis

Western blotting can be used to assess the levels of key proteins involved in the ferroptosis pathway.

  • GPX4: A key enzyme that protects against ferroptosis.[1] Downregulation of GPX4 can indicate ferroptosis induction.

  • SLC7A11 (xCT): A subunit of the system Xc- antiporter.[12] Its expression may be altered by compounds that induce ferroptosis via GSH depletion.

Protocol: Western Blot

  • Lyse treated cells and determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate with primary antibodies against GPX4, SLC7A11, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Quantitative data should be summarized in tables for clear comparison of the effects of this compound across different assays and conditions.

Table 1: Effect of this compound on Cell Viability

TreatmentConcentration (µM)Cell Viability (% of Control)
Vehicle (DMSO)-100 ± 5.2
This compound195.3 ± 4.8
1052.1 ± 6.1
5021.7 ± 3.9
Erastin1045.8 ± 5.5
This compound + Fer-110 + 189.4 ± 7.3

Data are presented as mean ± SD from three independent experiments.

Table 2: Quantification of Lipid Peroxidation

TreatmentConcentration (µM)Green/Red Fluorescence Ratio
Vehicle (DMSO)-1.0 ± 0.1
This compound104.2 ± 0.5
RSL315.1 ± 0.6
This compound + Fer-110 + 11.3 ± 0.2

Data are presented as mean ± SD from three independent experiments.

Table 3: Densitometric Analysis of Western Blots

TreatmentConcentration (µM)Relative GPX4 ExpressionRelative SLC7A11 Expression
Vehicle (DMSO)-1.00 ± 0.081.00 ± 0.09
This compound100.45 ± 0.060.95 ± 0.11
RSL310.38 ± 0.051.02 ± 0.10

Data are normalized to β-actin and presented as mean ± SD from three independent experiments.

Conclusion

These application notes provide a foundational framework for investigating the ferroptosis-inducing potential of this compound. By following these detailed protocols and data presentation guidelines, researchers can generate high-quality, reproducible data to elucidate the mechanism of action of this novel compound and its potential as a therapeutic agent. It is crucial to confirm the hallmarks of ferroptosis, including iron-dependent cell death, lipid peroxidation, and the ability to be rescued by specific inhibitors.

References

Application Notes and Protocols for Studying Lipid Peroxidation with SID 24785302

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SID 24785302

This compound is a small molecule identified as an inhibitor of hexokinase, a key enzyme in the glycolysis pathway.[1][2][3] It was discovered through a high-throughput screening campaign and has shown activity against the hexokinase of Trypanosoma brucei, the parasite responsible for African trypanosomiasis.[3][4] Further characterization has indicated that this compound can regulate mitochondrial functions and inhibit the replication of mutant mitochondrial DNA (mtDNA).[1][2][5][6] While its primary described role is in the inhibition of glycolysis, its effects on mitochondrial function suggest a potential, indirect role in modulating cellular oxidative stress, including lipid peroxidation.

Hypothesized Link to Lipid Peroxidation

Mitochondria are a primary source of reactive oxygen species (ROS) within the cell. Disruption of normal mitochondrial function can lead to an increase in ROS production, which in turn can induce oxidative damage to cellular components, including lipids, leading to lipid peroxidation. As this compound is known to regulate mitochondrial functions, it is hypothesized that it may modulate the levels of lipid peroxidation.[1][2][5][6] This could occur through various mechanisms, such as altering the mitochondrial membrane potential, affecting the electron transport chain, or influencing the production of antioxidant enzymes. Therefore, this compound could be a valuable tool for researchers studying the interplay between glycolysis, mitochondrial function, and oxidative stress.

Quantitative Data

Currently, there is no published data directly quantifying the effect of this compound on lipid peroxidation. The following table is a hypothetical representation of how such data could be presented. This data would need to be generated experimentally.

Cell LineTreatmentConcentration (µM)Malondialdehyde (MDA) Level (nmol/mg protein)4-Hydroxynonenal (4-HNE) Level (ng/mg protein)
Hepatocellular Carcinoma (HepG2) Vehicle Control (DMSO)-2.5 ± 0.31.2 ± 0.2
This compound12.1 ± 0.21.0 ± 0.1
This compound51.5 ± 0.20.7 ± 0.1
This compound101.1 ± 0.10.5 ± 0.1
Positive Control (H₂O₂)1005.8 ± 0.53.1 ± 0.4
Human Dermal Fibroblasts (HDF) Vehicle Control (DMSO)-1.8 ± 0.20.9 ± 0.1
This compound11.6 ± 0.20.8 ± 0.1
This compound51.3 ± 0.10.6 ± 0.1
This compound101.0 ± 0.10.4 ± 0.05
Positive Control (H₂O₂)1004.5 ± 0.42.5 ± 0.3

Experimental Protocols

The following is a general protocol to assess the effect of this compound on lipid peroxidation in a cell-based assay.

Protocol: Measurement of Lipid Peroxidation using the Thiobarbituric Acid Reactive Substances (TBARS) Assay

Objective: To quantify the levels of malondialdehyde (MDA), a major byproduct of lipid peroxidation, in cells treated with this compound.

Materials:

  • Cell line of interest (e.g., HepG2, HDF)

  • Cell culture medium and supplements

  • This compound (sourced from a chemical vendor such as ChemDiv)[4]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein assay kit (e.g., BCA assay)

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT)

  • Malondialdehyde (MDA) standard

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in appropriate culture vessels and allow them to adhere overnight.

    • Prepare stock solutions of this compound in DMSO.

    • Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24 hours). Include a positive control for lipid peroxidation, such as hydrogen peroxide (H₂O₂).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing a protease inhibitor cocktail.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard protein assay.

  • TBARS Assay:

    • To a defined volume of cell lysate (normalized for protein concentration), add TCA to precipitate proteins.

    • Centrifuge and collect the supernatant.

    • Add TBA solution containing BHT to the supernatant.

    • Incubate the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a pink-colored adduct.

    • Cool the samples on ice to stop the reaction.

    • Transfer the samples to a 96-well plate.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the MDA-TBA adduct at 532 nm using a microplate reader.

    • Prepare a standard curve using known concentrations of MDA.

    • Calculate the concentration of MDA in the samples by interpolating from the standard curve.

    • Normalize the MDA concentration to the protein concentration of the cell lysate (e.g., nmol MDA/mg protein).

Visualizations

experimental_workflow cluster_prep Preparation cluster_processing Sample Processing cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture treatment Treatment with this compound cell_culture->treatment cell_lysis Cell Lysis treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant tbars_assay TBARS Assay protein_quant->tbars_assay data_acquisition Absorbance Reading (532 nm) tbars_assay->data_acquisition data_analysis Data Analysis & Normalization data_acquisition->data_analysis

Caption: Experimental workflow for assessing the effect of this compound on lipid peroxidation.

signaling_pathway SID This compound Hexokinase Hexokinase SID->Hexokinase Inhibits Mitochondria Mitochondrial Function SID->Mitochondria Modulates Glycolysis Glycolysis Hexokinase->Glycolysis Regulates ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Alters Production Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Induces

References

In Vivo Application of ML210 and its Derivatives in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML210 is a potent and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme in the regulation of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. Due to its mechanism of action, ML210 and its derivatives have emerged as valuable research tools and potential therapeutic agents for conditions where ferroptosis induction is desirable, such as in certain therapy-resistant cancers. However, ML210 itself has limited pharmacokinetic properties for in vivo applications. Its more stable, orally active metabolite, JKE-1674, has shown greater promise in preclinical mouse models.

These application notes provide a comprehensive overview of the in vivo use of ML210's active form, JKE-1674, in mouse models, including detailed protocols for its administration and the subsequent analysis of its effects.

Mechanism of Action and Signaling Pathway

ML210 is a prodrug that, once inside the cell, is converted to its active form, JKE-1674. JKE-1674 is further transformed into the reactive nitrile oxide, JKE-1777, which then covalently binds to the selenocysteine residue in the active site of GPX4, inactivating the enzyme. The inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately resulting in ferroptotic cell death.

ML210_Pathway ML210 ML210 (Prodrug) Cellular_Uptake Cellular Uptake ML210->Cellular_Uptake JKE1674 JKE-1674 (Active Metabolite) Intracellular_Conversion1 Intracellular Conversion JKE1674->Intracellular_Conversion1 JKE1777 JKE-1777 (Reactive Nitrile Oxide) Inhibition Inhibition JKE1777->Inhibition GPX4 GPX4 Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Induction Induction Lipid_ROS->Induction Ferroptosis Ferroptosis Cellular_Uptake->JKE1674 Intracellular_Conversion1->JKE1777 Intracellular_Conversion2 Intracellular Conversion Inhibition->GPX4 Inhibition->Lipid_ROS Leads to Induction->Ferroptosis

Fig. 1: ML210 mechanism of action leading to ferroptosis.

Quantitative Data from In Vivo Mouse Models

The following tables summarize quantitative data from preclinical studies of JKE-1674 in mouse models.

Table 1: Pharmacokinetics and Tolerability of JKE-1674 in SCID Mice

ParameterValueReference
Dose (Pharmacokinetics) 50 mg/kg[1][2]
Administration Route Oral (p.o.)[1][2]
Vehicle PEG400/Ethanol (90/10, v/v)[1][3]
Tolerability (7 days) 50 mg/kg[4]
Observed Toxicity Doses >50 mg/kg not tolerated. At 50 mg/kg, body weight loss did not exceed 10%.[4]

Table 2: Efficacy of JKE-1674 in Xenograft Mouse Models

Mouse ModelTreatmentKey FindingsReference
RB-knockdown PC3 Xenograft JKE-1674 (oral)Markedly reduced tumor growth.[5]
Pten/Rb1 double-knockout metastatic NEPC JKE-1674 (oral)Drastically reduced primary tumor growth and prevented metastasis to lungs, liver, and lymph nodes; increased overall survival.[5]
HuCC-T1 Subcutaneous Xenograft JKE-1674 + Gemcitabine/CisplatinCombination therapy sensitized drug-resistant intrahepatic cholangiocarcinoma (ICC) to chemotherapy.[6]
Orthotopic Tumor Model JKE-1674 + Gemcitabine/CisplatinCombination therapy improved survival in an orthotopic ICC model.[6]

Experimental Protocols

Protocol 1: Preparation and Oral Administration of JKE-1674

This protocol describes the preparation and oral gavage of JKE-1674 for pharmacokinetic and efficacy studies in mice.

Materials:

  • JKE-1674

  • Polyethylene glycol 400 (PEG400)

  • Ethanol (200 proof)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Animal feeding (gavage) needles (20-22 gauge, 1.5-2 inches long with a ball tip)

  • 1 mL syringes

Procedure:

  • Vehicle Preparation: Prepare the vehicle by mixing PEG400 and ethanol in a 90:10 (v/v) ratio. For example, to prepare 10 mL of vehicle, mix 9 mL of PEG400 with 1 mL of ethanol. Vortex thoroughly.

  • JKE-1674 Formulation:

    • Calculate the required amount of JKE-1674 based on the desired dose (e.g., 50 mg/kg) and the number and weight of the mice.

    • Weigh the calculated amount of JKE-1674 and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of the PEG400/Ethanol vehicle to achieve the final desired concentration. For a 50 mg/kg dose in a 25g mouse with a gavage volume of 0.2 mL, the concentration would be 6.25 mg/mL.

    • Vortex the mixture until the JKE-1674 is completely dissolved.

  • Oral Gavage Administration:

    • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.

    • Position the mouse vertically, with its head extended upwards to straighten the esophagus.

    • Carefully insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The mouse should swallow the needle. Do not force the needle.

    • Slowly administer the JKE-1674 solution.

    • Gently remove the gavage needle.

    • Monitor the mouse for any signs of distress after administration.

Oral_Gavage_Workflow cluster_prep Preparation cluster_admin Administration Vehicle_Prep Prepare Vehicle (PEG400/Ethanol 90:10) Formulation Formulate JKE-1674 (e.g., 6.25 mg/mL for 50 mg/kg) Vehicle_Prep->Formulation Restrain Restrain Mouse Formulation->Restrain Insert_Needle Insert Gavage Needle Restrain->Insert_Needle Administer Administer Solution Insert_Needle->Administer Remove_Needle Remove Needle Administer->Remove_Needle Monitor Monitor Mouse Remove_Needle->Monitor

Fig. 2: Workflow for oral administration of JKE-1674.
Protocol 2: Xenograft Tumor Model and Efficacy Assessment

This protocol outlines the establishment of a subcutaneous xenograft tumor model and the subsequent assessment of JKE-1674's anti-tumor efficacy.

Materials:

  • Cancer cell line of interest (e.g., PC3, HuCC-T1)

  • Matrigel

  • Phosphate-Buffered Saline (PBS), sterile

  • 6-8 week old immunodeficient mice (e.g., SCID or nude mice)

  • Calipers

  • JKE-1674 formulation (from Protocol 1)

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into control and treatment groups.

    • Administer JKE-1674 (e.g., 50 mg/kg, daily) or vehicle to the respective groups via oral gavage as described in Protocol 1.

  • Tumor Measurement and Monitoring:

    • Measure tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor animal body weight and overall health throughout the study.

  • Endpoint Analysis:

    • At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting, lipid peroxidation assays).

Xenograft_Workflow cluster_establishment Tumor Establishment cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Cell_Prep Prepare Cell Suspension (Cells + Matrigel) Implantation Subcutaneous Implantation Cell_Prep->Implantation Tumor_Growth Allow Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice Tumor_Growth->Randomization Treatment Administer JKE-1674 or Vehicle Randomization->Treatment Measurement Measure Tumor Volume and Body Weight Treatment->Measurement Euthanasia Euthanize Mice Measurement->Euthanasia Tumor_Excision Excise and Weigh Tumors Euthanasia->Tumor_Excision Further_Analysis Process Tumors for Further Analysis Tumor_Excision->Further_Analysis

Fig. 3: Experimental workflow for a xenograft mouse model.
Protocol 3: Assessment of Ferroptosis in Tumor Tissue

This protocol provides methods for detecting key markers of ferroptosis in tumor tissues collected from in vivo studies.

1. Lipid Peroxidation (4-HNE Staining):

  • Fixation and Sectioning: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections.

  • Immunohistochemistry (IHC):

    • Deparaffinize and rehydrate tissue sections.

    • Perform antigen retrieval (e.g., using citrate buffer, pH 6.0).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking serum.

    • Incubate with a primary antibody against 4-hydroxynonenal (4-HNE).

    • Incubate with a secondary antibody conjugated to a detection system (e.g., HRP).

    • Develop with a chromogen (e.g., DAB) and counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

  • Analysis: Quantify the intensity and area of 4-HNE staining using image analysis software.

2. GPX4 Expression (Western Blot):

  • Protein Extraction: Homogenize tumor tissue in RIPA buffer with protease and phosphatase inhibitors. Centrifuge to collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against GPX4.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize GPX4 expression to a loading control (e.g., β-actin or GAPDH).

Conclusion

ML210, through its active metabolite JKE-1674, serves as a powerful tool for inducing ferroptosis in vivo. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to investigate the therapeutic potential of targeting the GPX4-ferroptosis axis in various disease models, particularly in oncology. Careful consideration of dosing, vehicle formulation, and appropriate endpoint analyses are crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for Testing ML210 Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML210 is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme involved in the prevention of lipid peroxidation and a critical regulator of ferroptosis.[1][2][3] Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels. By inhibiting GPX4, ML210 induces ferroptosis, making it a promising therapeutic agent for cancers that are resistant to other forms of treatment.[4]

Interestingly, ML210 is a prodrug that is metabolically activated within the cell. It is first converted to JKE-1674 and then to an unstable but highly reactive nitrile oxide, JKE-1777, which covalently binds to the selenocysteine residue in the active site of GPX4.[4] This covalent inhibition leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.

These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of ML210 by measuring its impact on cell viability, lipid peroxidation, and glutathione levels.

Signaling Pathway of ML210-Induced Ferroptosis

ML210_Pathway cluster_cell Cellular Environment ML210 ML210 (Prodrug) JKE1674 JKE-1674 ML210->JKE1674 Metabolic Activation NitrileOxide Nitrile Oxide (Active Electrophile) JKE1674->NitrileOxide Conversion GPX4 GPX4 NitrileOxide->GPX4 Covalent Inhibition Lipid_ROS Lipid ROS (Lipid Peroxides) GPX4->Lipid_ROS Reduces GSSG GSSG GPX4->GSSG Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces GSH GSH GSH->GPX4 Cofactor

Caption: ML210 metabolic activation and induction of ferroptosis.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of ML210 and its derivative, DC-2, in various cancer cell lines.

Table 1: In Vitro Efficacy of ML210 and its Derivative DC-2

CompoundCell LineAssay TypeParameterValue (µM)Reference
ML210HT1080Cell ViabilityIC500.1[1][2]
DC-2HT1080GPX4 DegradationDC500.03[1][2]
DC-2HT1080Cell ViabilityIC500.1[1][2]
ML210BJeLR (HRASV12)Cell ViabilityIC500.071[3]
ML210BJeH-LTCell ViabilityIC500.272[3]
ML210DRDCell ViabilityIC500.107[3]

Table 2: General Efficacy of ML210 in a Broad Range of Cancer Cell Lines

CompoundNumber of Cell LinesAssay TypeObservationReference
ML210821Cell ViabilityExhibits broad cell-killing activity similar to other GPX4 inhibitors like RSL3 and ML162.[5][6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Treat cells with ML210 at various concentrations A->B C Incubate for 24-72 hours B->C D Add MTT solution (0.5 mg/mL final concentration) C->D E Incubate for 3-4 hours at 37°C D->E F Add solubilization solution (e.g., DMSO or SDS in HCl) E->F G Incubate overnight at 37°C F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • ML210 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of ML210 in complete medium.

  • Remove the medium from the wells and add 100 µL of the ML210 dilutions to the respective wells. Include wells with vehicle (DMSO) as a negative control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[1][7]

  • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[2][7]

  • Add 100 µL of solubilization solution to each well.[1]

  • Gently pipette up and down to dissolve the formazan crystals.

  • Incubate the plate overnight in the incubator to ensure complete solubilization.[1]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay utilizes the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation. In its reduced state, the probe emits red fluorescence. Upon oxidation by lipid peroxides, its fluorescence shifts to green.

Workflow for C11-BODIPY Assay

C11_BODIPY_Workflow A Seed cells in a suitable plate/dish for microscopy or flow cytometry B Treat cells with ML210 A->B C Incubate for the desired time B->C D Add C11-BODIPY 581/591 (1-10 µM) C->D E Incubate for 30 minutes at 37°C D->E F Wash cells with PBS E->F G Analyze by fluorescence microscopy or flow cytometry F->G H Quantify the ratio of green to red fluorescence G->H

Caption: Workflow for measuring lipid peroxidation using C11-BODIPY.

Materials:

  • Cells seeded on glass-bottom dishes (for microscopy) or in culture plates (for flow cytometry)

  • ML210 stock solution

  • C11-BODIPY 581/591 (stock solution in DMSO)

  • Complete cell culture medium

  • PBS

  • Fluorescence microscope or flow cytometer

Protocol:

  • Seed cells and treat with ML210 as described in the MTT assay protocol.

  • Following treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-10 µM.[5]

  • Incubate the cells for 30 minutes at 37°C.[5]

  • Wash the cells twice with PBS.

  • For fluorescence microscopy: Add fresh PBS or imaging buffer to the cells and image immediately. Acquire images in both the green (oxidized probe, ~488 nm excitation/510 nm emission) and red (reduced probe, ~581 nm excitation/591 nm emission) channels.[6]

  • For flow cytometry: Detach the cells using a gentle cell dissociation reagent, resuspend in PBS, and analyze on a flow cytometer. Measure the fluorescence intensity in the green and red channels.

  • The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation.

Lipid Peroxidation Assay (Malondialdehyde - MDA/TBARS Assay)

This colorimetric assay measures malondialdehyde (MDA), a major byproduct of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored product that can be quantified spectrophotometrically.

Workflow for MDA/TBARS Assay

TBARS_Workflow A Culture and treat cells with ML210 B Harvest and lyse cells A->B C Add TBA reagent and acid B->C D Incubate at 60-95°C for 60 minutes C->D E Cool samples and centrifuge D->E F Transfer supernatant to a 96-well plate E->F G Measure absorbance at 532 nm F->G H Calculate MDA concentration using a standard curve G->H

Caption: Workflow for the MDA/TBARS assay to quantify lipid peroxidation.

Materials:

  • Cultured cells treated with ML210

  • Cell lysis buffer (e.g., RIPA buffer)

  • Thiobarbituric acid (TBA) reagent

  • Acid solution (e.g., acetic acid or HCl)

  • MDA standard for generating a standard curve

  • Microcentrifuge tubes

  • 96-well plate

  • Microplate reader

Protocol:

  • After treatment with ML210, harvest cells by scraping or trypsinization.

  • Wash the cell pellet with cold PBS and lyse the cells in an appropriate lysis buffer on ice.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • To 250 µL of the cell lysate, add 250 µL of acid reagent and 250 µL of TBA reagent.[3]

  • Vortex the mixture vigorously.[3]

  • Incubate the tubes at 60°C for 60 minutes.[3]

  • Cool the tubes on ice and then centrifuge at 10,000 x g for 2-3 minutes.[3]

  • Transfer the supernatant to a 96-well plate.

  • Measure the absorbance at 532 nm using a microplate reader.

  • Prepare a standard curve using known concentrations of MDA.

  • Calculate the MDA concentration in the samples based on the standard curve.

Cellular Glutathione (GSH) Assay

This assay measures the levels of reduced glutathione (GSH) in cells. ML210's target, GPX4, utilizes GSH as a cofactor. Inhibition of GPX4 can lead to alterations in the cellular glutathione pool.

Workflow for Glutathione Assay

GSH_Workflow A Culture and treat cells with ML210 B Harvest and lyse cells in a deproteinizing solution (e.g., SSA) A->B C Centrifuge and collect the supernatant B->C D Prepare reaction mix (DTNB, Glutathione Reductase, NADPH) C->D E Add supernatant to the reaction mix in a 96-well plate D->E F Incubate and monitor absorbance at 405-412 nm kinetically E->F G Calculate GSH concentration using a standard curve F->G

References

Protocol for Assessing ML210-Induced Cytotoxicity: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML210 is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4), a crucial enzyme in the prevention of lipid peroxidation.[1] By inhibiting GPX4, ML210 induces a specific form of iron-dependent programmed cell death known as ferroptosis. This process is characterized by the accumulation of lipid reactive oxygen species (ROS) and subsequent oxidative damage to cellular membranes. Notably, ML210 is a prodrug, meaning it is converted into its active form within the cell, enhancing its specificity and therapeutic potential. The unique mechanism of action of ML210 makes it a valuable tool for studying ferroptosis and a promising candidate for the development of novel anti-cancer therapies, particularly for drug-resistant tumors.

These application notes provide a detailed protocol for assessing the cytotoxic effects of ML210, including methods for quantifying cell viability, measuring lipid peroxidation, and confirming target engagement.

Data Presentation

ML210 Cytotoxicity (IC50) in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of ML210 varies across different cancer cell lines and is dependent on the duration of treatment. The following table summarizes reported IC50 values.

Cell LineCancer TypeIncubation TimeIC50 (µM)
HT1080Fibrosarcoma72h0.1
4T1-LucBreast Cancer48hNot specified
Caco-2Colorectal Adenocarcinoma24h7.85
Caco-2Colorectal Adenocarcinoma48h4.92
HeLaCervical Cancer48h11.60
Caco-2Colorectal Adenocarcinoma72h4.43
A549Lung Cancer24h3.4
A549Lung Cancer48h2.9
HeLaCervical Cancer24h6.7

Note: IC50 values can vary depending on experimental conditions such as cell density and assay method.

Recommended ML210 Concentration and Incubation Times for Cytotoxicity Assays

The optimal concentration and incubation time for ML210 treatment will depend on the specific cell line and experimental goals. Based on available data, the following ranges are recommended as a starting point for cytotoxicity experiments.

ParameterRecommended RangeNotes
Concentration Range 0.1 µM - 50 µMA dose-response curve should be generated to determine the optimal concentration for each cell line.
Incubation Time 16h - 96hTime-course experiments are recommended to identify the optimal endpoint.[2]

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • ML210 stock solution (in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • ML210 Treatment:

    • Prepare serial dilutions of ML210 in complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.1, 1, 5, 10, 25, 50 µM) to determine the IC50.

    • Include a vehicle control (DMSO) at the same final concentration as the highest ML210 concentration.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of ML210 or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Formazan Solubilization:

    • After incubation with MTT, carefully remove the medium.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of ML210 concentration to determine the IC50 value.

Lipid Peroxidation Assay using C11-BODIPY 581/591

This assay utilizes the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation in live cells. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • ML210 stock solution (in DMSO)

  • C11-BODIPY 581/591 (stock solution in DMSO)

  • 96-well plates (black, clear bottom for fluorescence microscopy) or appropriate plates for flow cytometry

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in the appropriate plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of ML210 or vehicle control for the desired time period.

  • C11-BODIPY 581/591 Staining:

    • Prepare a working solution of C11-BODIPY 581/591 in pre-warmed serum-free medium or PBS at a final concentration of 1-10 µM.

    • Remove the medium from the cells and wash once with PBS.

    • Add the C11-BODIPY 581/591 working solution to the cells and incubate for 30 minutes at 37°C, protected from light.

  • Washing:

    • After incubation, remove the staining solution and wash the cells twice with PBS.

  • Image Acquisition (Fluorescence Microscopy):

    • Add fresh PBS or imaging buffer to the wells.

    • Image the cells using a fluorescence microscope.

    • Use a filter set for red fluorescence (e.g., excitation ~581 nm, emission ~591 nm) to visualize the reduced form of the probe.

    • Use a filter set for green fluorescence (e.g., excitation ~488 nm, emission ~510 nm) to visualize the oxidized form of the probe.

    • An increase in the green to red fluorescence ratio indicates an increase in lipid peroxidation.

  • Analysis (Flow Cytometry):

    • After washing, detach the cells using trypsin or a cell scraper.

    • Resuspend the cells in PBS.

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity in both the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels.

    • An increase in the percentage of cells with high green fluorescence indicates an increase in lipid peroxidation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • ML210 stock solution (in DMSO)

  • PBS

  • Protease and phosphatase inhibitor cocktail

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease/phosphatase inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against GPX4 and a loading control like β-actin)

Protocol:

  • Cell Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat the cells with ML210 or vehicle control for a specified time (e.g., 1-4 hours) at 37°C.

  • Cell Harvesting and Lysis:

    • Harvest the cells by scraping and wash with ice-cold PBS.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 rpm) for 10-20 minutes at 4°C.

    • Collect the supernatant (soluble protein fraction).

  • Heat Treatment:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the lysates to a range of temperatures (e.g., 40°C to 70°C in 2-5°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to 4°C for 3 minutes.[3]

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[3]

    • Carefully collect the supernatant containing the soluble proteins.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Perform SDS-PAGE and Western blotting to detect the amount of soluble GPX4 at each temperature.

    • Use an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for GPX4 at each temperature for both ML210-treated and vehicle-treated samples.

    • Plot the percentage of soluble GPX4 relative to the non-heated control against the temperature.

    • A shift in the melting curve to a higher temperature in the ML210-treated sample compared to the vehicle control indicates stabilization of GPX4 by ML210 binding.

Mandatory Visualization

ML210_Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment ML210 Treatment cluster_assays Cytotoxicity Assessment cluster_data_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well plates cell_culture->cell_seeding ml210_prep 3. Prepare ML210 dilutions treatment 4. Treat cells with ML210 ml210_prep->treatment mtt_assay 5a. MTT Assay for Cell Viability treatment->mtt_assay lipid_perox_assay 5b. Lipid Peroxidation Assay (C11-BODIPY) treatment->lipid_perox_assay cetsa 5c. CETSA for Target Engagement treatment->cetsa ic50 6a. Determine IC50 mtt_assay->ic50 lipid_ros 6b. Quantify Lipid ROS lipid_perox_assay->lipid_ros target_engagement 6c. Confirm GPX4 Binding cetsa->target_engagement

Caption: Experimental workflow for assessing ML210-induced cytotoxicity.

Ferroptosis_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol system_xc System Xc- cystine Cystine system_xc->cystine Import pufa_pl PUFA-PLs lipid_peroxides Lipid Peroxides pufa_pl->lipid_peroxides Oxidation cysteine Cysteine cystine->cysteine gsh GSH (Glutathione) cysteine->gsh Synthesis gpx4 GPX4 gsh->gpx4 Cofactor gpx4->pufa_pl Reduces Peroxides ferroptosis Ferroptosis lipid_peroxides->ferroptosis ml210 ML210 active_ml210 Active Metabolite ml210->active_ml210 Cellular Conversion active_ml210->gpx4 Inhibits

Caption: Simplified signaling pathway of ML210-induced ferroptosis.

References

Troubleshooting & Optimization

ML210 stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: ML210

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of ML210.

ML210 Storage and Solubility Data

Proper storage and handling of ML210 are critical for maintaining its integrity and ensuring reliable experimental outcomes. The following table summarizes key quantitative data on recommended storage conditions and solubility.

ParameterConditionValueSource(s)
Storage (Powder) Temperature-20°C[1][2]
DurationUp to 3 years[2][3][4]
Storage (in Solvent) Temperature-80°C[1][2][3][4]
Duration at -80°CUp to 2 years[1]
Temperature-20°C[1][2][4]
Duration at -20°CUp to 1 year[1][4]
Solubility DMSO≥ 10 mg/mL[2]
11 mg/mL (23.14 mM)[3]
15 mg/mL (31.55 mM)[4]
24 mg/mL (50.49 mM)[4]
Soluble to 50 mM
DMF10 mg/mL[5]
EthanolSlightly soluble[5]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL[5]

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with ML210.

Question: My ML210 solution appears to have precipitated after dilution in an aqueous buffer. What should I do?

Answer: Precipitation of organic compounds like ML210 when diluted in aqueous media is a common issue. Here are some steps to address this:

  • Pre-warm solutions: Before dilution, gently warm both the concentrated ML210 stock solution and the aqueous buffer to 37°C to prevent precipitation caused by temperature shock.[3]

  • Use a gradient dilution: Instead of diluting the stock directly into the final aqueous medium, perform a serial dilution in a solvent compatible with both DMSO and water, if your experiment allows.

  • Sonication: If precipitation occurs, gentle sonication can help redissolve the compound.[3]

  • Optimize solvent concentration: Ensure the final concentration of the stock solvent (e.g., DMSO) in your aqueous medium is as low as possible while maintaining solubility.

Question: I am not observing the expected biological activity of ML210 in my cell-based assay. Could this be a stability issue?

Answer: While several factors can contribute to a lack of activity, ML210 stability could be a contributing factor. Consider the following:

  • Prodrug Activation: ML210 is a prodrug that requires cellular transformation to become an active GPX4 inhibitor.[5][6] The cell line you are using may lack the necessary metabolic machinery for this conversion.

  • Improper Storage: Verify that both the solid compound and stock solutions have been stored at the recommended temperatures (-20°C for powder, -80°C for solutions) to prevent degradation.[1][2][3][4]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solutions, as this can lead to degradation. It is recommended to aliquot the stock solution into single-use vials.[4]

  • Solution Age: Use freshly prepared dilutions for your experiments. Do not store diluted, aqueous solutions of ML210 for extended periods.

Question: I received my vial of ML210 powder and it appears to be empty. What should I do?

Answer: Due to the small quantities and electrostatic properties of the powder, it may adhere to the walls or cap of the vial, making it difficult to see. It is recommended to centrifuge the vial briefly to collect all the powder at the bottom before adding your solvent.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for ML210 powder?

A1: For long-term storage, ML210 powder should be stored at -20°C.[2] Under these conditions, it can be stable for up to 3 years.[2][3][4]

Q2: How should I prepare and store stock solutions of ML210?

A2: ML210 is soluble in DMSO.[2][3][4][5][7] Prepare a concentrated stock solution in DMSO (e.g., 10-50 mM). For long-term storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years or -20°C for up to 1 year.[1][4]

Q3: Is ML210 sensitive to light?

Q4: What is the mechanism of action of ML210?

A4: ML210 is a selective and covalent inhibitor of glutathione peroxidase 4 (GPX4).[1][2] It acts as a prodrug and undergoes cellular transformation to its active form, which then binds to GPX4, leading to an accumulation of lipid peroxides and inducing a form of cell death called ferroptosis.[5][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cellular processing of ML210 and a general workflow for assessing its stability.

ML210_Activation_Pathway ML210 ML210 (Prodrug) JKE1674 JKE-1674 ML210->JKE1674 Cellular Transformation JKE1777 JKE-1777 (Active Metabolite) JKE1674->JKE1777 Cellular Conversion GPX4 GPX4 JKE1777->GPX4 Covalent Inhibition Ferroptosis Ferroptosis GPX4->Ferroptosis Inhibition leads to Compound_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis Stock Prepare Concentrated Stock (e.g., in DMSO) Working Prepare Working Solutions in Relevant Buffers Stock->Working Time_0 Time = 0 h (Control) Working->Time_0 Time_X Time = X h, Y h, Z h... Working->Time_X Temp Different Temperatures (e.g., 4°C, 25°C, 37°C) Working->Temp Light Light vs. Dark Working->Light Analysis Analyze by HPLC or LC-MS Time_0->Analysis Time_X->Analysis Temp->Analysis Light->Analysis Quantify Quantify Remaining Parent Compound Analysis->Quantify Degradants Identify Degradation Products Analysis->Degradants

References

Troubleshooting ML210 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML210 in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is ML210 and what are its key properties?

ML210 is a potent and selective inhibitor of glutathione peroxidase 4 (GPX4), which makes it a valuable tool for inducing ferroptosis, a form of regulated cell death. Its key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₂H₂₀Cl₂N₄O₄[1]
Molecular Weight 475.32 g/mol [1]
Appearance Crystalline solid[Cayman Chemical]
Primary Solvent Dimethyl sulfoxide (DMSO)[1]

Q2: My ML210 is precipitating after being added to my cell culture medium. What are the common causes?

Precipitation of small molecules like ML210 in aqueous cell culture media is a common issue that can arise from several factors:

  • Poor Aqueous Solubility: ML210, like many small molecule inhibitors, has limited solubility in water-based solutions.

  • Solvent Shock: When a concentrated DMSO stock solution of ML210 is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" and form a precipitate.

  • High Final Concentration: Exceeding the solubility limit of ML210 in the final culture medium will lead to precipitation.

  • Media Composition: Components of the cell culture medium, such as salts (e.g., phosphates, calcium), proteins (if using serum), and pH, can interact with ML210 and reduce its solubility.[2]

  • Temperature and pH Fluctuations: Changes in temperature (e.g., moving from room temperature to 37°C) or pH shifts during cell growth can alter the solubility of ML210.[3][4][5][6]

  • Compound Instability: ML210 may degrade over time in aqueous solutions, and the degradation products could be less soluble.

Troubleshooting Guides

Issue: Visible precipitate or cloudiness in the cell culture medium after adding ML210.

This is the most common issue encountered with ML210. Follow these steps to troubleshoot and resolve the problem.

Logical Flowchart for Troubleshooting ML210 Precipitation

Troubleshooting_ML210_Precipitation Troubleshooting ML210 Precipitation start Precipitation Observed check_stock Check Stock Solution (Clarity, Concentration) start->check_stock stock_ok Stock OK? check_stock->stock_ok remake_stock Remake Stock Solution stock_ok->remake_stock No optimize_dilution Optimize Dilution Method (e.g., dropwise addition, pre-warming media) stock_ok->optimize_dilution Yes remake_stock->optimize_dilution still_precipitates Still Precipitates? optimize_dilution->still_precipitates lower_concentration Lower Final Concentration still_precipitates->lower_concentration Yes end Issue Resolved still_precipitates->end No still_precipitates2 Still Precipitates? lower_concentration->still_precipitates2 test_solubility Perform Solubility Test in Different Media still_precipitates2->test_solubility Yes still_precipitates2->end No change_media Consider Different Media Formulation or Serum-Free Conditions test_solubility->change_media change_media->end

Caption: A step-by-step guide to resolving ML210 precipitation in cell culture.

Detailed Troubleshooting Steps
  • Verify Your Stock Solution:

    • Question: Is your ML210 stock solution clear and fully dissolved in DMSO?

    • Action: Visually inspect your stock solution. If you see any crystals or cloudiness, try gently warming the vial to 37°C and vortexing to ensure complete dissolution. It is recommended to sonicate the DMSO stock solution to aid dissolution.

    • Data Table: ML210 Solubility in Common Solvents

      Solvent Solubility Source
      DMSO ~11 mg/mL (~23.14 mM) [TargetMol]

      | Water | Poorly soluble |[7] |

  • Optimize the Dilution Process:

    • Question: How are you adding the ML210 stock solution to your media?

    • Action: Avoid adding the concentrated DMSO stock directly to a large volume of cold media. Instead, pre-warm your cell culture medium to 37°C. While gently vortexing or swirling the medium, add the ML210 stock solution dropwise. This gradual addition helps to minimize "solvent shock."

  • Reduce the Final Concentration:

    • Question: What is the final concentration of ML210 in your experiment?

    • Action: If precipitation persists, consider lowering the final concentration of ML210. It is possible that the desired concentration exceeds its solubility limit in your specific cell culture medium.

  • Assess Solubility in Your Specific Medium:

    • Question: Have you determined the solubility of ML210 in your specific cell culture medium (e.g., DMEM, RPMI-1640)?

    • Action: Perform a simple solubility test. Prepare serial dilutions of your ML210 stock solution in your cell culture medium in a clear microplate. Incubate under your experimental conditions (e.g., 37°C, 5% CO₂) and visually inspect for precipitation after a few hours. This will help you determine the practical working concentration range.

  • Consider Media Components:

    • Question: Are there components in your media that could be interacting with ML210?

    • Action: The piperazine moiety in ML210's structure can interact with components in the media.[7][8] Different media formulations have varying concentrations of salts and other components.[9][10][11][12][13] If possible, try a simpler, serum-free medium to see if serum proteins are contributing to the precipitation.

Experimental Protocols

Protocol: Kinetic Solubility Assay for ML210 in Cell Culture Media

This protocol provides a method to determine the kinetic solubility of ML210 in your specific cell culture medium.

Materials:

  • ML210 powder

  • DMSO (cell culture grade)

  • Your chosen cell culture medium (e.g., DMEM, RPMI-1640)

  • 96-well clear flat-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 620 nm

Procedure:

  • Prepare a 10 mM stock solution of ML210 in DMSO. Ensure it is fully dissolved.

  • Prepare a serial dilution of the ML210 stock solution in DMSO. For example, create a 2-fold serial dilution series from 10 mM down to 0.156 mM.

  • In the 96-well plate, add 198 µL of your pre-warmed cell culture medium to each well.

  • Add 2 µL of each ML210 DMSO dilution to the corresponding wells of the medium-filled plate. This will create a final DMSO concentration of 1%. Also include a DMSO-only control.

  • Mix the plate gently by pipetting up and down.

  • Incubate the plate at 37°C for 2 hours.

  • Measure the absorbance (optical density) of each well at 620 nm. An increase in absorbance indicates the formation of a precipitate.

  • Analyze the data: Plot the absorbance at 620 nm against the final ML210 concentration. The concentration at which a significant increase in absorbance is observed is the kinetic solubility limit.

Experimental Workflow Diagram

Kinetic_Solubility_Workflow Kinetic Solubility Assay Workflow prep_stock Prepare 10 mM ML210 in DMSO serial_dilute Create 2-fold Serial Dilution of ML210 in DMSO prep_stock->serial_dilute add_compound Add 2 µL of ML210 Dilutions and DMSO Control to Wells serial_dilute->add_compound add_media Add 198 µL Pre-warmed Media to 96-well Plate add_media->add_compound mix Mix Gently add_compound->mix incubate Incubate at 37°C for 2h mix->incubate read_plate Measure Absorbance at 620 nm incubate->read_plate analyze Plot Absorbance vs. Concentration to Determine Solubility Limit read_plate->analyze

Caption: Workflow for determining the kinetic solubility of ML210.

Signaling Pathways and Logical Relationships

Potential Interactions Leading to ML210 Precipitation

The chemical structure of ML210, containing a piperazine ring, may be susceptible to interactions with components commonly found in cell culture media, potentially leading to precipitation.

ML210_Precipitation_Factors Potential Factors in ML210 Precipitation cluster_media_components Media Components ML210 ML210 in DMSO Precipitate ML210 Precipitate ML210->Precipitate Rapid Dilution (Solvent Shock) Media Cell Culture Medium (Aqueous Environment) Media->Precipitate Salts Divalent Cations (e.g., Ca²⁺, Mg²⁺) Salts->Precipitate Potential Salt Formation pH pH Buffers (e.g., Bicarbonate, HEPES) pH->Precipitate pH-dependent Solubility Proteins Serum Proteins (e.g., Albumin) Proteins->Precipitate Non-specific Binding

Caption: Factors in cell culture media that may contribute to ML210 precipitation.

References

Optimizing SID 24785302 concentration for maximum effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of SID 24785302 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the novel kinase, Kinase-X (fictional). It competitively binds to the ATP-binding pocket of Kinase-X, preventing its phosphorylation and subsequent activation of downstream signaling pathways implicated in cell proliferation.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For initial cell-based assays, a starting concentration range of 1 µM to 10 µM is recommended. However, the optimal concentration is highly dependent on the cell line and the specific experimental conditions. We recommend performing a dose-response experiment to determine the IC50 value in your system of interest.

Q3: How should I dissolve and store this compound?

A3: this compound is readily soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the DMSO stock in your culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is below 0.1% to avoid solvent-induced toxicity.

Q4: Is this compound known to have off-target effects?

A4: Extensive kinase profiling has demonstrated that this compound is highly selective for Kinase-X. However, as with any small molecule inhibitor, off-target effects at high concentrations cannot be completely ruled out. We recommend including appropriate controls in your experiments, such as a structurally related inactive compound or using a secondary method (e.g., siRNA) to confirm the on-target effect.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable effect of this compound 1. Inactive compound due to improper storage or handling.2. Insufficient concentration.3. Cell line is not sensitive to Kinase-X inhibition.4. Incorrect assay setup.1. Use a fresh aliquot of the compound. Verify storage conditions.2. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM).3. Confirm the expression of Kinase-X in your cell line via Western Blot or qPCR. Consider using a positive control cell line known to be sensitive.4. Review the experimental protocol and ensure all steps were followed correctly. Include positive and negative controls for the assay itself.
High cellular toxicity observed 1. This compound concentration is too high.2. High DMSO concentration in the final culture medium.3. Cell line is particularly sensitive to the compound or solvent.1. Lower the concentration of this compound. Determine the maximum tolerated concentration for your cell line.2. Ensure the final DMSO concentration is at or below 0.1%.3. Reduce the incubation time with the compound.
Inconsistent results between experiments 1. Variability in cell density or passage number.2. Inconsistent compound dilution or preparation.3. Fluctuation in incubation conditions (e.g., temperature, CO2).1. Use cells within a consistent passage number range and ensure consistent seeding density.2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution.3. Maintain and monitor stable incubation conditions.

Experimental Protocols

Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range would be from 200 µM down to 0.1 µM. Also, prepare a vehicle control (e.g., 0.2% DMSO in medium).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HCT116Colon Carcinoma5.2
A549Lung Carcinoma12.8
MCF7Breast Adenocarcinoma8.5
PC3Prostate Adenocarcinoma25.1

Table 2: Kinase Selectivity Profile of this compound

Kinase% Inhibition at 10 µM
Kinase-X 95%
Kinase-A15%
Kinase-B8%
Kinase-C<5%

Visualizations

SID_24785302_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_X Kinase-X Receptor->Kinase_X Activates Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Phosphorylates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Activates SID_24785302 This compound SID_24785302->Kinase_X Inhibits Gene_Expression Gene Expression (Proliferation) Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway of Kinase-X and the inhibitory action of this compound.

Experimental_Workflow start Start: Seed Cells prepare_compound Prepare this compound Dilutions start->prepare_compound treat_cells Treat Cells with this compound prepare_compound->treat_cells incubate Incubate for 48-72h treat_cells->incubate assay Perform Cell Viability Assay incubate->assay measure Measure Absorbance assay->measure analyze Analyze Data & Determine IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for determining the IC50 of this compound.

How to avoid off-target effects of ML210

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of ML210, a selective and covalent inhibitor of Glutathione Peroxidase 4 (GPX4). This guide focuses on understanding and mitigating potential off-target effects to ensure robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ML210?

A1: ML210 is a prodrug that, once inside the cell, is converted into a highly reactive nitrile-oxide electrophile.[1][2] This active metabolite then covalently binds to the selenocysteine residue in the active site of GPX4, inhibiting its function.[1][3][4] This inhibition of GPX4, a key enzyme in the detoxification of lipid peroxides, leads to an accumulation of lipid reactive oxygen species (ROS) and ultimately induces a form of programmed cell death called ferroptosis.[2][5][6]

Q2: Is ML210 a specific inhibitor for GPX4?

A2: ML210 is considered to be highly selective for GPX4, especially when compared to other GPX4 inhibitors like RSL3 and ML162, which contain a reactive chloroacetamide moiety.[1] Proteome reactivity profiling has shown that ML210 exhibits significantly lower proteome-wide reactivity.[1] However, like any small molecule inhibitor, the potential for off-target effects exists, particularly at higher concentrations.[3]

Q3: What are the known off-target effects of ML210?

A3: While more selective than other compounds, ML210 can interact with other cellular proteins, especially at high concentrations.[3] Competitive labeling experiments have indicated that the off-target proteins of ML210 are often shared with chloroacetamide-based inhibitors.[3] These can include highly abundant proteins such as tubulins.[3] It is crucial to use the lowest effective concentration to minimize these interactions.

Q4: How does the prodrug nature of ML210 affect its off-target profile?

A4: The fact that ML210 is a prodrug contributes to its selectivity.[1][2] ML210 itself is not highly reactive. The reactive, covalent warhead is generated intracellularly, which may limit its exposure to extracellular proteins and some cellular compartments, potentially reducing off-target binding compared to constitutively reactive molecules.[1]

Troubleshooting Guide: Minimizing Off-Target Effects

Here are some common issues encountered during experiments with ML210 and steps to troubleshoot them.

Issue 1: High cellular toxicity is observed at concentrations expected to be selective for GPX4.

  • Possible Cause: Off-target effects of the inhibitor leading to general cellular stress.

  • Troubleshooting Steps:

    • Optimize Concentration: Perform a dose-response curve to identify the minimal concentration of ML210 required to achieve the desired on-target effect (e.g., GPX4 inhibition, lipid ROS accumulation).[7]

    • Use a Rescue Agent: Co-treatment with a specific ferroptosis inhibitor, such as Ferrostatin-1 (Fer-1), can help confirm that the observed cell death is due to on-target GPX4 inhibition.[1] If Fer-1 rescues the phenotype, it is more likely an on-target effect.

    • Employ a Structurally Different GPX4 Inhibitor: Use a structurally distinct GPX4 inhibitor (e.g., RSL3) as a secondary compound.[7] If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.

Issue 2: The observed cellular phenotype does not align with known consequences of GPX4 inhibition.

  • Possible Cause: The phenotype may be a result of ML210's off-target activities.

  • Troubleshooting Steps:

    • Target Engagement Assay: Confirm that ML210 is engaging with GPX4 in your cellular system at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is a valuable method for this.[1][7] ML210 has been shown to stabilize GPX4, which can be detected by a shift in its thermal melting profile.[1]

    • Knockout/Knockdown Controls: Use a genetic approach, such as CRISPR/Cas9 or shRNA, to deplete GPX4. If the phenotype observed with ML210 treatment is not replicated in the GPX4 knockout/knockdown cells, it suggests an off-target effect.

    • Proteomics Profiling: For in-depth analysis, consider performing competitive affinity-based proteomics to identify other potential protein targets of the activated ML210 metabolite in your specific experimental model.

Data Presentation

Table 1: Comparison of GPX4 Inhibitors

FeatureML210RSL3 / ML162 (Chloroacetamides)
Mechanism Covalent ProdrugCovalent
Reactive Moiety Nitrile-oxide (formed intracellularly)Chloroacetamide
Selectivity HighLower, more off-targets
Target Engagement Covalent binding to GPX4 selenocysteineCovalent binding to GPX4 selenocysteine
CETSA Effect GPX4 StabilizationGPX4 Destabilization

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for ML210 Target Engagement

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the desired concentration of ML210 or vehicle control (e.g., DMSO) for the appropriate time (e.g., 1-4 hours).

  • Harvesting: After treatment, wash the cells with PBS and harvest by scraping. Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble fraction from the aggregated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble GPX4 by Western blot. An increase in the amount of soluble GPX4 at higher temperatures in the ML210-treated samples compared to the control indicates target stabilization.[1]

Visualizations

ML210_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ML210_ext ML210 (Prodrug) ML210_int ML210 ML210_ext->ML210_int Cellular Uptake Metabolite Reactive Nitrile-Oxide Metabolite ML210_int->Metabolite Cellular Conversion GPX4 GPX4 (Active) Metabolite->GPX4 Covalent Inhibition Inhibited_GPX4 GPX4 (Inactive) Covalently Bound GPX4_inhibition_effect GPX4->GPX4_inhibition_effect Lipid_ROS Lipid ROS Accumulation Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis GPX4_inhibition_effect->Lipid_ROS Inhibition leads to

Caption: Intracellular activation and mechanism of action of ML210.

Troubleshooting_Workflow Start Unexpected Phenotype or Toxicity Observed with ML210 Dose_Response Step 1: Perform Dose-Response and use minimal effective concentration Start->Dose_Response Decision1 Phenotype Persists? Dose_Response->Decision1 Rescue Step 2: Conduct Rescue Experiment with Ferrostatin-1 Decision2 Phenotype Rescued? Rescue->Decision2 Secondary_Inhibitor Step 3: Validate with a Structurally Different GPX4 Inhibitor (e.g., RSL3) Decision3 Phenotype Recapitulated? Secondary_Inhibitor->Decision3 Target_Engagement Step 4: Confirm Target Engagement (e.g., CETSA) Decision4 Target Engaged? Target_Engagement->Decision4 On_Target Conclusion: Phenotype is likely ON-TARGET Off_Target Conclusion: Phenotype may be OFF-TARGET. Consider genetic controls. Decision1->Rescue Yes Decision1->Off_Target No Decision2->Secondary_Inhibitor Yes Decision2->Off_Target No Decision3->Target_Engagement Yes Decision3->Off_Target No Decision4->On_Target Yes Decision4->Off_Target No

Caption: Troubleshooting workflow for unexpected ML210 experimental results.

References

SID 24785302 degradation and metabolite identification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "SID 24785302" is not publicly available. This technical support guide is constructed based on established principles of drug degradation and metabolite identification and is intended to serve as a representative resource. The experimental details, data, and pathways presented are hypothetical and for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for compounds like this compound?

A1: Compounds with structures similar to many small molecule inhibitors are susceptible to degradation through several common pathways. The primary routes include oxidation, hydrolysis, and photodegradation. Oxidation can affect electron-rich moieties, while hydrolytic cleavage often targets ester or amide bonds. Photodegradation can occur upon exposure to light, leading to a variety of reaction products. The specific pathway for this compound would need to be determined experimentally.

Q2: I am observing rapid loss of this compound in my in vitro assay. What are the potential causes?

A2: Rapid loss of the parent compound can be due to several factors. These include chemical instability in the assay medium (e.g., hydrolysis at physiological pH), enzymatic degradation by components in the biological matrix (e.g., plasma or microsomal preparations), or non-specific binding to plasticware. It is crucial to run appropriate controls, such as incubation in buffer alone and in heat-inactivated matrix, to diagnose the cause.

Q3: What analytical techniques are recommended for identifying metabolites of this compound?

A3: The most powerful and commonly used technique for metabolite identification is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of metabolites. Nuclear magnetic resonance (NMR) spectroscopy can also be employed for structural elucidation, especially when isomers are present that cannot be distinguished by MS alone.[3]

Troubleshooting Guides

Issue 1: Poor recovery of this compound from biological samples.
  • Question: I am seeing very low recovery of this compound when extracting it from plasma. What steps can I take to improve this?

  • Answer:

    • Optimize Extraction Solvent: The polarity of the extraction solvent is critical. Test a range of solvents with varying polarities (e.g., acetonitrile, methanol, ethyl acetate) and combinations thereof.

    • Adjust pH: The pH of the sample can influence the ionization state and solubility of the compound. Adjusting the pH of the plasma sample prior to extraction may improve recovery.

    • Protein Precipitation: Ensure complete protein precipitation. Inadequate removal of proteins can lead to co-precipitation of the analyte. Compare different protein precipitation agents (e.g., acetonitrile, methanol, trichloroacetic acid).

    • Non-Specific Binding: Use low-binding microcentrifuge tubes and pipette tips. The inclusion of a small percentage of a non-ionic surfactant in the sample may also mitigate this issue.

Issue 2: Inconsistent metabolite profiles between experiments.
  • Question: The metabolite profile of this compound appears to change from one experiment to the next. Why is this happening and how can I ensure consistency?

  • Answer:

    • Standardize Biological Matrix: Ensure the source and handling of the biological matrix (e.g., liver microsomes, hepatocytes) are consistent. Factors such as donor variability, passage number of cell lines, and freeze-thaw cycles can significantly impact metabolic activity.

    • Control Incubation Conditions: Tightly control incubation time, temperature, and cofactor concentrations (e.g., NADPH for microsomal incubations). Deviations in these parameters can alter the rate and extent of metabolism.

    • Sample Stability: Ensure that metabolites are not degrading after the incubation is stopped but before analysis. Samples should be quenched effectively and stored at an appropriate temperature (e.g., -80°C). A stability assessment of known metabolites in the final sample matrix is recommended.

Quantitative Data Summary

The following tables represent hypothetical stability and metabolite formation data for this compound.

Table 1: In Vitro Stability of this compound in Human Liver Microsomes

Time (minutes)This compound Remaining (%)
0100
585
1562
3038
6015

Table 2: Major Metabolites of this compound Identified in Human Hepatocytes

Metabolite IDProposed Biotransformationm/zRelative Abundance (%)
M1Monohydroxylation[Parent + 16]45
M2N-dealkylation[Parent - 28]25
M3Glucuronidation[Parent + 176]18
M4Oxidation + Glucuronidation[Parent + 192]12

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment in Liver Microsomes
  • Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL) and this compound (final concentration 1 µM) in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a 2-fold excess of ice-cold acetonitrile containing an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to quantify the remaining parent compound.

Protocol 2: Metabolite Identification in Suspension Hepatocytes
  • Cell Culture: Culture primary human hepatocytes in suspension at a density of 1 x 10^6 viable cells/mL.

  • Dosing: Add this compound to the hepatocyte suspension to a final concentration of 10 µM.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 4 hours).

  • Sample Collection: Collect aliquots of the cell suspension and centrifuge to separate the cells from the medium.

  • Extraction: Extract the metabolites from the cell pellet and the supernatant separately using a suitable organic solvent (e.g., methanol).

  • Analysis: Analyze the extracts using high-resolution LC-MS/MS to detect and characterize potential metabolites. Compare the mass spectra of the parent compound and its metabolites to identify biotransformations.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Start: this compound microsomes Incubate with Liver Microsomes + NADPH start->microsomes hepatocytes Incubate with Hepatocytes start->hepatocytes quench Quench Reaction & Protein Precipitation microsomes->quench extract Metabolite Extraction hepatocytes->extract lcms LC-MS/MS Analysis quench->lcms extract->lcms stability Stability Assessment (t1/2, Clint) lcms->stability met_id Metabolite Identification (Structure Elucidation) lcms->met_id

Caption: Experimental workflow for in vitro metabolism studies.

signaling_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound m1 M1 (Hydroxylation) parent->m1 CYP3A4 m2 M2 (N-dealkylation) parent->m2 CYP2D6 m3 M3 (Glucuronidation) parent->m3 UGT1A1 m4 M4 (Glucuronidation) m1->m4 UGT1A9

Caption: Hypothetical metabolic pathway for this compound.

References

Improving the bioavailability of ML210 for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ML210 in in vivo experiments. Our goal is to help you overcome common challenges related to the bioavailability and administration of this selective GPX4 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is ML210 and what is its mechanism of action?

ML210 is a small molecule that acts as a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4).[1][2] It functions as a prodrug, meaning it is converted into its active form within the cell.[3][4][5] This active metabolite then covalently binds to a selenocysteine residue in the active site of GPX4, inhibiting its function.[1][3][6] The inhibition of GPX4 leads to an accumulation of lipid peroxides, ultimately inducing a form of regulated cell death called ferroptosis.[4][5]

Q2: Why is the bioavailability of ML210 a concern for in vivo studies?

ML210 possesses suboptimal physicochemical and pharmacokinetic properties that can limit its effectiveness in vivo.[3] A primary challenge is its low aqueous solubility, which makes it difficult to prepare formulations suitable for administration to animals.[3][5] Poor solubility can lead to low absorption and distribution to the target tissues, resulting in reduced efficacy.

Q3: Are there any known in vivo-compatible formulations for ML210?

Yes, a formulation that has been used for in vivo studies involves a co-solvent system to improve the solubility of ML210. One such formulation consists of a mixture of DMSO, PEG300, Tween 80, and saline.[7]

Q4: What is JKE-1674 and how does it relate to ML210?

JKE-1674 is a key metabolite of ML210.[4][5] Inside the cell, ML210 is first converted to JKE-1674, which is then further transformed into the ultimate reactive species that covalently modifies GPX4.[4] JKE-1674 itself is more soluble than ML210 and has been investigated as a potential tool compound for in vivo studies due to its improved properties.[3]

Troubleshooting Guide

Issue 1: Difficulty Dissolving ML210 for In Vivo Formulation

Possible Cause: ML210 has poor solubility in aqueous solutions.

Solution:

  • Use a co-solvent system: A recommended formulation for in vivo use is a suspension prepared with 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7]

  • Sequential mixing: When preparing the formulation, add the solvents sequentially and ensure the compound is fully dissolved in the organic solvents before adding the aqueous component.[7]

  • Sonication: Gentle sonication can aid in the dissolution of ML210 in the solvent mixture.[7]

Issue 2: Inconsistent or Lack of Efficacy in Animal Models

Possible Causes:

  • Poor Bioavailability: The formulation may not be optimal for absorption and reaching the target tissue at a sufficient concentration.

  • Compound Precipitation: The compound may be precipitating out of the solution upon administration.

  • Insufficient Dose: The administered dose may be too low to achieve a therapeutic effect.

Solutions:

  • Optimize Formulation: Refer to the suggested in vivo formulation table below. Experiment with slight variations in the co-solvent ratios if necessary, while ensuring the final formulation is well-tolerated by the animals.

  • Confirm Target Engagement: If possible, perform pharmacodynamic studies to confirm that ML210 is reaching the target tissue and inhibiting GPX4. This can be assessed by measuring lipid peroxidation levels in tissue samples.[8]

  • Dose-Escalation Study: Conduct a dose-escalation study to determine the optimal dose that provides efficacy without significant toxicity. One study reported using a dose of 5 mg/kg administered intraperitoneally every other day.[9]

Data Presentation

Table 1: Solubility of ML210

SolventSolubilityReference
DMSOUp to 50 mM
DMSO11 mg/mL (~23.14 mM)[7]
DMSO2.5 mg/mL[5]
DMF10 mg/mL[5]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL[5]
EthanolSlightly soluble[5]

Table 2: Example In Vivo Formulation for ML210

ComponentPercentageConcentrationReference
DMSO10%-[7]
PEG30040%-[7]
Tween 805%-[7]
Saline45%-[7]
Final ML210 Concentration -1.1 mg/mL (2.31 mM) [7]

Experimental Protocols

Protocol 1: Preparation of ML210 Formulation for Intraperitoneal (IP) Injection

Materials:

  • ML210 powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes or vials

  • Sonicator

Procedure:

  • Weigh the required amount of ML210 powder in a sterile container.

  • Add 10% of the final desired volume of DMSO to the ML210 powder.

  • Vortex and sonicate the mixture until the ML210 is completely dissolved.

  • Add 40% of the final desired volume of PEG300 to the solution and mix thoroughly.

  • Add 5% of the final desired volume of Tween 80 and mix until a clear solution is formed.

  • Slowly add 45% of the final desired volume of sterile saline to the mixture while vortexing to create a stable suspension. The final concentration of this formulation is approximately 1.1 mg/mL.[7]

  • Visually inspect the solution for any precipitation before administration.

  • It is recommended to prepare this formulation fresh before each use.[2]

Visualizations

ML210_Signaling_Pathway ML210 ML210 (Prodrug) Cell Cellular Uptake ML210->Cell JKE1674 JKE-1674 (Active Metabolite) Cell->JKE1674 Metabolic Conversion NitrileOxide Nitrile Oxide (Reactive Electrophile) JKE1674->NitrileOxide GPX4 GPX4 NitrileOxide->GPX4 Covalent Inhibition LipidPeroxides Lipid Peroxides GPX4->LipidPeroxides Detoxification Ferroptosis Ferroptosis LipidPeroxides->Ferroptosis

Caption: Signaling pathway of ML210-induced ferroptosis.

Experimental_Workflow cluster_formulation Formulation Preparation cluster_invivo In Vivo Administration & Analysis weigh Weigh ML210 dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_peg Add PEG300 dissolve_dmso->add_peg add_tween Add Tween 80 add_peg->add_tween add_saline Add Saline add_tween->add_saline administer Administer to Animal Model (e.g., IP injection) add_saline->administer monitor Monitor for Efficacy (e.g., tumor growth) administer->monitor pharmacodynamics Pharmacodynamic Analysis (e.g., lipid peroxidation in tissue) administer->pharmacodynamics

Caption: Experimental workflow for in vivo studies with ML210.

Troubleshooting_Logic start Inconsistent In Vivo Efficacy? check_formulation Is the formulation clear and free of precipitates? start->check_formulation yes_formulation Yes check_formulation->yes_formulation no_formulation No check_formulation->no_formulation check_dose Is the dose sufficient? yes_formulation->check_dose optimize_formulation Troubleshoot Formulation: - Check solvent ratios - Ensure sequential mixing - Use sonication no_formulation->optimize_formulation yes_dose Yes check_dose->yes_dose no_dose No check_dose->no_dose check_target Confirm target engagement (pharmacodynamics) yes_dose->check_target increase_dose Consider a dose- escalation study no_dose->increase_dose

Caption: Troubleshooting logic for inconsistent ML210 in vivo efficacy.

References

Technical Support Center: Investigating SID 24785302 in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The Substance ID (SID) 24785302 provided does not correspond to a publicly available and well-characterized experimental compound in major chemical databases. Therefore, this technical support guide has been generated using information for a representative and well-documented allosteric SHP2 inhibitor, TNO155 (Batoprotafib) , to address common issues and provide experimental guidance for researchers working with similar molecules targeting the SHP2 phosphatase.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for allosteric SHP2 inhibitors like TNO155?

A1: Allosteric SHP2 inhibitors, such as TNO155, function by binding to a tunnel-like pocket at the interface of the N-terminal SH2 domain and the protein tyrosine phosphatase (PTP) domain of SHP2. This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation. In this inactive state, the catalytic site of the PTP domain is blocked by the N-SH2 domain, thus inhibiting its phosphatase activity. SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that, when active, promotes the RAS/MAPK signaling pathway. By locking SHP2 in an inactive state, these inhibitors prevent the dephosphorylation of SHP2 substrates, leading to the suppression of the RAS-MAPK pathway and inhibiting the proliferation of cancer cells driven by RTK signaling.

Q2: What are the recommended storage and reconstitution conditions for TNO155?

A2: For long-term storage, TNO155 should be stored as a crystalline solid at -20°C. For experimental use, a stock solution can be prepared by dissolving the compound in DMSO. Once reconstituted, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. For in vivo experiments, it is recommended to prepare fresh working solutions daily.

Q3: What are some known off-target effects of TNO155?

A3: TNO155 is a highly selective inhibitor for SHP2. However, at higher concentrations, some off-target activities have been observed. For instance, the IC50 values for the Cav1.2 channel, VMAT, and SST3 are 18 µM, 6.9 µM, and 11 µM, respectively, which are significantly higher than its potency against SHP2.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Inconsistent or no inhibition of SHP2 activity in in vitro assays. Compound Precipitation: The inhibitor may have low solubility in the aqueous assay buffer.Ensure the final DMSO concentration in the assay is kept low (typically <1%) and consistent across all wells. If solubility issues persist, consider warming the stock solution gently and vortexing before dilution.
Incorrect Enzyme Activation: Wild-type SHP2 is auto-inhibited and requires activation by a phosphopeptide (e.g., a dually phosphorylated IRS-1 peptide) to be fully active in vitro.Ensure that the assay includes an appropriate activating peptide at an optimized concentration to achieve maximal SHP2 activity before adding the inhibitor.
Degraded Compound: Repeated freeze-thaw cycles can lead to compound degradation.Aliquot the stock solution after reconstitution to minimize freeze-thaw cycles. Use fresh aliquots for each experiment.
High cellular toxicity observed at expected efficacious concentrations. Off-target Effects: At high concentrations, the inhibitor may affect other cellular targets, leading to toxicity.Perform a dose-response curve to determine the optimal concentration range. Use the lowest effective concentration. Consider testing in different cell lines to check for cell-type-specific toxicity.
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤0.5% for DMSO). Include a vehicle-only control in all experiments.
Rebound in downstream signaling (e.g., p-ERK levels) after prolonged incubation. Feedback Mechanisms: Inhibition of SHP2 can sometimes trigger feedback activation of upstream signaling pathways in certain cellular contexts.Perform a time-course experiment to determine the optimal incubation time for observing maximal inhibition. Consider combination therapies with inhibitors of other pathways (e.g., EGFR or MEK inhibitors) to overcome adaptive resistance.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of TNO155 in various assays.

Assay Type Target/Cell Line IC50 Value
In vitro Phosphatase AssayWild-type SHP20.011 µM
pERK AssayKYSE520 cells0.008 µM
5-day Cell Proliferation AssayKYSE520 cells0.100 µM

Experimental Protocols

SHP2 In Vitro Phosphatase Assay

This protocol is for measuring the direct inhibitory effect of a compound on SHP2 enzymatic activity using a fluorescent substrate.

Materials:

  • Recombinant wild-type SHP2 (GST-tagged)

  • Dually phosphorylated IRS-1 peptide for SHP2 activation

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) as a substrate

  • Assay Buffer: 25 mM Tris-HCl (pH 7.4), 50 mM NaCl, 5 mM DTT, 2.5 mM EDTA

  • TNO155 or other test compounds

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare the SHP2 enzyme solution in the assay buffer.

  • To activate the wild-type SHP2, pre-incubate it with the dually phosphorylated IRS-1 peptide for 20 minutes at room temperature.

  • Serially dilute the test compound (e.g., TNO155) in DMSO and then in the assay buffer to achieve the final desired concentrations.

  • Add the diluted compound or vehicle (DMSO) to the wells of the 384-well plate.

  • Add the activated SHP2 enzyme solution to the wells and incubate for 30 minutes at room temperature.

  • Initiate the phosphatase reaction by adding the DiFMUP substrate to each well.

  • Immediately begin kinetic reading of the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm for 30 minutes at 30°C.

  • Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay measures cell viability by assessing the metabolic activity of cells.

Materials:

  • Cells of interest (e.g., a cancer cell line with RTK activation)

  • Complete cell culture medium

  • TNO155 or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or vehicle control and incubate for the desired period (e.g., 72 hours).

  • After the incubation period, add 10 µL of the MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature in the dark for at least 2 hours, or overnight, with gentle shaking to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of the SHP2 Signaling Pathway

This protocol is for analyzing the phosphorylation status of key proteins in the SHP2 signaling cascade.

Materials:

  • Cells of interest

  • TNO155 or other test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-SHP2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate the cells and treat them with the test compound for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with antibodies for total proteins (e.g., anti-ERK) and a loading control (e.g., anti-GAPDH) for normalization.

Visualizations

SHP2 Signaling Pathway and Inhibition

SHP2_Signaling_Pathway cluster_upstream Upstream Activation cluster_pathway RAS-MAPK Pathway cluster_inhibition Inhibition RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Grb2_SOS Grb2/SOS RTK->Grb2_SOS GrowthFactor Growth Factor GrowthFactor->RTK Binds SHP2->Grb2_SOS Activates RAS RAS Grb2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation TNO155 TNO155 (Allosteric Inhibitor) TNO155->SHP2 Inhibits

Caption: Allosteric inhibition of the SHP2 signaling pathway by TNO155.

Experimental Workflow for Inhibitor Characterization

Experimental_Workflow cluster_validation Logical Flow A In Vitro Phosphatase Assay B Determine Direct Inhibition (IC50) A->B C Cell-Based Viability Assay B->C Proceed if potent D Assess Cellular Potency (IC50) C->D E Western Blot Analysis D->E Proceed if active in cells F Confirm Downstream Pathway Inhibition E->F

Caption: Logical workflow for the characterization of an SHP2 inhibitor.

ML210 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the quality control and purity assessment of ML210, a selective and covalent inhibitor of Glutathione Peroxidase 4 (GPX4). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

1. What is ML210 and what is its mechanism of action?

ML210 is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4) that induces ferroptosis, a form of iron-dependent programmed cell death. It functions as a prodrug, meaning it is inactive until it enters a cell.[1][2][3] Inside the cell, ML210 is chemically transformed into its active form, a nitrile-oxide electrophile.[1][3] This active metabolite then covalently binds to the selenocysteine residue in the active site of GPX4, inhibiting its function.[4] The inhibition of GPX4 leads to an accumulation of lipid peroxides, ultimately triggering ferroptotic cell death.[1][5][6]

2. What is the recommended purity level for ML210 in experimental use?

For reliable and reproducible experimental results, it is recommended to use ML210 with a purity of ≥98%. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC). Commercial suppliers should provide a certificate of analysis detailing the purity of the specific batch.

3. How should ML210 be stored?

  • Solid form: Store at -20°C for long-term storage.

  • In solvent: Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are typically stable for extended periods at -80°C.

4. In which solvents is ML210 soluble?

ML210 exhibits solubility in various organic solvents. It is important to prepare stock solutions at a high concentration in an appropriate solvent before further dilution into aqueous buffers or cell culture media.

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
EthanolSparingly soluble

For cell-based assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.

Quality Control and Purity Assessment

Consistent and accurate experimental outcomes are critically dependent on the quality and purity of ML210. The following tables summarize key physicochemical properties and analytical data for ML210.

Physicochemical Properties
PropertyValue
Molecular Formula C₂₂H₂₀Cl₂N₄O₄
Molecular Weight 475.32 g/mol
CAS Number 1360705-96-9
Appearance Crystalline solid
Purity (typical) ≥98% (as determined by HPLC)
Analytical Data Summary
Analytical TechniqueExpected Results
High-Performance Liquid Chromatography (HPLC) A single major peak corresponding to ML210, with purity calculated based on the peak area percentage.
Liquid Chromatography-Mass Spectrometry (LC-MS) A peak corresponding to the molecular weight of ML210. The expected [M+H]⁺ ion would be at m/z 475.09.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) The spectrum should show characteristic peaks corresponding to the protons in the ML210 structure. The chemical shifts and splitting patterns should be consistent with the expected structure.

Experimental Protocols

Detailed methodologies for key quality control experiments are provided below. These are example protocols and may require optimization based on the specific instrumentation and reagents used.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of an ML210 sample.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (optional, for improving peak shape)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution, for example, starting with 50% acetonitrile in water and increasing to 95% acetonitrile over 15 minutes. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.

  • Sample Preparation: Prepare a stock solution of ML210 in a suitable solvent (e.g., DMSO) at a concentration of approximately 1 mg/mL. Dilute this stock solution with the initial mobile phase to a final concentration of about 10-20 µg/mL.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 254 nm).

    • Inject the prepared sample (e.g., 10 µL).

  • Data Analysis: Integrate the peaks in the chromatogram. The purity of ML210 is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for confirming the molecular weight of ML210.

Instrumentation and Reagents:

  • LC-MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase column

  • HPLC-grade acetonitrile and water

  • Formic acid

Procedure:

  • LC Conditions: Use similar LC conditions as described in the HPLC protocol. A faster gradient may be employed for quicker analysis.

  • MS Conditions:

    • Set the ESI source to positive ion mode.

    • Set the mass range to scan for the expected molecular ion (e.g., m/z 100-600).

    • Optimize other MS parameters such as capillary voltage, cone voltage, and desolvation gas flow according to the instrument manufacturer's recommendations.

  • Analysis: Inject the ML210 sample. The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at approximately m/z 475.09.

Structural Verification by ¹H NMR Spectroscopy

This protocol outlines the general procedure for acquiring a ¹H NMR spectrum of ML210 to confirm its structure.

Instrumentation and Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

Procedure:

  • Sample Preparation: Dissolve a small amount of ML210 (typically 1-5 mg) in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a ¹H NMR spectrum using standard acquisition parameters.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). The resulting spectrum should display chemical shifts and coupling patterns consistent with the known structure of ML210.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Purity Detected by HPLC - Degradation of the compound. - Impurities from synthesis.- Ensure proper storage conditions (-20°C for solid, -80°C for solutions). - If purity is significantly low, consider re-purification or obtaining a new batch from a reputable supplier.
Inconsistent Results in Cell-Based Assays - Poor solubility of ML210 in aqueous media. - Degradation of ML210 in the assay medium. - Inconsistent cell densities or passage numbers.- Prepare a fresh stock solution in DMSO and ensure it is fully dissolved before diluting into the medium. - Prepare working solutions fresh for each experiment. - Standardize cell culture conditions and use cells within a consistent passage number range.
No or Reduced Ferroptotic Effect - Inactive compound due to improper storage or handling. - Cell line is resistant to ferroptosis. - Insufficient intracellular activation of the prodrug.- Verify the purity and integrity of the ML210 stock. - Use a positive control for ferroptosis induction (e.g., RSL3). - Confirm GPX4 expression in your cell line. - Ensure that the cells have the necessary metabolic machinery to activate the prodrug.
Precipitation of ML210 in Culture Medium - Exceeding the solubility limit of ML210 in the aqueous medium.- Do not exceed the recommended final concentration of the solvent (e.g., DMSO <0.5%). - Prepare intermediate dilutions before adding to the final volume of the medium. - Gently warm the medium to 37°C before adding the compound.

Visualizations

ML210 Quality Control Workflow

ML210_QC_Workflow cluster_synthesis Synthesis & Sourcing cluster_qc Quality Control cluster_storage Storage cluster_exp Experimentation start Obtain ML210 hplc HPLC Purity Check (≥98%) start->hplc Purity lcms LC-MS Identity Confirmation hplc->lcms If pure reject Reject Batch hplc->reject <98% Purity nmr NMR Structural Verification lcms->nmr Identity Confirmed storage Store at -20°C (solid) -80°C (solution) nmr->storage Structure Verified experiment Use in Experiments storage->experiment

Caption: Workflow for the quality control of ML210.

ML210 Signaling Pathway to Ferroptosis

ML210_Signaling_Pathway cluster_gpx4_cycle GPX4 Catalytic Cycle ML210 ML210 (Prodrug) Cell Cell Membrane ML210->Cell Cellular Uptake Active_ML210 Active Metabolite (Nitrile-Oxide Electrophile) Cell->Active_ML210 Intracellular Conversion GPX4 GPX4 Active_ML210->GPX4 Covalent Inhibition GSSG GSSG GPX4->GSSG Uses GSH Lipid_ROS Lipid Peroxides (L-OOH) GPX4->Lipid_ROS Reduction GSH GSH GSH->GSSG Lipid_OH Lipid Alcohols (L-OH) Lipid_ROS->Lipid_OH Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Accumulation Leads to

Caption: Signaling pathway of ML210-induced ferroptosis.

References

Technical Support Center: Overcoming Cell Line Resistance to ML210-Induced Ferroptosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the ferroptosis inducer ML210.

Troubleshooting Guide

This guide addresses common issues encountered when using ML210 to induce ferroptosis.

Question: My cells are not responding to ML210 treatment, or the response is weaker than expected. What are the possible reasons and what should I do?

Answer:

Lack of response to ML210 can stem from several factors, ranging from experimental setup to inherent cellular resistance. Follow this troubleshooting workflow to diagnose the issue:

TroubleshootingWorkflow start Start: No/Weak Response to ML210 q1 Is the ML210 compound active and correctly prepared? start->q1 q2 Is the cell death observed actually ferroptosis? q1->q2 Yes sol1 Solution: 1. Verify compound integrity (LC-MS). 2. Prepare fresh stock solutions in DMSO. 3. Check storage conditions (-20°C or -80°C). q1->sol1 No/Unsure q3 Could the cell line have intrinsic or acquired resistance? q2->q3 Yes sol2 Solution: 1. Co-treat with ferroptosis inhibitors (e.g., Ferrostatin-1, Liproxstatin-1). 2. Measure lipid peroxidation (C11-BODIPY). 3. Check for markers of other cell death pathways (e.g., caspase activation for apoptosis). q2->sol2 No/Unsure sol3 Solution: 1. Analyze expression of key resistance genes (GPX4, SLC7A11, FSP1). 2. Measure intracellular glutathione (GSH) levels. 3. Consider using combination therapies to overcome resistance. q3->sol3 Yes/Likely

Caption: Troubleshooting workflow for ML210 resistance.

Possible Causes & Solutions:

  • Compound Inactivity: ML210 is a prodrug that transforms within the cell into its active form, which then inhibits Glutathione Peroxidase 4 (GPX4).[1] If the compound has degraded, it will be ineffective.

    • Recommendation: Ensure the proper storage of ML210. Prepare fresh stock solutions in an appropriate solvent like DMSO and use them promptly.

  • Cell Line-Specific Resistance: Many cancer cell lines possess intrinsic or can acquire resistance to ferroptosis.[2]

    • High GPX4 Expression: The primary target of ML210 is GPX4.[3][4] Cells overexpressing GPX4 can overcome the inhibitory effect of ML210.

      • Recommendation: Check the basal expression level of GPX4 in your cell line via Western Blot or qPCR. If expression is high, you may need to use higher concentrations of ML210 or combine it with other treatments.

    • Upregulated Antioxidant Systems: The SLC7A11-GSH-GPX4 axis is a major defense against ferroptosis.[5] High levels of the cystine/glutamate antiporter (SLC7A11) lead to increased glutathione (GSH) synthesis, which is a cofactor for GPX4.[2]

      • Recommendation: Measure intracellular GSH levels. Consider co-treatment with an inhibitor of GSH synthesis (e.g., buthionine sulfoximine) or an SLC7A11 inhibitor (e.g., erastin, sulfasalazine).

    • GPX4-Independent Resistance Pathways: The FSP1-CoQ10 pathway can compensate for GPX4 inhibition and prevent ferroptosis.[5][6]

      • Recommendation: Investigate the expression of Ferroptosis Suppressor Protein 1 (FSP1). If FSP1 is highly expressed, ML210 alone may be insufficient to induce ferroptosis.

  • Experimental Conditions:

    • Cell Density: High cell density can sometimes lead to increased resistance.

      • Recommendation: Optimize cell seeding density. Perform a titration experiment to find the optimal density for ML210 treatment.

    • Serum Components: Components in fetal bovine serum (FBS) can influence ferroptosis sensitivity.

      • Recommendation: Maintain consistent serum concentrations across experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ML210?

ML210 is a potent and specific inducer of ferroptosis. It acts as a pro-drug, meaning it is converted into its active form within the cell.[1] This active metabolite then covalently binds to and inhibits Glutathione Peroxidase 4 (GPX4).[1][3] GPX4 is a crucial enzyme that detoxifies lipid peroxides.[4] By inhibiting GPX4, ML210 leads to the accumulation of lipid reactive oxygen species (ROS), which ultimately results in iron-dependent cell death known as ferroptosis.[3][4]

ML210_Mechanism cluster_cell Inside the Cell ML210 ML210 (Prodrug) Active_Metabolite Active Metabolite (e.g., JKE-1777) ML210->Active_Metabolite Metabolic Activation GPX4 GPX4 Active_Metabolite->GPX4 Covalent Inhibition Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides Detoxification Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Accumulation Leads to

Caption: Mechanism of ML210-induced ferroptosis.

Q2: How can I confirm that the cell death induced by ML210 is indeed ferroptosis?

To confirm ferroptosis, you should observe the following hallmarks:

  • Rescue by Ferroptosis Inhibitors: Co-treatment with specific ferroptosis inhibitors like Ferrostatin-1 or Liproxstatin-1 should rescue the cells from ML210-induced death.[7][8]

  • Rescue by Iron Chelators: Co-treatment with an iron chelator like deferoxamine (DFO) should also prevent cell death, highlighting the iron-dependent nature of ferroptosis.[9]

  • Increased Lipid Peroxidation: A key feature of ferroptosis is the accumulation of lipid ROS.[7] This can be measured using fluorescent probes such as C11-BODIPY 581/591.[7][8]

  • Lack of Apoptotic Markers: Ferroptosis is distinct from apoptosis. You should not observe significant caspase activation (e.g., cleaved caspase-3) or DNA fragmentation patterns characteristic of apoptosis.[10]

Q3: What are the main signaling pathways that confer resistance to ML210?

Resistance to ML210 and other GPX4 inhibitors primarily involves the upregulation of cellular antioxidant systems.

Caption: Key pathways of resistance to ML210.

The main resistance pathways are:

  • The SLC7A11-GSH-GPX4 Axis: This is the canonical anti-ferroptotic pathway.[2] Increased import of cystine by SLC7A11 leads to higher synthesis of glutathione (GSH). GSH is a necessary cofactor for GPX4 to neutralize lipid peroxides.[11]

  • The FSP1-CoQ10 Pathway: Ferroptosis Suppressor Protein 1 (FSP1) can reduce coenzyme Q10 (CoQ10), which then acts as a potent radical-trapping antioxidant to halt the propagation of lipid peroxides, thereby preventing ferroptosis independently of GPX4.[5][12]

  • The NRF2 Pathway: The transcription factor NRF2 is a master regulator of the cellular antioxidant response.[2] Its activation can lead to the upregulation of numerous genes involved in ferroptosis resistance, including SLC7A11 and GPX4.[13]

Q4: Are there known cell lines that are particularly sensitive or resistant to ferroptosis inducers like ML210?

Yes, sensitivity to ferroptosis inducers varies significantly across different cell lines. While a comprehensive database for ML210 is still emerging, some trends have been observed with various ferroptosis inducers.

Cell LineCancer TypeSensitivity to Ferroptosis InducersKey Factors
HT-1080 FibrosarcomaHighOften used as a model for ferroptosis-sensitive cells.[4]
LOX-IMVI MelanomaHighSensitive to GPX4 inhibition.[8]
HL60 LeukemiaHighMore sensitive to erastin-induced ferroptosis compared to K562.[14]
K562 LeukemiaLow/ResistantShows resistance to erastin-induced ferroptosis.[14]
Various Mesenchymal-high CancersHighCells with a mesenchymal phenotype are often more vulnerable to ferroptosis.[8]

This table is illustrative. Sensitivity should always be determined empirically for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine ML210 Potency (EC50)

This protocol determines the concentration of ML210 that inhibits cell growth by 50% (EC50).

  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,500-10,000 cells/well).[15]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2x concentrated serial dilution of ML210 in cell culture medium. A common concentration range to test is 0.01 µM to 10 µM.[16]

    • Add an equal volume of the 2x ML210 solution to the corresponding wells of the 96-well plate. Include vehicle-only (e.g., DMSO) control wells.

    • For rescue experiments, add a ferroptosis inhibitor (e.g., 1 µM Ferrostatin-1) concurrently with ML210.

  • Incubation:

    • Incubate the plate for 48-72 hours.

  • Viability Measurement:

    • Assess cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay or Resazurin-based assays.[17]

  • Data Analysis:

    • Normalize the data to the vehicle-only control wells (100% viability).

    • Plot the normalized viability against the log-transformed concentration of ML210.

    • Use a non-linear regression (sigmoidal dose-response curve) to calculate the EC50 value.[17]

Protocol 2: Measurement of Lipid Peroxidation using C11-BODIPY 581/591

This protocol measures the accumulation of lipid ROS, a hallmark of ferroptosis.[7]

  • Cell Treatment:

    • Seed cells in a suitable format for analysis (e.g., 6-well plate for flow cytometry or glass-bottom dish for microscopy).

    • Treat cells with ML210 at a concentration around the EC50 value for a predetermined time (e.g., 6-24 hours). Include positive (e.g., RSL3) and negative (vehicle control) controls.

  • Probe Staining:

    • Add the C11-BODIPY 581/591 probe to the cell culture medium at a final concentration of 1-5 µM.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Cell Harvesting and Analysis (Flow Cytometry):

    • Wash the cells with PBS.

    • Harvest the cells using trypsin and resuspend in PBS.

    • Analyze the cells immediately on a flow cytometer. The C11-BODIPY probe shifts its fluorescence emission from red (~590 nm) to green (~510 nm) upon oxidation. An increase in the green fluorescence indicates lipid peroxidation.[7]

  • Analysis (Fluorescence Microscopy):

    • Wash the cells with PBS.

    • Add fresh medium or PBS for imaging.

    • Capture images using a fluorescence microscope with appropriate filters for both the oxidized (green) and reduced (red) forms of the probe. Quantify the shift in fluorescence intensity.

References

Validation & Comparative

Validating GPX4 Inhibition by SID 24785302: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the inhibition of Glutathione Peroxidase 4 (GPX4) by a novel compound, designated SID 24785302. By comparing its performance with established alternatives and providing detailed experimental protocols, this document serves as a practical resource for researchers investigating ferroptosis-inducing anticancer therapies.

The Central Role of GPX4 in Ferroptosis

Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation.[1][2] Glutathione Peroxidase 4 (GPX4) is the master regulator of this process, functioning to neutralize lipid hydroperoxides, thereby protecting cells from oxidative damage and subsequent death.[3][4] Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), culminating in cell membrane damage and ferroptosis. This unique mechanism has identified GPX4 as a promising therapeutic target, particularly for therapy-resistant cancers.[3][5]

Validating a novel inhibitor requires a multi-pronged approach to confirm its mechanism of action, potency, and specificity. This guide outlines the necessary experiments to characterize this compound as a direct GPX4 inhibitor.

Caption: GPX4 signaling pathway in ferroptosis.

Comparison of Ferroptosis-Inducing Agents

To validate this compound, its activity profile must be benchmarked against known ferroptosis inducers that operate through distinct mechanisms.

Compound Class Mechanism of Action Key Molecular Effect Example Compounds
Class I: System Xc⁻ Inhibitors Indirectly inhibit GPX4 by blocking the import of cystine, a precursor for glutathione (GSH) synthesis.Depletion of intracellular GSH.Erastin, Sulfasalazine.[6][7]
Class II: Direct GPX4 Inhibitors Covalently bind to the active site of GPX4, directly inactivating the enzyme.Direct inhibition of GPX4 enzymatic activity.RSL3, ML162, ML210.[4]
This compound (Hypothesized) Direct covalent inhibition of GPX4. Direct inhibition of GPX4 enzymatic activity. This compound
Class IV: Iron-Overload Inducers Do not directly inhibit GPX4 but promote iron overload and subsequent lipid peroxidation.Increased intracellular ferrous iron (Fe²⁺).FINO2.[8]

Experimental Workflow for Validating GPX4 Inhibition

A systematic workflow is essential to rigorously validate a novel GPX4 inhibitor. The process involves confirming the induction of ferroptotic cell death, measuring the canonical biochemical markers, and finally, demonstrating direct target engagement.

start Start: Treat Cells with This compound viability 1. Cell Viability Assay (Dose-Response) start->viability rescue 2. Ferroptosis Rescue Assay (+ Ferrostatin-1) viability->rescue lipid_ros 3. Lipid Peroxidation Assay (e.g., BODIPY C11) rescue->lipid_ros target_engagement 4. Target Engagement Assay (e.g., CETSA) lipid_ros->target_engagement conclusion Conclusion: This compound is a validated GPX4 inhibitor target_engagement->conclusion

Caption: Workflow for validating a novel GPX4 inhibitor.

Experimental Protocols and Data Interpretation

Cell Viability and Ferroptosis Rescue Assays

Objective: To determine the cytotoxic potency of this compound and to confirm that cell death is specifically due to ferroptosis.

Protocol:

  • Cell Seeding: Seed a cancer cell line known to be sensitive to ferroptosis (e.g., HT-1080) in 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound. For the rescue experiment, prepare solutions of this compound co-treated with a ferroptosis inhibitor (e.g., 1 µM Ferrostatin-1) and an apoptosis inhibitor (e.g., 20 µM Z-VAD-FMK).

  • Treatment: Treat the cells with the prepared compounds and incubate for 24-48 hours.

  • Viability Measurement: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot dose-response curves to calculate the half-maximal inhibitory concentration (IC50).

Expected Results:

Treatment Expected Outcome Interpretation
This compoundDose-dependent decrease in cell viability.The compound is cytotoxic.
This compound + Ferrostatin-1Significant rescue of cell viability.Cell death is mediated by ferroptosis.
This compound + Z-VAD-FMKNo significant rescue of cell viability.Cell death is not mediated by apoptosis.
RSL3 (Positive Control)Dose-dependent decrease in cell viability.Validates assay sensitivity to GPX4 inhibition.
RSL3 + Ferrostatin-1Significant rescue of cell viability.Confirms ferroptosis-specific rescue in the assay.
Lipid Peroxidation Assay

Objective: To measure the accumulation of lipid peroxides, a key biochemical hallmark of ferroptosis.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound, a positive control (RSL3), and a vehicle control for 6-12 hours.

  • Fluorescent Probe Incubation: Wash the cells and incubate with a lipid peroxidation sensor probe, such as BODIPY™ 581/591 C11 (2 µM), for 30 minutes.

  • Analysis: Analyze the cells using flow cytometry or fluorescence microscopy. The probe emits green fluorescence upon oxidation, indicating lipid peroxidation.

  • Alternative Method: Measure malondialdehyde (MDA), a stable byproduct of lipid peroxidation, using a colorimetric TBARS assay.

Expected Results:

Treatment Expected Lipid ROS Levels Interpretation
Vehicle ControlBaselineNormal cellular state.
This compoundSignificant increase in lipid ROS.The compound induces lipid peroxidation.
This compound + Ferrostatin-1Lipid ROS levels at or near baseline.Confirms that lipid peroxidation is the mechanism of cell death.
RSL3 (Positive Control)Significant increase in lipid ROS.Validates the assay's ability to detect ferroptosis.
GPX4 Target Engagement Assay

Objective: To confirm that this compound directly binds to and stabilizes GPX4 within the cellular environment.

Protocol (Cellular Thermal Shift Assay - CETSA):

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Cell Lysis: Harvest and lyse the cells.

  • Heating: Aliquot the cell lysates and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.

  • Centrifugation: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Analyze the amount of soluble GPX4 remaining in the supernatant by Western blot.

  • Data Analysis: Plot the amount of soluble GPX4 as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.

Expected Results:

Treatment Expected GPX4 Thermal Stability Interpretation
Vehicle ControlBaseline melting curve.Establishes the normal thermal stability of GPX4.
This compoundIncreased thermal stability (rightward shift in the melting curve).The compound directly binds to and stabilizes the GPX4 protein.
RSL3 (Positive Control)Increased thermal stability.Validates the assay for detecting GPX4-ligand interaction.

Comparative Profile of GPX4 Inhibitors

A successful validation will establish a clear profile for this compound, distinguishing it from other ferroptosis inducers.

Feature This compound (Hypothetical) RSL3 / ML162 Erastin
Primary Target GPX4GPX4 (though recent studies suggest TXNRD1)System Xc⁻
GSH Depletion NoNoYes
Lipid Peroxidation YesYesYes
Rescue by Ferrostatin-1 YesYesYes
Direct GPX4 Binding (CETSA) YesYesNo
In Vivo Bioavailability To be determinedPoorPoor

Conclusion

Validating this compound as a bona fide GPX4 inhibitor requires a rigorous, multi-step experimental approach. By demonstrating that the compound induces ferroptosis-specific cell death, causes a significant accumulation of lipid peroxides, and directly engages with the GPX4 protein, researchers can build a robust data package. This comparative guide provides the necessary framework and protocols to systematically characterize novel GPX4 inhibitors, paving the way for the development of new and effective cancer therapies.

References

A Comparative Guide to the Efficacy of ML210 and Other GPX4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glutathione Peroxidase 4 (GPX4) has emerged as a critical regulator of ferroptosis, a form of iron-dependent, non-apoptotic cell death characterized by the accumulation of lipid peroxides. As a central enzyme in the defense against lipid peroxidation, GPX4 is a key therapeutic target, particularly in the context of therapy-resistant cancers. This guide provides a detailed comparison of ML210, a potent and selective GPX4 inhibitor, with other widely used inhibitors, supported by experimental data and methodologies.

Mechanism of Action: A Tale of Two Chemotypes

The primary mechanism of GPX4 inhibitors is the direct or indirect inactivation of the enzyme's ability to reduce lipid hydroperoxides, leading to their accumulation and subsequent cell death via ferroptosis. However, the specific molecular interactions and selectivity profiles of these inhibitors vary significantly.

  • ML210: The Selective Prodrug: ML210 is structurally distinct from many other GPX4 inhibitors as it lacks a highly reactive functional group like a chloroacetamide.[1] It functions as a prodrug, requiring conversion within intact cells into a nitrile oxide electrophile.[1][2][3] This active metabolite then covalently binds to the active-site selenocysteine residue of GPX4, inhibiting its function.[1][4] This cell-dependent activation mechanism is believed to contribute to its remarkable proteome-wide selectivity compared to other covalent inhibitors.[1][4] The cell-killing effects of ML210 can be completely rescued by the radical-trapping antioxidant ferrostatin-1, further highlighting its specific on-target activity.[1][5][6]

  • Chloroacetamide Inhibitors (e.g., RSL3, ML162): This class of inhibitors, including the widely studied (1S,3R)-RSL3, contains a reactive chloroacetamide warhead.[1] These compounds directly and covalently modify the catalytic selenocysteine of GPX4, a mechanism that does not require prior cellular activation.[1][7] While effective at inducing ferroptosis, their high intrinsic reactivity leads to lower proteome-wide selectivity, engaging in a larger number of off-target covalent interactions.[1][4][6][8] This can result in cellular effects independent of GPX4 inhibition.

  • Other Inhibitors (e.g., FIN56): FIN56 represents another class of ferroptosis inducers. Instead of directly binding to the active site, FIN56 induces ferroptosis by promoting the degradation of GPX4 protein.[2]

Data Presentation: Quantitative Comparison of GPX4 Inhibitors

The following table summarizes the key characteristics and performance metrics of ML210 against other common GPX4 inhibitors.

FeatureML210(1S,3R)-RSL3ML162FIN56
Chemical Class Nitroisoxazole[1]Chloroacetamide[1][7]Chloroacetamide[1]N/A
Mechanism of Action Covalent Prodrug; Direct Inhibitor[1][3]Direct Covalent Inhibitor[1][7]Direct Covalent Inhibitor[1]Induces GPX4 Degradation[2]
Active Warhead Nitrile Oxide (formed in-cell)[1][4]Chloroacetamide[1]Chloroacetamide[1]N/A
Potency (EC50) Potent; sub-micromolar in sensitive lines[4]Potent; nanomolar to low micromolar[7][8]Potent; similar to RSL3[1]Micromolar range
Proteome Selectivity High; markedly low off-target reactivity[1][4]Low; engages in many off-target interactions[1][8]Low; similar to RSL3[1]Acts indirectly on GPX4 levels
Cellular Context Req. Yes; inactive on purified protein[1][4]No; active on purified protein[1][4]No; active on purified protein[1]Yes
Rescue by Ferrostatin-1 Complete Rescue[5][6]Partial/Incomplete Rescue[5][6]Partial/Incomplete Rescue[5][6]Complete Rescue

Mandatory Visualizations

Signaling Pathway

GPX4_Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol System_Xc System Xc- Cystine Cystine System_Xc->Cystine PUFA_PL PUFA-PLs L_OOH Lipid Peroxides (PL-PUFA-OOH) PUFA_PL->L_OOH Lipid Peroxidation Cysteine Cysteine Cystine->Cysteine GSH Glutathione (GSH) Cysteine->GSH GSH Synthesis GPX4 GPX4 GSH->GPX4 L_OH Lipid Alcohols (PL-PUFA-OH) GPX4->L_OH Reduces L_OOH->GPX4 Ferroptosis Ferroptosis L_OOH->Ferroptosis ML210 ML210 / RSL3 ML210->GPX4 Erastin Erastin Erastin->System_Xc

Caption: The GPX4-mediated ferroptosis defense pathway and points of inhibition.

Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Lines (e.g., HT-1080, LOX-IMVI) treatment Treat with GPX4 Inhibitors (ML210, RSL3, etc.) +/- Ferrostatin-1 start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability lipid_ros Lipid Peroxidation Assay (C11-BODIPY Staining) treatment->lipid_ros gpx4_activity GPX4 Activity Assay (from cell lysate) treatment->gpx4_activity data_analysis Data Analysis & Comparative Efficacy viability->data_analysis lipid_ros->data_analysis gpx4_activity->data_analysis

Caption: Workflow for comparative analysis of GPX4 inhibitor efficacy.

Experimental Protocols

GPX4 Enzymatic Activity Assay (Coupled-Enzyme Method)

This protocol describes a common method to measure GPX4 activity from cell lysates or with purified enzyme by coupling the reaction to glutathione reductase (GR) and monitoring NADPH consumption.

Principle: GPX4 reduces a lipid hydroperoxide substrate (e.g., cumene hydroperoxide) by oxidizing glutathione (GSH) to its disulfide form (GSSG). In the presence of excess GR, GSSG is immediately recycled back to GSH, a process that consumes NADPH. The rate of NADPH consumption, measured by the decrease in absorbance at 340 nm, is directly proportional to GPX4 activity.[9][10][11]

Methodology:

  • Lysate Preparation: Culture cells to 80-90% confluency. Treat with GPX4 inhibitors (e.g., 10 µM ML210, RSL3, or ML162 for 90 minutes) or DMSO as a vehicle control.[1] Harvest cells, wash with PBS, and lyse in a suitable buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration using a BCA assay.

  • Reaction Mixture: In a 96-well UV-transparent plate, prepare a reaction mixture containing:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, with EDTA)

    • Glutathione Reductase (GR)

    • NADPH

    • Reduced Glutathione (GSH)

  • Assay Execution:

    • Add cell lysate (containing GPX4) or purified GPX4 to the wells containing the reaction mixture.

    • To measure inhibitor effect directly on the enzyme, pre-incubate the lysate/enzyme with the inhibitor.

    • Initiate the reaction by adding a hydroperoxide substrate (e.g., cumene hydroperoxide).

    • Immediately measure the absorbance at 340 nm every 30-60 seconds for 10-20 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of NADPH consumption (decrease in A340/min). Normalize the rate to the amount of protein in the lysate. Compare the activity in inhibitor-treated samples to the DMSO control to determine the percent inhibition.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This protocol measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

Principle: The fluorescent dye C11-BODIPY 581/591 incorporates into cellular membranes. In its reduced state, it fluoresces red. Upon oxidation by lipid peroxides, its fluorescence shifts to green. The ratio of green to red fluorescence provides a ratiometric measure of lipid peroxidation.

Methodology:

  • Cell Treatment: Seed cells (e.g., LOX-IMVI) in a suitable format (e.g., 96-well plate or glass-bottom dish). Treat cells with GPX4 inhibitors (e.g., 10 µM ML210 or RSL3 for 90 minutes).[1][2][5] Include a positive control and a co-treatment with ferrostatin-1 (1-2 µM) to confirm ferroptosis-specificity.

  • Dye Loading: Following treatment, remove the media and incubate the cells with C11-BODIPY 581/591 dye (typically 1-5 µM) in fresh media for 30-60 minutes at 37°C.

  • Imaging/Analysis:

    • Wash cells with PBS to remove excess dye.

    • Add fresh media or PBS for imaging.

    • Analyze using a fluorescence microscope or a flow cytometer. Capture images in both the green (oxidized, ~510 nm emission) and red (reduced, ~590 nm emission) channels.

  • Data Analysis: Quantify the fluorescence intensity in both channels. An increase in the green/red fluorescence ratio indicates an accumulation of lipid peroxides.

Cell Viability Assay

This protocol assesses the cytotoxic effect of GPX4 inhibitors.

Principle: Cell viability is measured by quantifying ATP levels, which are indicative of metabolically active cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method for this purpose.

Methodology:

  • Cell Seeding and Treatment: Seed cancer cell lines in a 96-well opaque plate. Allow cells to adhere overnight.

  • Dose-Response: Treat cells with a serial dilution of the GPX4 inhibitors (e.g., ML210, RSL3) to determine the EC50 value. To confirm the mechanism, perform parallel treatments with co-administration of ferrostatin-1.[1][5]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24-72 hours) at 37°C.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Measurement: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated control wells (100% viability). Plot the dose-response curves and calculate EC50 values using appropriate software (e.g., GraphPad Prism). A rightward shift in the curve in the presence of ferrostatin-1 indicates that cell death is mediated by ferroptosis.

References

A Comparative Guide to Ferroptosis Induction: Erastin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Erastin, a canonical inducer of ferroptosis, is detailed below. Information regarding SID 24785302 is currently unavailable in published scientific literature, precluding a direct comparison.

Erastin: A Multi-Targeted Ferroptosis Inducer

Erastin was one of the first small molecules identified to induce a non-apoptotic, iron-dependent form of cell death, which was later termed ferroptosis.[1][2][3] It has since become a widely used tool compound in cancer biology research to study the mechanisms of ferroptosis and to explore it as a potential therapeutic strategy.

Mechanism of Action

Erastin induces ferroptosis through several mechanisms, primarily centered on the inhibition of the cystine/glutamate antiporter, system Xc-.[1][2][3][4] This inhibition leads to a cascade of events culminating in iron-dependent lipid peroxidation and cell death.

  • Inhibition of System Xc-: System Xc- is a heterodimeric amino acid transporter composed of the subunits SLC7A11 and SLC3A2. It imports extracellular cystine in exchange for intracellular glutamate.[2][3][4] Erastin directly inhibits the function of system Xc-, leading to a depletion of intracellular cystine.[2][4]

  • Glutathione (GSH) Depletion: Cystine is readily reduced to cysteine within the cell, which is a critical precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[2][3] By blocking cystine uptake, erastin causes a significant depletion of the cellular GSH pool.[4][5]

  • Inactivation of GPX4: Glutathione peroxidase 4 (GPX4) is a key enzyme that utilizes GSH to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby protecting cells from lipid peroxidation.[2][3] The depletion of GSH leads to the inactivation of GPX4.[5][6]

  • Lipid Peroxidation: With GPX4 inactivated, the cell's ability to repair lipid damage is compromised. In the presence of iron, polyunsaturated fatty acids (PUFAs) in cellular membranes undergo extensive peroxidation, leading to the accumulation of lipid reactive oxygen species (L-ROS).[4][7] This unchecked lipid peroxidation disrupts membrane integrity and ultimately leads to cell death.[3][8]

  • Other Targets: Besides system Xc-, erastin has been reported to interact with the voltage-dependent anion channels (VDACs) 2 and 3 on the outer mitochondrial membrane.[1][4] This interaction can alter mitochondrial metabolism and contribute to the production of ROS.[1] Some studies also suggest that erastin can activate p53, which may further contribute to the inhibition of SLC7A11.[1]

Quantitative Data on Erastin's Efficacy

The effective concentration of erastin to induce ferroptosis can vary depending on the cell line and experimental conditions.

Cell LineIC50/EC50 (µM)Treatment DurationReference
HeLa~3.5Not specified[9]
NCI-H1975~5Not specified[9]
HGC-27 (gastric cancer)IC30: 6.237 days[10]
Ovarian Cancer Cells (HEY, COV318, PEO4, A2780CP)Effective at 8 and 25 µM8 hours[11]
Fallopian Tube Epithelial Cells (FT stem and FT t)Effective at various doses48 hours

Experimental Protocols

Inducing Ferroptosis with Erastin in Cell Culture

This protocol is a general guideline and should be optimized for specific cell lines and experimental goals.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Erastin (stock solution typically in DMSO)

  • Ferrostatin-1 (Fer-1), a ferroptosis inhibitor (optional, for validation)

  • Cell viability assay (e.g., MTT, CellTiter-Glo)

  • Reagents for measuring lipid peroxidation (e.g., C11-BODIPY 581/591)

  • Reagents for measuring intracellular iron (e.g., Phen Green SK)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of erastin in complete cell culture medium from a stock solution. A typical concentration range to test is 0.1 to 50 µM. If using, prepare a working solution of Fer-1 (a typical concentration is 1-10 µM).

  • Treatment:

    • For erastin treatment, remove the old medium and add the medium containing the desired concentrations of erastin.

    • For co-treatment with an inhibitor, pre-incubate the cells with Fer-1 for 1-2 hours before adding erastin.

    • Include appropriate controls: untreated cells, vehicle control (DMSO), and inhibitor-only control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The optimal time will vary between cell lines.

  • Assessment of Ferroptosis:

    • Cell Viability: Measure cell viability using a standard assay according to the manufacturer's instructions.

    • Lipid Peroxidation: Stain cells with C11-BODIPY 581/591 and analyze by flow cytometry or fluorescence microscopy. A shift in fluorescence from red to green indicates lipid peroxidation.

    • Intracellular Iron: Stain cells with Phen Green SK and analyze by flow cytometry to measure intracellular labile iron levels.

In Vivo Studies with Erastin
  • Administration: In a mouse xenograft model using fallopian tube-derived tumor-initiating cells, erastin was administered daily via intraperitoneal injection at a dose of 20 mg/kg for 18 days.

  • Assessment: Tumor number and mass were measured at the end of the treatment period.

Signaling Pathways and Experimental Workflows

Erastin_Mechanism Erastin's Mechanism of Action in Inducing Ferroptosis erastin Erastin system_xc System Xc- (SLC7A11/SLC3A2) erastin->system_xc Inhibits vdac VDAC2/3 erastin->vdac Binds to cystine_uptake Cystine Uptake system_xc->cystine_uptake Mediates glutamate_export Glutamate Export system_xc->glutamate_export Mediates cysteine Intracellular Cysteine cystine_uptake->cysteine Leads to gsh Glutathione (GSH) Synthesis cysteine->gsh Required for gpx4 GPX4 Activity gsh->gpx4 Co-factor for lipid_peroxides Lipid Peroxides (L-OOH) gpx4->lipid_peroxides Reduces ferroptosis Ferroptosis lipid_peroxides->ferroptosis Induces ros Mitochondrial ROS Production vdac->ros Increases ros->lipid_peroxides Contributes to

Caption: Signaling pathway of erastin-induced ferroptosis.

Experimental_Workflow Workflow for Assessing Erastin-Induced Ferroptosis cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cell_seeding 1. Seed Cells overnight_incubation 2. Incubate Overnight cell_seeding->overnight_incubation prepare_compounds 3. Prepare Erastin +/- Ferrostatin-1 overnight_incubation->prepare_compounds treat_cells 4. Treat Cells prepare_compounds->treat_cells incubation 5. Incubate (24-72h) treat_cells->incubation viability_assay 6a. Cell Viability Assay incubation->viability_assay lipid_ros_assay 6b. Lipid ROS Assay incubation->lipid_ros_assay iron_assay 6c. Labile Iron Assay incubation->iron_assay

References

ML210 vs. RSL3: A Comparative Analysis of Two Potent GPX4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of ferroptosis research, a regulated form of iron-dependent cell death, two small molecules, ML210 and RSL3, have emerged as critical tools for dissecting and inducing this pathway. Both compounds are potent inhibitors of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[1][2][3] While they share a common target, their distinct mechanisms of action, selectivity, and cellular effects warrant a detailed comparative analysis for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Inhibitors

ML210 and RSL3 induce ferroptosis by inactivating GPX4, leading to the accumulation of toxic lipid reactive oxygen species (ROS).[3][4] However, their interaction with GPX4 differs significantly.

RSL3 (RAS-Selective Lethal 3) is a direct, covalent inhibitor of GPX4.[2] It possesses a chloroacetamide group that covalently binds to the active site selenocysteine of GPX4, thereby inactivating the enzyme.[2][5] This direct inhibition leads to a rapid accumulation of lipid peroxides and subsequent ferroptotic cell death.[6] Some studies suggest that RSL3's effects may not be solely limited to GPX4, with evidence pointing towards the inhibition of other selenoproteins, such as thioredoxin reductase 1 (TXNRD1), which could contribute to its potent induction of oxidative stress.[7][8][9]

ML210 , in contrast, is a prodrug that requires intracellular activation to exert its inhibitory effect.[1][4][10] Within the cell, ML210 is transformed into a reactive nitrile oxide electrophile.[4][11] This active metabolite then covalently modifies the selenocysteine residue in the active site of GPX4, leading to its inhibition.[4] This multi-step activation process is a key differentiator from the direct action of RSL3.

Comparative Performance: Potency and Selectivity

Both ML210 and RSL3 exhibit potent cell-killing activity across a wide range of cancer cell lines.[5] However, their efficacy can vary depending on the cellular context.

CompoundTargetMechanism of ActionKey Features
ML210 GPX4Prodrug, covalent inhibitorRequires cellular activation; reported to have higher selectivity for GPX4.[1][4][10]
RSL3 GPX4 (primary)Direct, covalent inhibitorDirectly binds to GPX4; may have off-target effects on other selenoproteins.[2][7][8]

Quantitative Data Summary:

The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for ML210 and RSL3 in various cancer cell lines as reported in the literature. These values highlight the potent, often nanomolar, activity of both compounds.

Cell LineCompoundParameterValue (nM)Reference
BJeLR (HRASV12)ML210IC5071[1][12]
BJeH-LT (without HRASV12)ML210IC50272[1][12]
DRDML210IC50107[1][12]
GeneralML210EC5030[1]
HT-1080RSL3EC50~100 - 1000[2]
A549RSL3EC50~100 - 1000[2]

Note: IC50 and EC50 values can vary depending on the specific experimental conditions, including cell density, assay duration, and the specific assay used.

Experimental Protocols

To aid researchers in their comparative studies of ML210 and RSL3, detailed methodologies for key experiments are provided below.

Cell Viability Assay (Resazurin Assay)
  • Cell Seeding: Seed biliary tract cancer (BTC) cells (e.g., CCC-5, HuH-28, KKU-055) and non-tumor cholangiocytes (MMNK-1) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of ML210 or RSL3 for 48 hours. Include a vehicle control (e.g., DMSO).

  • Resazurin Staining: Add resazurin solution to each well and incubate for a specified time, allowing viable cells to metabolize resazurin into the fluorescent resorufin.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.

Lipid ROS Measurement (C11-BODIPY 581/591 Assay)
  • Cell Seeding and Treatment: Seed cells (e.g., LOX-IMVI) in a suitable format (e.g., glass-bottom dishes) and treat with ML210, RSL3 (e.g., 10 µM for 90 minutes), or a vehicle control.[4][5]

  • Probe Loading: Incubate the cells with the fluorescent lipid peroxidation sensor C11-BODIPY 581/591.

  • Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. The emission of the C11-BODIPY dye shifts from red to green upon oxidation of the polyunsaturated butadienyl portion of the dye.

  • Image Analysis: Quantify the green fluorescence intensity as an indicator of lipid ROS levels.

Western Blot for GPX4
  • Cell Lysis: Treat cells with ML210 or RSL3 for the desired time, then lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for GPX4. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizing the Pathways and Workflows

To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.

ML210_vs_RSL3_MOA cluster_ML210 ML210 Pathway cluster_RSL3 RSL3 Pathway ML210 ML210 (Prodrug) Activation Intracellular Activation ML210->Activation Enters Cell Active_ML210 Reactive Nitrile Oxide Activation->Active_ML210 GPX4 GPX4 (Selenocysteine) Active_ML210->GPX4 Covalent Inhibition RSL3 RSL3 RSL3->GPX4 Direct Covalent Inhibition Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides Reduces Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Accumulation Leads to

Caption: Mechanism of Action for ML210 and RSL3.

Experimental_Workflow cluster_assays Assays start Start: Seed Cells treatment Treat with ML210 or RSL3 start->treatment viability Cell Viability Assay (Resazurin) treatment->viability ros Lipid ROS Measurement (C11-BODIPY) treatment->ros western Western Blot (GPX4 levels) treatment->western analysis Data Analysis and Comparison viability->analysis ros->analysis western->analysis

Caption: General Experimental Workflow for Comparing ML210 and RSL3.

Conclusion

Both ML210 and RSL3 are invaluable pharmacological tools for inducing and studying ferroptosis through the inhibition of GPX4. The primary distinction lies in their mechanism of action, with ML210 acting as a prodrug requiring cellular activation and RSL3 acting as a direct covalent inhibitor.[2][10] This difference may underlie reports of ML210's higher selectivity for GPX4.[4] For researchers designing experiments, the choice between ML210 and RSL3 may depend on the specific research question, with considerations for potential off-target effects and the desire for a more targeted inhibition of GPX4. Further head-to-head comparative studies across a broader range of cell lines and experimental systems will continue to refine our understanding of these potent ferroptosis inducers.

References

Unveiling ML210 Target Engagement: A Comparative Guide to Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a molecule reaches and interacts with its intended target within a cell is a critical step in the validation of a potential therapeutic. This guide provides a comparative analysis of using Western blot-based techniques to confirm the target engagement of ML210, a potent inducer of ferroptosis, and its alternatives.

ML210 is a selective and covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[1] By inhibiting GPX4, ML210 triggers an iron-dependent form of programmed cell death known as ferroptosis.[2][3] Unlike many inhibitors, ML210 is a prodrug that is metabolically activated within the cell to form a reactive nitrile oxide, which then covalently binds to the active site selenocysteine of GPX4.[4] This unique mechanism of action underscores the importance of robust methods to verify its engagement with GPX4 in a cellular context.

This guide will compare ML210 with two other widely used GPX4 inhibitors, RSL3 and ML162, in the context of confirming target engagement using Western blot analysis and the Cellular Thermal Shift Assay (CETSA).

Comparative Analysis of GPX4 Inhibitors

ML210, RSL3, and ML162 are all potent inducers of ferroptosis that function by inhibiting GPX4. However, they exhibit key differences in their mechanism of action and selectivity, which can be discerned through careful experimental analysis.

InhibitorMechanism of ActionTarget Selectivity
ML210 Prodrug, converted to a reactive nitrile oxide that covalently binds to the selenocysteine in the GPX4 active site.[4]Highly selective for GPX4.[5]
RSL3 Covalent inhibitor that directly targets GPX4. Some studies suggest it may also inhibit Thioredoxin Reductase 1 (TXNRD1).Less selective than ML210, with potential off-target effects.
ML162 Covalent inhibitor that directly targets GPX4. Similar to RSL3, it may have other cellular targets.Less selective than ML210, with potential off-target effects.

Table 1: Comparison of GPX4 Inhibitors. This table summarizes the key characteristics of ML210 and its common alternatives, RSL3 and ML162.

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table presents a summary of reported IC50 values for ML210, RSL3, and ML162 in various cancer cell lines, demonstrating their relative efficacy.

Cell LineML210 IC50 (µM)RSL3 IC50 (µM)ML162 IC50 (µM)
BJeLR (HRAS V12)0.071[1]--
BJeH-LT0.272[1]--
DRD0.107[1]--
A549-~0.5-
H1975-0.15-
MCF7-> 2-
MDAMB415-> 2-
ZR75-1-> 2-

Table 2: IC50 Values of GPX4 Inhibitors in Various Cancer Cell Lines. This table provides a quantitative comparison of the potency of ML210, RSL3, and ML162. Note that IC50 values can vary depending on the specific experimental conditions and cell line used.

Experimental Protocols

Confirming the engagement of ML210 with GPX4 can be achieved through two primary Western blot-based methods: standard Western blot analysis to assess changes in protein expression and the Cellular Thermal Shift Assay (CETSA) to demonstrate direct binding.

Protocol 1: Western Blot Analysis of GPX4 Expression

This protocol is designed to assess the impact of ML210 treatment on the total protein levels of GPX4. A decrease in GPX4 levels can be an indirect indicator of target engagement and downstream effects.

Materials:

  • Cell culture reagents

  • ML210, RSL3, ML162 (and DMSO as a vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-GPX4 (e.g., Cell Signaling Technology #52455, 1:1000 dilution)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of ML210, RSL3, ML162, or DMSO for the specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities to determine the relative GPX4 protein levels.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm direct target engagement in a cellular context. The principle is that a ligand-bound protein is more resistant to thermal denaturation than its unbound counterpart. This thermal stabilization is detected by Western blotting.

Materials:

  • Same as Protocol 1, with the addition of a PCR thermocycler or heating block.

Procedure:

  • Cell Treatment: Treat intact cells with ML210, RSL3, ML162, or DMSO for a specified time (e.g., 1 hour).

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding RIPA buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (containing the soluble protein fraction) and proceed with protein quantification, sample preparation, SDS-PAGE, and immunoblotting for GPX4 as described in Protocol 1.

  • Data Analysis: Plot the band intensity of soluble GPX4 against the temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct engagement.

Visualizing the Molecular Landscape

To better understand the biological context and experimental procedures, the following diagrams illustrate the GPX4 signaling pathway and the Western blot workflow.

GPX4_Ferroptosis_Pathway GPX4-Mediated Ferroptosis Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Lipid_Peroxides Lipid Peroxides (PUFA-OOH) GPX4 GPX4 Lipid_Peroxides->GPX4 Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Induces System_xc System xc- Glutamate_in Glutamate System_xc->Glutamate_in Export Cysteine Cysteine System_xc->Cysteine Cystine_out Cystine Cystine_out->System_xc Uptake GSH Glutathione (GSH) GSH->GPX4 Cofactor Lipid_Alcohols Lipid Alcohols (PUFA-OH) GPX4->Lipid_Alcohols Reduces GPX4->Ferroptosis Inhibits ML210 ML210 ML210->GPX4 Inhibits RSL3_ML162 RSL3 / ML162 RSL3_ML162->GPX4 Inhibits Cysteine->GSH Synthesis GCL GCL GCL->GSH GS GS GS->GSH

Caption: GPX4 signaling pathway in ferroptosis.

Western_Blot_Workflow Western Blot Experimental Workflow Cell_Treatment 1. Cell Treatment (ML210 / Alternatives) Cell_Lysis 2. Cell Lysis (RIPA Buffer) Cell_Treatment->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Anti-GPX4) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Western blot experimental workflow.

Conclusion

Western blot analysis, particularly when coupled with CETSA, provides a robust and reliable method for confirming the target engagement of ML210 with GPX4. By comparing the effects of ML210 to its alternatives, RSL3 and ML162, researchers can gain valuable insights into the specificity and mechanism of action of these potent ferroptosis inducers. The detailed protocols and comparative data presented in this guide offer a solid foundation for designing and executing experiments to confidently validate ML210 target engagement in a cellular context.

References

Correction: SID 24785302 is a Hexokinase Inhibitor, Not a 15-Lipoxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Contrary to the initial query, the compound identified by Substance ID (SID) 24785302 is not an inhibitor of 15-lipoxygenase (15-LOX) isoforms. Extensive database searches have revealed that SID 24785302 is, in fact, an inhibitor of hexokinase, a key enzyme in glycolysis.[1][2] Therefore, a comparison guide detailing its specificity for 15-lipoxygenase isoforms cannot be provided.

This compound has been identified in a high-throughput screen as an inhibitor of Trypanosoma brucei hexokinase 1 (TbHK1), showing antiparasitic activity.[3][4] Further characterization describes it as an inhibitor of hexokinase that affects glycolysis and mitochondrial functions.[1][2]

There is no available experimental data in the public domain that suggests this compound has any inhibitory activity against 15-lipoxygenase-1 or 15-lipoxygenase-2. The compound's known biological target is fundamentally different from the one specified in the topic.

Due to this fundamental discrepancy, the requested comparison guides, data tables, experimental protocols, and visualizations concerning the specificity of this compound for 15-lipoxygenase isoforms cannot be generated. The available scientific literature does not support the premise of the query.

References

Unveiling the Specificity of ML210: A Comparative Guide to its Cellular Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ML210 has emerged as a potent inducer of ferroptosis, a form of regulated cell death, with significant therapeutic potential in oncology. Its efficacy is intrinsically linked to its interaction with cellular targets. This guide provides a comprehensive comparison of ML210's cross-reactivity with other cellular targets, supported by experimental data, to offer a clear perspective on its specificity and mechanism of action.

Executive Summary

ML210 is a selective, covalent inhibitor of Glutathione Peroxidase 4 (GPX4).[1][2][3][4][5][6][7] Unlike broader-spectrum inhibitors, ML210 functions as a prodrug, requiring intracellular activation to form its reactive species.[1][2][5][6] This unique mechanism contributes to its high selectivity and reduced off-target effects compared to other GPX4 inhibitors. This guide will delve into the comparative analysis of ML210's target profile, its mechanism of activation, and the experimental evidence that substantiates its specificity.

Comparative Analysis of ML210 and Other GPX4 Inhibitors

The specificity of ML210 is best understood when compared with other widely used GPX4 inhibitors, such as RSL3 and ML162. These compounds, while also targeting GPX4, belong to the chloroacetamide class and exhibit a different reactivity profile.

CompoundClassPrimary TargetKnown Off-Targets (at high concentrations)
ML210 NitroisoxazoleGPX4Highly abundant proteins (e.g., tubulins)[5][6]
RSL3 ChloroacetamideGPX4Numerous covalent interactions across the proteome[1][6]
ML162 ChloroacetamideGPX4Numerous covalent interactions across the proteome[1][6]

Key Findings from Proteome Reactivity Profiling:

Cellular proteome reactivity profiling experiments using alkyne-tagged probes of ML210, RSL3, and ML162 have demonstrated that ML210 exhibits significantly lower proteome-wide reactivity.[1][6] While RSL3 and ML162 engage in a large number of covalent interactions, ML210's interactions are more restricted, highlighting its superior selectivity for GPX4.[1][6] The off-target proteins that ML210 does interact with at high concentrations are also targeted by the less selective chloroacetamide inhibitors.[5][6]

Mechanism of Action and Intracellular Activation

A critical differentiator for ML210 is its mechanism of action. It is a prodrug that undergoes a multi-step transformation within the cell to become an active inhibitor of GPX4.[1][2]

ML210_Activation ML210 ML210 (Nitroisoxazole) JKE1674 JKE-1674 (α-nitroketoxime) ML210->JKE1674 Intracellular Hydrolysis JKE1777 JKE-1777 (Nitrile Oxide) JKE1674->JKE1777 Intracellular Dehydration GPX4 GPX4 (Selenocysteine residue) JKE1777->GPX4 Covalent Binding Inactive_GPX4 Inactive GPX4 GPX4->Inactive_GPX4 Inhibition

Caption: Intracellular activation pathway of ML210.

This intracellular conversion is a key factor in ML210's selectivity. The ultimate reactive species, a nitrile oxide known as JKE-1777, is generated in the cellular environment, minimizing its exposure to and interaction with extracellular or non-target proteins.[1][2][6]

Experimental Protocols

The following are summaries of key experimental protocols used to assess the specificity of ML210:

Cellular Thermal Shift Assay (CETSA)

CETSA is utilized to verify target engagement in intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting point.

  • Cell Treatment: Culture cells (e.g., HCC4006) to desired confluency and treat with ML210 (e.g., 10 µM for 1 hour) or a vehicle control (DMSO).

  • Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat at a range of temperatures.

  • Protein Separation and Detection: Separate the soluble protein fraction from the aggregated proteins by centrifugation. Analyze the soluble fraction by Western blot using an antibody specific for GPX4.

  • Data Analysis: Quantify the band intensities to determine the melting curve of GPX4. A shift in the melting curve in the presence of ML210 indicates direct binding.

Competitive Affinity Enrichment

This method is used to identify the protein targets that covalently bind to a probe compound.

  • Probe Synthesis: Synthesize an alkyne-tagged analog of ML210 (ML210-yne).

  • Cell Treatment: Treat cells (e.g., LOX-IMVI) with ML210-yne. For competitive experiments, pre-treat with a competitor compound before adding the probe.

  • Click Chemistry: Lyse the cells and perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the alkyne group of the probe.

  • Affinity Purification and Analysis: Use streptavidin beads to pull down the biotin-tagged protein-probe complexes. Elute the bound proteins and identify them by mass spectrometry or Western blot.

Competitive_Enrichment_Workflow cluster_cell Intact Cells cluster_lysate Cell Lysate cluster_analysis Analysis Cell_Treatment Treat cells with ML210-yne probe Lysis Cell Lysis Cell_Treatment->Lysis Click_Chemistry Click Chemistry with Biotin-azide Lysis->Click_Chemistry Affinity_Purification Streptavidin Affinity Purification Click_Chemistry->Affinity_Purification MS_WB Mass Spectrometry or Western Blot Affinity_Purification->MS_WB

Caption: Workflow for competitive affinity enrichment.

Conclusion

References

Validating the Anti-Tumor Effects of SID 24785302 In Vivo: A Comparative Guide Based on Mechanistic Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

SID 24785302, identified as 3,5-dinitro-bisphenol A, has demonstrated cytostatic effects in vitro by inducing cell cycle arrest at the G1/G0 phase. This compound has also been characterized as a weak agonist of the G protein-coupled receptor 35 (GPR35). While direct in vivo anti-tumor efficacy studies for this compound are not currently available in published literature, its known mechanisms of action provide a basis for a comparative analysis with other therapeutic agents that share similar functional profiles. This guide provides an objective comparison of the potential in vivo anti-tumor effects of this compound with established compounds that either induce G1 cell cycle arrest or act as GPR35 agonists. The experimental data presented is derived from studies on these mechanistically related alternative agents to offer a predictive insight into the potential in vivo activity of this compound.

Putative Anti-Tumor Mechanism of this compound

Based on its in vitro characterization, this compound is hypothesized to exert anti-tumor effects through two primary mechanisms:

  • Induction of G1/G0 Cell Cycle Arrest: By halting the cell cycle in the G1 phase, this compound can prevent cancer cell proliferation. This is a well-established mechanism for several anti-cancer drugs.

  • GPR35 Agonism: The role of GPR35 in cancer is complex and context-dependent. However, some studies suggest that GPR35 activation can have an inhibitory effect on cancer development and progression, potentially by modulating inflammation and immune responses.

The following sections will present in vivo data from compounds that operate through these pathways, providing a framework for understanding the potential in vivo efficacy of this compound.

Comparative Analysis of In Vivo Anti-Tumor Efficacy

Due to the absence of direct in vivo data for this compound, this section presents data from well-characterized CDK4/6 inhibitors, which are known to induce G1 cell cycle arrest, and a GPR35 agonist.

Agents Inducing G1 Cell Cycle Arrest (CDK4/6 Inhibitors)

Palbociclib, Ribociclib, and Abemaciclib are FDA-approved CDK4/6 inhibitors that induce G1 cell cycle arrest and have demonstrated significant anti-tumor activity in various cancer models.

CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
Palbociclib Medulloblastoma (MYC-amplified)PDX Mouse Model100 mg/kg, oral, dailySignificant survival advantage.[1][2]
Chordoma (CDKN2A/2B deleted)PDX Mouse ModelNot specifiedSignificant TGI (p=0.02) with an optimal TGI of 60%.[3][4]
Ribociclib Nasopharyngeal Carcinoma (xeno-666)PDX Mouse Model200 mg/kg, oral, dailyStrong inhibition of tumor growth.[5]
NeuroblastomaXenograft Mouse ModelNot specifiedDemonstrated tumor growth inhibition.[6][7]
Triple-Negative Breast Cancer (MDA-MB-231)Xenograft Mouse ModelNot specifiedRemarkable impediment of tumor growth.[8]
Abemaciclib Hormone Receptor Positive Breast Cancer (ZR-75-1)Xenograft Mouse Model75 mg/kg, oral, dailyTumor regression.[9][10]
Non-Small Cell Lung CancerXenograft Mouse ModelNot specifiedEnhanced radiosensitivity and tumor regrowth delay.[11]
Agents Acting as GPR35 Agonists

The in vivo anti-tumor data for GPR35 agonists is less direct compared to CDK4/6 inhibitors and is often in the context of inflammation-associated cancers.

CompoundCancer ModelAnimal ModelDosing RegimenOutcomeReference
Pamoic Acid Colitis-Associated CancerMouse ModelNot specifiedReduced severity of DSS-induced colitis, a precursor to colitis-associated cancer.[12]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparative analysis.

In Vivo Xenograft Studies with CDK4/6 Inhibitors

1. Animal Models:

  • Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are established in immunocompromised mice (e.g., NOD/SCID or nude mice).

  • For PDX models, tumor fragments from patients are subcutaneously implanted into the flanks of the mice.[1][3]

  • For CDX models, a specific number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6) are injected subcutaneously into the flanks of the mice.[5][9]

2. Dosing Regimen:

  • The CDK4/6 inhibitors (Palbociclib, Ribociclib, or Abemaciclib) are typically administered orally once daily.

  • The dosage can vary depending on the specific compound and tumor model, for example, Palbociclib at 100 mg/kg, Ribociclib at 200 mg/kg, and Abemaciclib at 75 mg/kg.[1][5][9]

  • Treatment is usually initiated when tumors reach a palpable size (e.g., 150-200 mm³).

3. Assessment of Tumor Growth:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.

  • Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

  • Animal body weight is monitored as an indicator of toxicity.

4. Pharmacodynamic Analysis:

  • At the end of the study, tumors are excised for analysis.

  • Western blotting can be used to assess the phosphorylation status of Retinoblastoma (Rb) protein, a key downstream target of CDK4/6, to confirm target engagement.[1]

  • Immunohistochemistry (IHC) can be used to analyze markers of proliferation (e.g., Ki-67) and cell cycle arrest.

Visualizations

Signaling Pathway of this compound

Caption: Putative signaling pathway of this compound.

Experimental Workflow for In Vivo Xenograft Study

Experimental_Workflow start Start tumor_implantation Tumor Cell/Fragment Implantation (Subcutaneous) start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (e.g., Oral Gavage) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring monitoring->treatment No endpoint Endpoint Criteria Met (e.g., Tumor Size) monitoring->endpoint Yes euthanasia Euthanasia & Tumor Excision endpoint->euthanasia analysis Pharmacodynamic Analysis (WB, IHC) euthanasia->analysis conclusion Conclusion analysis->conclusion

Caption: General experimental workflow for an in vivo xenograft study.

Logical Comparison of Anti-Tumor Mechanisms

Logical_Comparison cluster_mechanisms Known In Vitro Mechanisms cluster_proxies Mechanistic Proxies with In Vivo Data cluster_outcomes Observed In Vivo Anti-Tumor Outcomes SID_24785302 This compound G1_Arrest G1/G0 Cell Cycle Arrest SID_24785302->G1_Arrest GPR35_Agonism Weak GPR35 Agonism SID_24785302->GPR35_Agonism CDK4_6_Inhibitors CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib) G1_Arrest->CDK4_6_Inhibitors Similar To GPR35_Agonists GPR35 Agonists (Pamoic Acid) GPR35_Agonism->GPR35_Agonists Similar To TGI Tumor Growth Inhibition & Regression CDK4_6_Inhibitors->TGI Survival Increased Survival CDK4_6_Inhibitors->Survival Inflammation_Modulation Modulation of Tumor Microenvironment (Inflammation) GPR35_Agonists->Inflammation_Modulation Inflammation_Modulation->TGI Potentially leads to

Caption: Logical comparison of this compound's mechanisms to proxy compounds.

Conclusion

While direct in vivo validation of the anti-tumor effects of this compound is pending, its known in vitro mechanisms of action—G1/G0 cell cycle arrest and weak GPR35 agonism—suggest a potential for anti-cancer activity. By comparing it to established drugs with similar mechanisms, such as CDK4/6 inhibitors, we can hypothesize that this compound may exhibit significant tumor growth inhibition and improve survival in relevant cancer models. The data from GPR35 agonists further suggests a potential role in modulating the tumor microenvironment. Future in vivo studies are essential to directly evaluate the therapeutic potential of this compound and to determine its efficacy and safety profile. The experimental protocols and comparative data presented in this guide offer a valuable resource for designing and interpreting such future investigations.

References

Unraveling the Enigma of ML210: A Comparative Analysis of its Unique Mechanism Against Other 15-Lipoxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complex landscape of 15-lipoxygenase (15-LO) inhibition, a thorough understanding of the mechanistic nuances of available chemical probes is paramount. This guide provides an in-depth comparison of ML210, a compound identified through 15-LO inhibitor screens, with other notable 15-LO inhibitors. We delve into its unique intracellular activation and target engagement, contrasting it with the mechanisms of established inhibitors, supported by quantitative data and detailed experimental protocols.

The Surprising Mechanism of ML210: A Pro-drug Approach to Covalent Inhibition

Initial high-throughput screens identified ML210 as an inhibitor of 15-lipoxygenase. However, further investigation has revealed a more complex and intriguing mechanism of action. ML210 functions as a pro-drug, undergoing intracellular transformation into a reactive electrophile that covalently modifies its ultimate target.[1]

The prevailing evidence now points to Glutathione Peroxidase 4 (GPX4) as the primary target of the activated form of ML210, which induces a specific form of cell death called ferroptosis.[1][2] This is a significant departure from the classical understanding of its role as a direct 15-LO inhibitor. Inside the cell, ML210 is first converted to an intermediate, JKE-1674, which then transforms into a highly reactive nitrile oxide, JKE-1777.[1] This final molecule is responsible for the covalent binding and inhibition of GPX4.[1][2] This indirect mechanism, initiated by cellular processes, sets ML210 apart from many other reported 15-LO inhibitors.

A Comparative Overview of 15-LO Inhibitors

In contrast to the unique pro-drug mechanism of ML210, other inhibitors of 15-LO exhibit a range of more direct mechanisms. These can be broadly categorized as reversible, irreversible, competitive, mixed-type, and redox-active inhibitors. For instance, ML351 is a potent and selective inhibitor of human 15-LO-1 with a mixed-type inhibition mechanism.[3][4] Unlike ML210, it directly interacts with the enzyme to reduce its catalytic activity.

Below is a summary of the inhibitory potency and selectivity of several key 15-LO inhibitors against various lipoxygenase isoforms.

InhibitorTargetIC50 (nM)Selectivity ProfileMechanism of Action
ML210 GPX4 (intracellularly activated)Kills cells via ferroptosisHighly selective for GPX4 over other proteins.[2]Covalent (Pro-drug)
ML351 15-LO-1200>250-fold selective vs. 5-LO, 12-LO, 15-LO-2, COX-1, and COX-2.[3]Mixed-type, tight binding.[3]
NDGA 5-LO, 15-LO~100-1000 (cell-dependent)Non-selective, also inhibits other LOX isoforms.[5][6]Redox-active
PD146176 15-LO-1-Specific 15-LO inhibitor.[7]Not specified in provided results.
BLX-3887 15-LO-1-Effective inhibitor in eosinophils.[5][6]Not specified in provided results.
BLX-769 15-LO-1-Effective inhibitor in eosinophils.[5]Not specified in provided results.

Experimental Protocols

A variety of in vitro and cell-based assays are utilized to characterize and compare the efficacy and selectivity of 15-LO inhibitors.

Biochemical Lipoxygenase Inhibition Assay (UV-Vis Spectrophotometry)

This assay is a common method to determine the direct inhibitory effect of a compound on purified lipoxygenase enzymes.

  • Reagents and Preparation:

    • Purified human 15-LO-1 enzyme.

    • Arachidonic acid (substrate) solution.

    • Buffer solution (e.g., 25 mM HEPES, pH 7.5, 0.01% Triton X-100).[8][9]

    • Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • The reaction is typically carried out in a quartz cuvette at room temperature.[3]

    • The reaction mixture contains the buffer, the purified enzyme, and the inhibitor at various concentrations.

    • The reaction is initiated by the addition of the arachidonic acid substrate.

    • The formation of the conjugated diene hydroperoxide product is monitored by measuring the increase in absorbance at 234 nm using a UV-Vis spectrophotometer.[3][10][11]

    • The rate of the reaction is calculated from the initial linear portion of the absorbance curve.

  • Data Analysis:

    • The percent inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction (with solvent only).

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8][9]

Cell-Based Lipoxygenase Inhibition Assay

Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context.

  • Cell Culture and Treatment:

    • A suitable cell line expressing the target lipoxygenase (e.g., human eosinophils for 15-LO-1) is cultured under appropriate conditions.[4][5]

    • Cells are pre-incubated with various concentrations of the inhibitor or vehicle control for a specified period.[4][5]

  • Stimulation and Product Measurement:

    • The cells are then stimulated with a substrate such as arachidonic acid or a relevant cellular activator.[4][5]

    • The reaction is stopped, and the cells are lysed.

    • The levels of 15-LO-derived products (e.g., 15-HETE) in the cell lysate or supernatant are quantified using methods like HPLC or LC-MS/MS.[12]

  • Data Analysis:

    • The inhibitory effect is determined by comparing the amount of product formed in inhibitor-treated cells to that in control cells.

    • IC50 values in the cellular context can then be calculated.

Visualizing the Mechanisms and Pathways

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

ML210_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular ML210_ext ML210 ML210_int ML210 ML210_ext->ML210_int Cellular Uptake JKE1674 JKE-1674 ML210_int->JKE1674 Metabolic Activation JKE1777 JKE-1777 (Nitrile Oxide) JKE1674->JKE1777 Transformation GPX4 GPX4 JKE1777->GPX4 Covalent Inhibition Ferroptosis Ferroptosis GPX4->Ferroptosis Induction

Caption: Intracellular activation pathway of ML210 leading to GPX4 inhibition.

fifteen_LO_Pathway AA Arachidonic Acid fifteen_LO 15-Lipoxygenase (15-LO) AA->fifteen_LO fifteen_HPETE 15-HPETE fifteen_LO->fifteen_HPETE GPx Glutathione Peroxidases fifteen_HPETE->GPx fifteen_HETE 15-HETE GPx->fifteen_HETE Downstream Downstream Signaling (e.g., PPARγ activation) fifteen_HETE->Downstream

Caption: Simplified 15-Lipoxygenase signaling pathway.

Inhibitor_Screening_Workflow HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Profiling (vs. other LOX/COX) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (e.g., Kinetics) Selectivity->Mechanism Cellular Cell-Based Assays Mechanism->Cellular Lead_Opt Lead Optimization Cellular->Lead_Opt

Caption: General workflow for 15-LO inhibitor screening and characterization.

References

Navigating Ferroptosis: A Comparative Guide to Reference Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of established chemical inducers for the study of ferroptosis, a regulated form of iron-dependent cell death. This guide provides researchers, scientists, and drug development professionals with a comparative overview of commonly used reference compounds, their mechanisms of action, and detailed experimental protocols for their application in ferroptosis assays.

Introduction to Ferroptosis

Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels. This process is implicated in a growing number of physiological and pathological conditions, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury. The study of ferroptosis relies on specific and reliable chemical inducers to dissect its complex signaling pathways and to identify potential therapeutic targets. This guide focuses on a comparative analysis of three widely used ferroptosis-inducing compounds: RSL3, FIN56, and ML210.

Note on SID 24785302: Extensive searches for the compound identifier "this compound" in scientific literature and chemical databases did not yield any publicly available information linking it to ferroptosis research. Therefore, this guide will focus on the well-characterized reference compounds for which substantial experimental data exists.

Comparison of Ferroptosis Inducers

The selection of an appropriate ferroptosis inducer is critical for the design of robust and reproducible experiments. RSL3, FIN56, and ML210 are potent and widely used compounds that trigger ferroptosis through distinct mechanisms, primarily centered on the inhibition of Glutathione Peroxidase 4 (GPX4), a key enzyme in the detoxification of lipid peroxides.

FeatureRSL3FIN56ML210
Primary Target Glutathione Peroxidase 4 (GPX4)[1]Glutathione Peroxidase 4 (GPX4) degradation and Squalene Synthase (SQS) activation[2]Glutathione Peroxidase 4 (GPX4)[3]
Mechanism of Action Covalently binds to and inactivates GPX4, leading to the accumulation of lipid reactive oxygen species (ROS).[1] It may also inhibit other selenoproteins.[4] Recent studies suggest it can also inhibit Thioredoxin Reductase 1 (TrxR1), leading to Protein Disulfide Isomerase (PDI) activation and subsequent nitric oxide (NO) accumulation.[5][6]Induces GPX4 protein degradation in an autophagy-dependent manner and activates squalene synthase, leading to the depletion of coenzyme Q10 (CoQ10).[2][7][8]A pro-drug that is metabolized within the cell into a reactive species that covalently binds to and inhibits GPX4.[3]
Reported IC50/EC50 Varies by cell line, often in the nanomolar to low micromolar range.Varies by cell line, typically in the low micromolar range.[9]Varies by cell line, with reported IC50 values in the nanomolar range for some cancer cells.[10]
Key Experimental Use Widely used as a direct and potent GPX4 inhibitor to induce ferroptosis in a variety of cell types.Used to study the interplay between ferroptosis, GPX4 degradation, and metabolic pathways like cholesterol biosynthesis.Employed as a specific GPX4 inhibitor, with its pro-drug nature offering a different kinetic profile of ferroptosis induction.

Signaling Pathways of Ferroptosis Induction

The following diagrams illustrate the mechanisms of action for RSL3, FIN56, and ML210 in inducing ferroptosis.

RSL3_Pathway RSL3 Signaling Pathway RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 Inhibition Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Detoxification Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: RSL3 directly inhibits GPX4, leading to lipid ROS accumulation and ferroptosis.

FIN56_Pathway FIN56 Signaling Pathway cluster_gpx4 GPX4 Degradation cluster_sqs CoQ10 Depletion FIN56 FIN56 GPX4_protein GPX4 Protein FIN56->GPX4_protein Promotes SQS Squalene Synthase FIN56->SQS Activates GPX4_degradation Degradation GPX4_protein->GPX4_degradation Lipid_ROS Lipid ROS Accumulation GPX4_degradation->Lipid_ROS CoQ10 Coenzyme Q10 SQS->CoQ10 Depletes CoQ10->Lipid_ROS Antioxidant Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: FIN56 induces ferroptosis through GPX4 degradation and CoQ10 depletion.

ML210_Pathway ML210 Signaling Pathway ML210_prodrug ML210 (Pro-drug) Active_metabolite Active Metabolite ML210_prodrug->Active_metabolite Intracellular Metabolism GPX4 GPX4 Active_metabolite->GPX4 Inhibition Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Detoxification Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: ML210 is a pro-drug that, once activated, inhibits GPX4 to induce ferroptosis.

Experimental Protocols for Ferroptosis Assays

Accurate assessment of ferroptosis requires a multi-faceted approach, combining viability assays with the measurement of specific biochemical markers.

General Experimental Workflow

Experimental_Workflow General Ferroptosis Assay Workflow start Seed Cells treatment Treat with Ferroptosis Inducer (e.g., RSL3, FIN56, ML210) +/- Inhibitor (e.g., Ferrostatin-1) start->treatment incubation Incubate for a defined period treatment->incubation assays Perform Assays incubation->assays viability Cell Viability Assay (e.g., CellTiter-Glo, MTT) assays->viability lipid_ros Lipid ROS Measurement (e.g., C11-BODIPY) assays->lipid_ros gpx4_activity GPX4 Activity Assay assays->gpx4_activity data_analysis Data Analysis viability->data_analysis lipid_ros->data_analysis gpx4_activity->data_analysis

Caption: A typical workflow for inducing and measuring ferroptosis in cell culture.

Cell Viability Assay

Objective: To determine the cytotoxic effect of ferroptosis inducers and confirm the involvement of ferroptosis by co-treatment with a specific inhibitor like Ferrostatin-1.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment.

  • Treatment: The following day, treat the cells with a serial dilution of the ferroptosis inducer (e.g., RSL3, FIN56, or ML210) with and without a constant concentration of a ferroptosis inhibitor (e.g., Ferrostatin-1). Include appropriate vehicle controls.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24-48 hours) under standard cell culture conditions.

  • Viability Measurement: Assess cell viability using a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay, following the manufacturer's instructions.[11]

  • Data Analysis: Normalize the viability data to the vehicle-treated control and plot dose-response curves to determine the IC50 values. A rightward shift in the dose-response curve in the presence of Ferrostatin-1 indicates that cell death is mediated by ferroptosis.

Lipid Reactive Oxygen Species (ROS) Measurement

Objective: To directly measure the accumulation of lipid peroxides, a hallmark of ferroptosis.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with the ferroptosis inducer and inhibitor as described for the viability assay.

  • Staining: Towards the end of the treatment period, add a lipid peroxidation sensor, such as C11-BODIPY™ 581/591, to the cells and incubate according to the manufacturer's protocol.[12] This dye exhibits a fluorescence emission shift from red to green upon oxidation.

  • Detection: Analyze the cells using a fluorescence microscope or a flow cytometer. An increase in the green fluorescence signal in inducer-treated cells, which is rescued by the co-treatment with a ferroptosis inhibitor, is indicative of lipid peroxidation.[12]

GPX4 Activity Assay

Objective: To measure the enzymatic activity of GPX4 in response to treatment with potential inhibitors.

Protocol:

  • Cell Lysis: Treat cells with the compound of interest, then harvest and lyse the cells to prepare a protein lysate.

  • Activity Measurement: Use a commercially available GPX4 activity assay kit. These kits typically measure the rate of NADPH consumption, which is coupled to the GPX4-catalyzed reduction of a substrate. The decrease in absorbance at 340 nm is proportional to GPX4 activity.[13][14][15][16]

  • Data Analysis: Compare the GPX4 activity in treated samples to that of untreated controls. A decrease in activity confirms the inhibitory effect of the compound on GPX4.

Conclusion

RSL3, FIN56, and ML210 are all valuable tools for inducing and studying ferroptosis. The choice of compound will depend on the specific research question. RSL3 provides a direct and potent method for GPX4 inhibition. FIN56 is ideal for investigating the broader metabolic context of ferroptosis, including the roles of protein degradation and cholesterol biosynthesis. ML210, as a pro-drug, may offer a different temporal profile of ferroptosis induction. By employing the standardized assays detailed in this guide, researchers can reliably induce and quantify ferroptosis, paving the way for new discoveries in this rapidly evolving field.

References

Safety Operating Guide

Proper Disposal Procedures for 10-Propargyl-5,8-dideazafolic acid (SID 24785302*)

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for SID 24785302 did not yield a specific chemical substance. It is highly probable that this is a typographical error and the intended substance is SID 825302, which corresponds to 10-Propargyl-5,8-dideazafolic acid. This document provides safety and disposal information for this compound.

For Researchers, Scientists, and Drug Development Professionals: This document outlines essential safety and logistical information for the proper handling and disposal of 10-Propargyl-5,8-dideazafolic acid, a potent chemotherapeutic agent. Adherence to these procedures is critical for personnel safety and environmental protection.

Chemical Identification and Properties

10-Propargyl-5,8-dideazafolic acid, also known by the synonym CB 3717, is a quinazoline-based folic acid antagonist.[1][2] It functions as a tight-binding inhibitor of thymidylate synthase (TS), an enzyme crucial for DNA synthesis.[2] This mechanism of action classifies it as a cytotoxic (antineoplastic) agent. Due to its hazardous nature, all materials that come into contact with this compound are considered potentially contaminated and must be handled as hazardous waste.[3]

Quantitative Data Summary:

PropertyValueSource
Molecular FormulaC₂₄H₂₃N₅O₆PubChem[1]
Molecular Weight477.5 g/mol PubChem[1]
CAS Number76849-19-9PubChem[1]
Physical StateSolidDrugBank[4]
Water Solubility (Predicted)0.0204 mg/mLDrugBank[4]
pKa (Strongest Acidic)3DrugBank[4]
pKa (Strongest Basic)3.54DrugBank[4]

Experimental Protocols and Handling

Given its classification as a hazardous substance, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Gloves: Double chemotherapy gloves are required.[5]

  • Gown: A disposable gown should be worn.

  • Eye Protection: Safety glasses or goggles are necessary.

  • Respiratory Protection: For bulk handling or when generating aerosols, an appropriate respirator should be used.

Handling Procedures:

  • All handling of 10-Propargyl-5,8-dideazafolic acid should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.[5]

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

Disposal Procedures

The disposal of 10-Propargyl-5,8-dideazafolic acid and any contaminated materials must comply with all federal, state, and local regulations for hazardous and chemotherapy waste. The primary method of disposal for chemotherapy waste is incineration.[6][7]

Waste Segregation:

Proper segregation of waste at the point of generation is crucial.[3]

  • Trace Chemotherapy Waste: This includes items with less than 3% of the original drug by weight remaining, such as empty vials, syringes, IV bags, and contaminated PPE (gloves, gowns, etc.).[7][8]

    • Disposal Container: Yellow, puncture-resistant containers specifically labeled for "Trace Chemotherapy Waste" or "Chemo Sharps" for sharps.[6][8]

  • Bulk Chemotherapy Waste: This includes any amount of the drug that is more than trace, such as unused or partially used vials, and materials heavily contaminated with the drug.[7][8]

    • Disposal Container: Black, puncture-resistant containers specifically labeled for "Bulk Chemotherapy Waste" or "Hazardous Waste".[5][7][8]

Step-by-Step Disposal Protocol:

  • Segregate Waste: At the point of use, immediately place contaminated items into the appropriate trace or bulk chemotherapy waste container.

  • Container Management: Do not overfill containers. When they are three-quarters full, securely seal them.[3]

  • Labeling: Ensure all containers are clearly labeled with their contents.

  • Storage: Store sealed containers in a designated, secure area away from general laboratory traffic.

  • Pickup and Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Signaling Pathway and Workflow Diagrams

Folic Acid Synthesis and Inhibition Pathway:

The following diagram illustrates the folic acid metabolic pathway and the point of inhibition by antifolates like 10-Propargyl-5,8-dideazafolic acid. Folic acid is essential for the synthesis of DNA precursors. Antifolates block the action of key enzymes in this pathway, thereby inhibiting DNA replication in rapidly dividing cells, such as cancer cells.[9]

Folic_Acid_Pathway Folic Acid Metabolism and Antifolate Inhibition cluster_folate Folate Metabolism cluster_dna DNA Synthesis Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR 5,10-Methylene-THF 5,10-Methylene-THF Tetrahydrofolate (THF)->5,10-Methylene-THF dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase (TS) DNA DNA Synthesis dTMP->DNA 10-Propargyl-5,8-dideazafolic acid 10-Propargyl-5,8-dideazafolic acid 10-Propargyl-5,8-dideazafolic acid->dTMP Inhibits

Caption: Inhibition of Thymidylate Synthase by 10-Propargyl-5,8-dideazafolic acid.

Chemotherapy Waste Disposal Workflow:

This diagram outlines the decision-making process for the proper segregation and disposal of waste generated during research involving 10-Propargyl-5,8-dideazafolic acid.

Disposal_Workflow Chemotherapy Waste Disposal Workflow Start Waste Generated Decision > 3% Drug Residue? Start->Decision Bulk_Waste Bulk Waste Decision->Bulk_Waste Yes Trace_Waste Trace Waste Decision->Trace_Waste No Black_Container Place in Black Container Bulk_Waste->Black_Container Yellow_Container Place in Yellow Container Trace_Waste->Yellow_Container EHS_Pickup EHS/Hazardous Waste Pickup Black_Container->EHS_Pickup Yellow_Container->EHS_Pickup

Caption: Segregation and disposal workflow for chemotherapy waste.

References

Personal protective equipment for handling SID 24785302

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for handling the chemical compound SID 24785302, identified as Oxidanium;manganese(3+);4-methoxy-2-[[3-[(5-methoxy-2-oxidophenyl)methylideneamino]-2,3-dimethylbutan-2-yl]iminomethyl]phenolate;trifluoromethanesulfonate. The following procedures are based on the known hazards of a primary component, Manganese bis(trifluoromethanesulfonate), and should be considered the minimum safety requirements.

Hazard Identification and Classification

This compound is classified with the following hazards based on its manganese trifluoromethanesulfonate component:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

Signal Word: Danger[1][2][3]

Hazard Pictograms:

PictogramHazard
GHS05: CorrosionCauses severe skin burns and eye damage
GHS07: Exclamation MarkHarmful if swallowed, May cause respiratory irritation

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety. All PPE should be properly inspected before use and maintained in a clean and reliable condition.[4]

Protection Type Specific Requirements Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and dust that can cause severe eye damage.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and full-length pants.To prevent skin contact that can lead to severe burns.[2][3]
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge for dusts and mists if ventilation is inadequate or if handling large quantities.To prevent respiratory tract irritation.[2]
Footwear Closed-toe shoes.To protect feet from potential spills.

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: A diagram illustrating the correct sequence for putting on (donning) and taking off (doffing) Personal Protective Equipment.

Handling and Storage

  • Handling: Use this substance only in a well-ventilated area, such as a chemical fume hood.[2] Avoid breathing dust, mist, or spray.[2][3] Do not eat, drink, or smoke when using this product.[2] Wash hands and any exposed skin thoroughly after handling.[2]

  • Storage: Keep the container tightly closed and store it in a cool, dark, and well-ventilated place.[3] Store under an inert gas.[3]

First-Aid Measures

Immediate action is required in case of exposure.

Exposure Type First-Aid Procedure
If Swallowed Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3]
If on Skin (or hair) Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor. Wash contaminated clothing before reuse.[3]
If Inhaled Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[3]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3]

Disposal Plan

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Emergency Response Flowchart

Emergency_Response Start Exposure Incident Assess Assess the Situation (Is it safe to approach?) Start->Assess Evacuate Evacuate Immediate Area if Necessary Assess->Evacuate Unsafe FirstAid Administer First Aid (Follow guidelines above) Assess->FirstAid Safe Notify Notify Supervisor and Emergency Services Evacuate->Notify FirstAid->Notify Decontaminate Decontaminate as per SDS (if safe to do so) FirstAid->Decontaminate SDS Provide SDS to Emergency Responders Notify->SDS

Caption: A flowchart outlining the immediate steps to take in the event of an accidental exposure to this compound.

Physical and Chemical Properties

The following data is for Manganese bis(trifluoromethanesulfonate), a key component of this compound.

Property Value
Physical State Solid
Appearance White to Gray Solid[3]
Molecular Formula C2F6MnO6S2
Molecular Weight 353.08 g/mol [1]
Melting Point >400 °C[1]
Flash Point Not applicable[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.